molecular formula C38H76N2O16 B609411 N-(Aminooxy-PEG3)-N-bis(PEG4-Boc) CAS No. 2112737-19-4

N-(Aminooxy-PEG3)-N-bis(PEG4-Boc)

Cat. No.: B609411
CAS No.: 2112737-19-4
M. Wt: 817.0 g/mol
InChI Key: IYGZVFXDQYOXTM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(Aminooxy-PEG3)-N-bis(PEG4-t-butyl ester) is an Aminooxy PEG Linker. Aminooxy-PEG can be used in bioconjugation. It reacts with an aldehyde to form an oxime bond. If a reductant is used, it will form a hydroxylamine linkage.

Properties

IUPAC Name

tert-butyl 3-[2-[2-[2-[2-[2-[2-[2-(2-aminooxyethoxy)ethoxy]ethoxy]ethyl-[2-[2-[2-[2-[3-[(2-methylpropan-2-yl)oxy]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethyl]amino]ethoxy]ethoxy]ethoxy]ethoxy]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C38H76N2O16/c1-37(2,3)55-35(41)7-12-43-17-22-48-27-29-50-24-19-45-14-9-40(11-16-47-21-26-52-31-32-53-33-34-54-39)10-15-46-20-25-51-30-28-49-23-18-44-13-8-36(42)56-38(4,5)6/h7-34,39H2,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYGZVFXDQYOXTM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CCOCCOCCOCCOCCN(CCOCCOCCOCCOCCC(=O)OC(C)(C)C)CCOCCOCCOCCON
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C38H76N2O16
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601100259
Record name 4,7,10,13,19,22,25,28-Octaoxa-16-azahentriacontanedioic acid, 16-[2-[2-[2-[2-(aminooxy)ethoxy]ethoxy]ethoxy]ethyl]-, 1,31-bis(1,1-dimethylethyl) ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601100259
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

817.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2112737-19-4
Record name 4,7,10,13,19,22,25,28-Octaoxa-16-azahentriacontanedioic acid, 16-[2-[2-[2-[2-(aminooxy)ethoxy]ethoxy]ethoxy]ethyl]-, 1,31-bis(1,1-dimethylethyl) ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2112737-19-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4,7,10,13,19,22,25,28-Octaoxa-16-azahentriacontanedioic acid, 16-[2-[2-[2-[2-(aminooxy)ethoxy]ethoxy]ethoxy]ethyl]-, 1,31-bis(1,1-dimethylethyl) ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601100259
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Structure and Application of N-(Aminooxy-PEG3)-N-bis(PEG4-Boc)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical structure, properties, and a representative application of the heterobifunctional linker, N-(Aminooxy-PEG3)-N-bis(PEG4-Boc). This molecule is of significant interest in the field of targeted protein degradation, particularly in the synthesis of Proteolysis Targeting Chimeras (PROTACs).

Core Structure and Functionality

N-(Aminooxy-PEG3)-N-bis(PEG4-Boc) is a polyethylene glycol (PEG)-based linker molecule designed for the assembly of complex bioconjugates. Its structure is characterized by a central nitrogen atom, creating a branched architecture. To this central nitrogen, three distinct chains are attached:

  • An Aminooxy-PEG3 arm: This chain terminates in an aminooxy group (-ONH2), which is a highly reactive nucleophile. This functional group is particularly useful for its chemoselective reaction with aldehydes and ketones to form stable oxime ethers. This specific reactivity allows for the directed conjugation of the linker to a molecule containing a carbonyl group, often the "warhead" or ligand that binds to the protein of interest (POI).

  • Two PEG4-Boc arms: These identical chains are longer PEG units, each terminating in a tert-butyloxycarbonyl (Boc) protected amine. The Boc protecting group is stable under a variety of reaction conditions but can be readily removed under acidic conditions to expose the primary amines. These deprotected amines can then be coupled to a second molecule of interest, typically the "anchor" or E3 ligase ligand, which is often functionalized with a carboxylic acid or another reactive group suitable for amide bond formation.

The PEGylated nature of the linker enhances the solubility and pharmacokinetic properties of the resulting PROTAC molecule. The distinct functionalities at the termini of the arms allow for a controlled, stepwise synthesis of heterobifunctional molecules.

Quantitative Data

The following table summarizes the key quantitative data for N-(Aminooxy-PEG3)-N-bis(PEG4-Boc).

PropertyValue
Molecular Formula C38H76N2O16
Molecular Weight 817.01 g/mol
CAS Number 2112737-19-4
Appearance Colorless to light yellow liquid
Purity Typically ≥95%
Storage Conditions -20°C, sealed, away from moisture and light
Solubility Soluble in Water, DMSO, DCM, DMF

Molecular Structure Diagram

The following diagram, generated using the DOT language, illustrates the chemical structure of N-(Aminooxy-PEG3)-N-bis(PEG4-Boc).

G N N p8 N->p8 b1_1 N->b1_1 b2_1 N->b2_1 p1 O-N-H₂ p2 p2->p1 p3 O p3->p2 p4 p4->p3 p5 O p5->p4 p6 p6->p5 p7 O p7->p6 p8->p7 b1_2 O b1_1->b1_2 b1_3 b1_2->b1_3 b1_4 O b1_3->b1_4 b1_5 b1_4->b1_5 b1_6 O b1_5->b1_6 b1_7 b1_6->b1_7 b1_8 O b1_7->b1_8 b1_9 b1_8->b1_9 b1_10 NH-Boc b1_9->b1_10 b2_2 O b2_1->b2_2 b2_3 b2_2->b2_3 b2_4 O b2_3->b2_4 b2_5 b2_4->b2_5 b2_6 O b2_5->b2_6 b2_7 b2_6->b2_7 b2_8 O b2_7->b2_8 b2_9 b2_8->b2_9 b2_10 NH-Boc b2_9->b2_10

Structure of N-(Aminooxy-PEG3)-N-bis(PEG4-Boc)

Experimental Protocols: PROTAC Synthesis

The following is a representative, multi-step protocol for the synthesis of a PROTAC molecule using N-(Aminooxy-PEG3)-N-bis(PEG4-Boc). This protocol is a general guideline and may require optimization based on the specific properties of the protein of interest (POI) ligand and the E3 ligase ligand.

Step 1: Conjugation of the POI Ligand (Warhead) via Oxime Ligation

This step involves the reaction of the aminooxy group of the linker with a POI ligand that has been functionalized with an aldehyde or ketone.

  • Materials:

    • N-(Aminooxy-PEG3)-N-bis(PEG4-Boc)

    • Aldehyde- or ketone-functionalized POI ligand

    • Anhydrous solvent (e.g., Dimethylformamide (DMF) or a mixture of Methanol and Pyridine)

    • Acetic acid (catalyst)

    • Inert atmosphere (Nitrogen or Argon)

  • Procedure:

    • Dissolve the aldehyde- or ketone-functionalized POI ligand in the anhydrous solvent under an inert atmosphere.

    • Add a slight molar excess (1.1 to 1.5 equivalents) of N-(Aminooxy-PEG3)-N-bis(PEG4-Boc) to the solution.

    • Add a catalytic amount of acetic acid.

    • Stir the reaction mixture at room temperature for 4-12 hours. Monitor the reaction progress by an appropriate analytical technique, such as Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Upon completion, remove the solvent under reduced pressure.

    • Purify the resulting intermediate, POI-Linker-(Boc)2, using flash column chromatography or preparative High-Performance Liquid Chromatography (HPLC).

Step 2: Deprotection of the Boc Groups

This step exposes the primary amines for the subsequent conjugation of the E3 ligase ligand.

  • Materials:

    • POI-Linker-(Boc)2 intermediate

    • Trifluoroacetic acid (TFA)

    • Dichloromethane (DCM)

    • Inert atmosphere

  • Procedure:

    • Dissolve the purified POI-Linker-(Boc)2 in DCM under an inert atmosphere.

    • Add an excess of TFA (typically 20-50% v/v) to the solution.

    • Stir the reaction mixture at room temperature for 1-2 hours. Monitor the deprotection by LC-MS.

    • Once the reaction is complete, remove the solvent and excess TFA under reduced pressure. The resulting product is the TFA salt of the deprotected intermediate, POI-Linker-(NH2)2.

Step 3: Conjugation of the E3 Ligase Ligand (Anchor)

This final step involves the formation of amide bonds between the deprotected amines of the linker and a carboxylic acid-functionalized E3 ligase ligand.

  • Materials:

    • POI-Linker-(NH2)2 intermediate (as TFA salt)

    • Carboxylic acid-functionalized E3 ligase ligand

    • Peptide coupling reagent (e.g., HATU, HBTU)

    • Organic base (e.g., Diisopropylethylamine (DIPEA))

    • Anhydrous DMF

    • Inert atmosphere

  • Procedure:

    • Dissolve the carboxylic acid-functionalized E3 ligase ligand and the peptide coupling reagent in anhydrous DMF under an inert atmosphere.

    • Add the organic base to the mixture.

    • In a separate flask, dissolve the POI-Linker-(NH2)2 intermediate in anhydrous DMF and add the organic base to neutralize the TFA salt.

    • Slowly add the solution of the activated E3 ligase ligand to the solution of the deprotected linker.

    • Stir the reaction mixture at room temperature for 2-12 hours. Monitor the reaction progress by LC-MS.

    • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent.

    • Purify the final PROTAC molecule by preparative HPLC.

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the synthesis of a PROTAC molecule using N-(Aminooxy-PEG3)-N-bis(PEG4-Boc).

G cluster_0 Step 1: Oxime Ligation cluster_1 Step 2: Boc Deprotection cluster_2 Step 3: Amide Coupling A N-(Aminooxy-PEG3)-N-bis(PEG4-Boc) C Oxime Ligation (Acetic Acid catalyst) A->C B Aldehyde/Ketone-functionalized POI Ligand B->C D POI-Linker-(Boc)₂ Intermediate C->D E POI-Linker-(Boc)₂ Intermediate F TFA/DCM E->F G POI-Linker-(NH₃⁺TFA⁻)₂ Intermediate F->G H POI-Linker-(NH₃⁺TFA⁻)₂ Intermediate J Amide Coupling (HATU, DIPEA) H->J I Carboxylic Acid-functionalized E3 Ligase Ligand I->J K Final PROTAC Molecule J->K

An In-depth Technical Guide to the Synthesis and Purification of N-(Aminooxy-PEG3)-N-bis(PEG4-Boc)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and purification of N-(Aminooxy-PEG3)-N-bis(PEG4-Boc), a heterobifunctional, branched polyethylene glycol (PEG) linker. This molecule is of significant interest in the field of drug development, particularly in the construction of Proteolysis Targeting Chimeras (PROTACs), where it serves to connect a target protein-binding ligand to an E3 ligase-recruiting ligand.[1] The guide details a proposed synthetic pathway, experimental protocols, purification strategies, and methods for characterization. All quantitative data is presented in structured tables, and key workflows are visualized using diagrams to facilitate understanding.

Introduction

N-(Aminooxy-PEG3)-N-bis(PEG4-Boc) is a specialized chemical linker designed for bioconjugation applications. Its unique architecture features a central nitrogen atom branching to three distinct PEG chains. One chain is terminated with an aminooxy group, which can react with aldehydes or ketones to form stable oxime linkages. The other two chains are identical, each terminating in a Boc-protected amine. This trifunctional nature allows for the sequential and controlled conjugation of different molecular entities, making it a valuable tool in the development of complex bioconjugates like antibody-drug conjugates (ADCs) and PROTACs. The PEG spacers enhance the solubility and pharmacokinetic properties of the resulting conjugates.

Proposed Synthesis Pathway

A plausible synthetic route for N-(Aminooxy-PEG3)-N-bis(PEG4-Boc) involves a two-step process starting from commercially available building blocks. The proposed pathway is centered around the N-alkylation of a primary aminooxy-functionalized PEG with two equivalents of a Boc-protected PEG chain that has a suitable leaving group, such as a tosylate or a halide.

G cluster_0 Step 1: Preparation of Boc-PEG4-Tosylate cluster_1 Step 2: N-Alkylation A Boc-NH-PEG4-OH C Boc-NH-PEG4-OTs A->C Pyridine, DCM, 0°C to rt B Tosyl Chloride (TsCl) B->C D H2N-O-PEG3-NH2 F N-(Aminooxy-PEG3)-N-bis(PEG4-Boc) D->F DIPEA, DMF, 60°C E Boc-NH-PEG4-OTs (from Step 1) E->F 2 equivalents

Figure 1: Proposed two-step synthesis of N-(Aminooxy-PEG3)-N-bis(PEG4-Boc).

Experimental Protocols

The following protocols are illustrative and may require optimization based on specific laboratory conditions and reagent purity.

Step 1: Synthesis of Boc-NH-PEG4-OTs

Objective: To activate the terminal hydroxyl group of Boc-NH-PEG4-OH for subsequent nucleophilic substitution.

Materials:

  • Boc-NH-PEG4-OH

  • Tosyl chloride (TsCl)

  • Anhydrous pyridine

  • Anhydrous dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve Boc-NH-PEG4-OH (1 equivalent) in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0°C in an ice bath.

  • Add anhydrous pyridine (1.5 equivalents) dropwise, followed by the slow addition of tosyl chloride (1.2 equivalents).

  • Stir the reaction mixture at 0°C for 30 minutes, then allow it to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with DCM and wash sequentially with saturated aqueous NaHCO₃, water, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by flash column chromatography on silica gel.

Step 2: Synthesis of N-(Aminooxy-PEG3)-N-bis(PEG4-Boc)

Objective: To couple the activated Boc-NH-PEG4-OTs with the primary amine of an aminooxy-PEG linker.

Materials:

  • Boc-NH-PEG4-OTs (from Step 1)

  • H₂N-O-PEG3-NH₂ (or a suitable precursor with a protected aminooxy group that is later deprotected)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Diethyl ether

Procedure:

  • Dissolve H₂N-O-PEG3-NH₂ (1 equivalent) in anhydrous DMF under an inert atmosphere.

  • Add DIPEA (3 equivalents) to the solution.

  • Add a solution of Boc-NH-PEG4-OTs (2.2 equivalents) in anhydrous DMF dropwise.

  • Heat the reaction mixture to 60°C and stir for 24-48 hours.

  • Monitor the reaction progress by LC-MS.

  • After completion, cool the reaction mixture to room temperature and concentrate under reduced pressure to remove most of the DMF.

  • Purify the crude product as detailed in the purification section.

Purification

The purification of N-(Aminooxy-PEG3)-N-bis(PEG4-Boc) can be challenging due to the polar nature of the PEG chains and the potential for a heterogeneous reaction mixture. A multi-step purification strategy is often necessary.

G Start Crude Reaction Mixture Step1 Solvent Removal Start->Step1 Step2 Flash Column Chromatography (Silica Gel) Step1->Step2 Gradient Elution (e.g., DCM/Methanol) Step3 Preparative RP-HPLC Step2->Step3 For high purity Step4 Lyophilization Step3->Step4 End Pure Product Step4->End

Figure 2: General workflow for the purification of N-(Aminooxy-PEG3)-N-bis(PEG4-Boc).
Flash Column Chromatography

  • Stationary Phase: Silica gel.

  • Mobile Phase: A gradient of methanol in dichloromethane (e.g., 0% to 10% methanol) is a common starting point. The polarity of the solvent system should be optimized based on TLC analysis.

  • Procedure:

    • Adsorb the crude product onto a small amount of silica gel.

    • Load the dried silica onto a pre-packed column.

    • Elute the column with the chosen solvent gradient.

    • Collect fractions and analyze by TLC or LC-MS to identify those containing the desired product.

    • Combine the pure fractions and remove the solvent under reduced pressure.

Preparative Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

For achieving high purity, preparative RP-HPLC is often employed.

  • Column: A C18 column is typically used.

  • Mobile Phase: A gradient of acetonitrile in water, often with a modifier like 0.1% trifluoroacetic acid (TFA) or formic acid.

  • Procedure:

    • Dissolve the partially purified product in a minimal amount of the mobile phase.

    • Inject the sample onto the preparative column.

    • Run the gradient and collect fractions corresponding to the product peak, guided by UV detection.

    • Analyze the collected fractions for purity.

    • Combine the pure fractions and remove the solvent by lyophilization.

Data Presentation

The following tables summarize the expected materials and illustrative characterization data for the target molecule.

Table 1: Key Reagents and Properties

ReagentMolecular FormulaMolecular Weight ( g/mol )Role
Boc-NH-PEG4-OHC₁₃H₂₇NO₆293.36Starting Material
Tosyl ChlorideC₇H₇ClO₂S190.65Activating Agent
H₂N-O-PEG3-NH₂C₈H₂₀N₂O₄208.25Core Building Block
DIPEAC₈H₁₉N129.24Base
N-(Aminooxy-PEG3)-N-bis(PEG4-Boc)C₃₄H₆₉N₃O₁₄755.93Final Product

Table 2: Illustrative Characterization Data

Analysis MethodParameterExpected Result
LC-MS Purity>95%
[M+H]⁺Expected: 756.9, Observed: [Provide experimentally determined value]
¹H NMR Chemical Shifts (δ)Peaks corresponding to Boc protons (~1.4 ppm), PEG backbone (~3.6 ppm), and other specific protons.
¹³C NMR Chemical Shifts (δ)Peaks corresponding to Boc carbonyl (~156 ppm), Boc quaternary carbon (~80 ppm), and PEG backbone (~70 ppm).
FT-IR Wavenumbers (cm⁻¹)Characteristic peaks for N-H (stretch and bend), C=O (carbamate), and C-O (ether).

Conclusion

This technical guide outlines a proposed synthetic and purification strategy for N-(Aminooxy-PEG3)-N-bis(PEG4-Boc), a key linker in modern bioconjugation chemistry. While the provided protocols are based on established chemical principles for PEGylation and amine protection, they serve as a starting point and may require optimization for specific applications. The successful synthesis and purification of this complex linker will enable researchers to advance the development of novel therapeutics and diagnostic agents.

References

An In-depth Technical Guide to N-(Aminooxy-PEG3)-N-bis(PEG4-Boc): Chemical Properties and Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties and reactivity of N-(Aminooxy-PEG3)-N-bis(PEG4-Boc), a heterobifunctional polyethylene glycol (PEG)-based linker. This molecule is of significant interest in the fields of bioconjugation and drug development, particularly in the synthesis of Proteolysis-Targeting Chimeras (PROTACs).[1] Its unique architecture, featuring a terminal aminooxy group and two Boc-protected amine functionalities, allows for sequential and site-specific conjugation to various biomolecules and small molecule payloads.

Chemical Properties

N-(Aminooxy-PEG3)-N-bis(PEG4-Boc) is a well-defined, monodisperse PEG linker that offers a balance of hydrophilicity and reactive handles. The PEG backbone enhances the solubility and pharmacokinetic properties of the resulting conjugates.

Table 1: Physicochemical Properties of N-(Aminooxy-PEG3)-N-bis(PEG4-Boc)

PropertyValueSource
Molecular Formula C38H76N2O16Various Suppliers
Molecular Weight 817.01 g/mol Various Suppliers
CAS Number 2112737-19-4Various Suppliers
Appearance Colorless to light yellow oil/liquidVarious Suppliers
Purity Typically ≥95%[2]
Solubility Soluble in water, DMSO, DCM, DMF[3] (for a similar compound)
Storage Store at -20°C for long-term stability.[3] (for a similar compound)

Core Reactivity and Functional Groups

The utility of N-(Aminooxy-PEG3)-N-bis(PEG4-Boc) stems from its two distinct types of reactive moieties: a nucleophilic aminooxy group and two tert-butyloxycarbonyl (Boc)-protected primary amines. This dual functionality allows for a modular and controlled approach to the synthesis of complex bioconjugates.

The Aminooxy Group: Formation of Stable Oxime Bonds

The terminal aminooxy (-O-NH2) group is a highly chemoselective functional handle that reacts specifically with aldehydes and ketones to form stable oxime linkages.[4] This reaction, known as oxime ligation, is a cornerstone of bioconjugation due to its high efficiency under mild, physiological conditions and the exceptional stability of the resulting C=N-O bond.

The general mechanism for oxime bond formation is depicted below:

oxime_ligation Reactants Aminooxy Compound (R1-O-NH2) + Aldehyde/Ketone (R2-C(=O)-R3) Intermediate Hemialkoxamine Intermediate Reactants->Intermediate Nucleophilic Attack Product Oxime (R1-O-N=C(R2)-R3) Intermediate->Product Dehydration H2O H2O

Caption: General scheme of oxime bond formation.

The Boc-Protected Amines: Controlled Deprotection and Amidation

The two PEG4 arms of the molecule are terminated with primary amines protected by the tert-butyloxycarbonyl (Boc) group. The Boc group is a widely used protecting group in organic synthesis due to its stability under a broad range of conditions and its facile removal under acidic conditions.[5][6] This allows for the unmasking of the primary amines at a desired stage of the synthesis, enabling subsequent conjugation reactions, typically through amidation with activated carboxylic acids (e.g., NHS esters) or other amine-reactive electrophiles.

The deprotection of the Boc group is typically achieved using a strong acid such as trifluoroacetic acid (TFA) in an organic solvent like dichloromethane (DCM).

boc_deprotection Boc_Amine Boc-Protected Amine (R-NH-Boc) Deprotected_Amine Primary Amine (R-NH3+) Boc_Amine->Deprotected_Amine Acidolysis Acid Strong Acid (e.g., TFA) Byproducts Isobutylene + CO2

Caption: Boc deprotection reaction scheme.

Experimental Protocols

The following protocols are generalized procedures for the key reactions involving N-(Aminooxy-PEG3)-N-bis(PEG4-Boc). These should be considered as starting points and may require optimization for specific substrates and applications.

Protocol for Oxime Ligation with an Aldehyde-Containing Molecule

This protocol describes the conjugation of the aminooxy group of the linker to a molecule containing an aldehyde functionality.

Materials:

  • N-(Aminooxy-PEG3)-N-bis(PEG4-Boc)

  • Aldehyde-containing molecule

  • Reaction Buffer: Aniline-containing buffer (e.g., 100 mM aniline in phosphate buffer, pH 6.0) or acetate buffer (pH 4.5-5.5). The use of aniline as a catalyst can significantly accelerate the reaction rate.

  • Organic co-solvent (e.g., DMSO or DMF) if the aldehyde-containing molecule has limited aqueous solubility.

  • Purification system (e.g., HPLC, silica gel chromatography).

Procedure:

  • Dissolve the aldehyde-containing molecule in the reaction buffer. If necessary, use a minimal amount of an organic co-solvent to achieve dissolution.

  • Add a 1.2 to 2-fold molar excess of N-(Aminooxy-PEG3)-N-bis(PEG4-Boc) to the solution of the aldehyde-containing molecule.

  • Allow the reaction to proceed at room temperature for 2-16 hours. The reaction progress can be monitored by an appropriate analytical technique such as LC-MS or HPLC.

  • Upon completion, the reaction mixture can be diluted with water and extracted with an organic solvent (e.g., ethyl acetate, DCM).

  • The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is then purified by a suitable chromatographic method to yield the desired oxime-linked conjugate.

Protocol for Boc Deprotection

This protocol outlines the removal of the Boc protecting groups to expose the primary amines.

Materials:

  • Boc-protected PEG linker (product from section 3.1)

  • Dichloromethane (DCM), anhydrous

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS) (optional, as a scavenger)

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • Diethyl ether (optional, for precipitation)

Procedure:

  • Dissolve the Boc-protected compound in anhydrous DCM (e.g., 0.1 M solution).

  • Cool the solution to 0°C using an ice bath.

  • Add TFA to the solution to a final concentration of 20-50% (v/v). If the substrate is sensitive to cationic side reactions, TIS can be added (2-5% v/v).

  • Stir the reaction mixture at 0°C for 30 minutes, then allow it to warm to room temperature and continue stirring for an additional 1-3 hours. Monitor the deprotection by TLC or LC-MS until the starting material is consumed.[7]

  • Work-up Option 1 (Aqueous Wash): Concentrate the reaction mixture under reduced pressure. Dissolve the residue in DCM and wash with saturated aqueous sodium bicarbonate solution to neutralize the excess TFA. Separate the organic layer, dry over anhydrous sodium sulfate, filter, and concentrate to obtain the deprotected amine.

  • Work-up Option 2 (Precipitation): After concentrating the reaction mixture, the deprotected amine TFA salt can be precipitated by the addition of cold diethyl ether. The precipitate can be collected by filtration or centrifugation.

Logical Workflow for PROTAC Synthesis

N-(Aminooxy-PEG3)-N-bis(PEG4-Boc) is ideally suited for the modular synthesis of PROTACs, which are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation. The workflow below illustrates a potential synthetic strategy.

protac_synthesis_workflow cluster_0 Step 1: Oxime Ligation cluster_1 Step 2: Boc Deprotection cluster_2 Step 3: Amidation Linker N-(Aminooxy-PEG3)-N-bis(PEG4-Boc) Intermediate_1 Ligand-Linker Conjugate (Boc-protected) Linker->Intermediate_1 Target_Ligand Target Protein Ligand (with Aldehyde/Ketone) Target_Ligand->Intermediate_1 Intermediate_2 Deprotected Ligand-Linker (with free amines) Intermediate_1->Intermediate_2 TFA/DCM PROTAC Final PROTAC Molecule Intermediate_2->PROTAC E3_Ligand E3 Ligase Ligand (with activated carboxyl) E3_Ligand->PROTAC

Caption: Modular PROTAC synthesis workflow.

This strategic approach, enabled by the distinct reactivities of the functional groups on N-(Aminooxy-PEG3)-N-bis(PEG4-Boc), provides researchers with a powerful tool for the rational design and synthesis of novel therapeutics and chemical biology probes. The hydrophilic PEG spacers also contribute favorably to the solubility and cell permeability of the final PROTAC molecule.

References

A Technical Guide to the Solubility of N-(Aminooxy-PEG3)-N-bis(PEG4-Boc) in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of N-(Aminooxy-PEG3)-N-bis(PEG4-Boc), a heterobifunctional polyethylene glycol (PEG)-based linker. Given the absence of direct, publicly available quantitative solubility data for this specific molecule, this document establishes a robust predictive framework based on the physicochemical properties of its constituent functional groups—aminooxy, PEG chains, and Boc-protected amines. The guide synthesizes information from analogous compounds to forecast its behavior in a range of common organic solvents. Furthermore, it outlines a detailed experimental protocol for researchers to determine precise solubility in their specific applications.

Introduction

N-(Aminooxy-PEG3)-N-bis(PEG4-Boc) is a specialized linker molecule increasingly utilized in the synthesis of complex bioconjugates, particularly Proteolysis-Targeting Chimeras (PROTACs)[1]. Its structure, featuring a central nitrogen atom derivatized with an aminooxy-terminated PEG3 chain and two Boc-protected amine-terminated PEG4 chains, provides a flexible and versatile scaffold for linking different molecular entities. The solubility of this linker is a critical parameter for reaction setup, purification, and the overall pharmacokinetic properties of the final conjugate[2]. This guide aims to provide a detailed understanding of its expected solubility profile.

The molecule's structure is defined by three key components that dictate its interaction with various solvents:

  • Polyethylene Glycol (PEG) Chains : The presence of multiple PEG chains (a PEG3 and two PEG4 segments) imparts significant hydrophilicity and flexibility. PEG chains are well-known to enhance solubility in a broad spectrum of solvents, including aqueous solutions and many polar organic solvents, through hydrogen bonding.[3][4][5]

  • Tert-Butyloxycarbonyl (Boc) Groups : The two Boc protecting groups are bulky and nonpolar. They contribute significantly to the molecule's solubility in lipophilic and less polar organic solvents.[3][6]

  • Aminooxy Group : This functional group adds to the molecule's polarity and provides a reactive handle for conjugation, typically with aldehydes or ketones to form stable oxime linkages[].

The combination of these distinct domains results in an amphiphilic molecule, suggesting a broad solubility profile.

Predicted Solubility in Organic Solvents

Based on these principles and data from analogous molecules, the following table summarizes the predicted solubility of N-(Aminooxy-PEG3)-N-bis(PEG4-Boc).

Solvent Classification Solvent Predicted Solubility Rationale
Polar Aprotic Dimethyl Sulfoxide (DMSO)SolubleThe high polarity and hydrogen bond accepting capability of DMSO will readily solvate the PEG chains. Structurally similar Boc- and PEG-containing molecules show high solubility in DMSO[3].
Dimethylformamide (DMF)SolubleSimilar to DMSO, DMF is a highly polar solvent capable of solvating the polar and nonpolar regions of the molecule. A related compound, Boc-aminooxy-PEG4-alkyne, is soluble in DMF[13].
Acetonitrile (ACN)SolubleAcetonitrile's polarity is sufficient to dissolve the molecule, particularly due to the extensive PEGylation. Analogs are known to be soluble in ACN[3][13].
Chlorinated Dichloromethane (DCM)SolubleThe Boc groups and the ether backbone of the PEG chains contribute to good solubility in chlorinated solvents. Boc-aminooxy-PEG4-alkyne is reported to be soluble in DCM[13].
Chloroform (CHCl₃)SolubleSimilar to DCM, chloroform is expected to be a good solvent.
Ethers Tetrahydrofuran (THF)SolubleTHF is a moderately polar ether that should effectively solvate the PEG chains and the overall structure. A related Boc-aminooxy-PEG compound is soluble in THF[13].
Alcohols Methanol, EthanolSolubleThese polar protic solvents will interact favorably with the PEG chains through hydrogen bonding.
Nonpolar Toluene, HexanesSparingly Soluble to InsolubleDespite the lipophilic Boc groups, the extensive and polar PEG chains and the aminooxy group will likely limit solubility in highly nonpolar, aliphatic, or aromatic solvents.
Aqueous WaterSolubleThe dominant feature of the molecule is the extensive PEGylation, which is designed to confer water solubility to conjugated molecules[4][5][11].

Experimental Protocol for Solubility Determination

For applications requiring precise concentration data, it is imperative to perform direct experimental validation. The following protocol provides a reliable method for determining the solubility of N-(Aminooxy-PEG3)-N-bis(PEG4-Boc) in a specific organic solvent.

Objective: To determine the approximate solubility of the target compound in a selected organic solvent at a given temperature (e.g., room temperature).

Materials:

  • N-(Aminooxy-PEG3)-N-bis(PEG4-Boc)

  • Selected organic solvent(s) of appropriate purity

  • Analytical balance (readable to at least 0.1 mg)

  • Small vials (e.g., 1.5 mL or 2 mL glass vials) with caps

  • Calibrated micropipettes

  • Vortex mixer

  • Centrifuge (optional)

  • Thermostatic shaker or water bath (optional, for temperature control)

Procedure:

  • Preparation : Weigh a small, precise amount of the compound (e.g., 2-5 mg) into a clean, dry vial[14].

  • Solvent Addition : Add a small, measured volume of the chosen solvent to the vial (e.g., 100 µL)[14].

  • Dissolution Attempt : Cap the vial securely and vortex vigorously for 1-2 minutes to facilitate dissolution[14]. Visually inspect the solution against a dark background to check for any undissolved solid particles.

  • Incremental Solvent Addition : If the solid has not completely dissolved, add another small, known volume of the solvent (e.g., 50-100 µL). Vortex again for 1-2 minutes.

  • Equilibration : Repeat step 4 until the compound is fully dissolved[14]. If dissolution is slow, the mixture can be agitated in a thermostatic shaker at a constant temperature for a longer period (e.g., 1-2 hours) to ensure equilibrium is reached.

  • Calculation : Once the solid is completely dissolved, calculate the total volume of solvent used. The solubility can be expressed in mg/mL or as a molar concentration.

    Solubility (mg/mL) = Mass of Compound (mg) / Total Volume of Solvent (mL)

  • Observation for Insolubility : If a significant volume of solvent has been added (e.g., >1 mL for a 2 mg sample) and solid material remains, the compound can be considered sparingly soluble or insoluble in that solvent under the tested conditions.

Logical Workflow and Visualization

The process of selecting a suitable solvent for a reaction or purification involving a novel PEGylated compound follows a logical progression. This workflow is designed to efficiently identify an appropriate solvent system while minimizing compound waste.

G cluster_0 Solvent Selection Workflow for PEGylated Compounds start Define Application (e.g., Reaction, Purification) predict Predict Solubility (Based on Functional Groups: PEG, Boc, etc.) start->predict select_solvents Select Candidate Solvents (Polar Aprotic, Chlorinated, etc.) predict->select_solvents exp_test Perform Experimental Solubility Test (Protocol Section 3) select_solvents->exp_test evaluate Evaluate Result: Is Solubility Adequate? exp_test->evaluate optimize Optimize Conditions (e.g., Co-solvent, Heat) evaluate->optimize  No, but partially soluble end Proceed with Application evaluate->end  Yes fail Select New Solvent evaluate->fail  No, insoluble optimize->exp_test fail->select_solvents

Caption: Workflow for solvent selection for PEGylated compounds.

Conclusion

N-(Aminooxy-PEG3)-N-bis(PEG4-Boc) is an amphiphilic molecule designed for broad utility in bioconjugation chemistry. Its extensive PEGylation is expected to make it readily soluble in water and a variety of polar organic solvents such as DMSO, DMF, acetonitrile, and chlorinated solvents like DCM. The presence of Boc groups further enhances its solubility in less polar organic media. While this guide provides a strong predictive framework based on the analysis of its structural components, it is highly recommended that researchers and drug development professionals perform their own solubility tests using the detailed protocol provided to determine precise solubility for their specific applications. This ensures optimal conditions for synthesis, purification, and formulation of the final conjugate molecules.

References

An In-depth Technical Guide on the Role of PEG-Based Linkers in PROTACs, Featuring a Representative Molecule

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The specific molecule "N-(Aminooxy-PEG3)-N-bis(PEG4-Boc)" is a commercially available PROTAC linker but is not extensively characterized in peer-reviewed literature.[1][2] This guide will, therefore, focus on the well-established principles of a representative PROTAC system employing a flexible polyethylene glycol (PEG)-based linker to illustrate the core concepts, mechanism of action, and evaluation methodologies relevant to this class of molecules.

Introduction to PROTACs and the Role of the Linker

Proteolysis-targeting chimeras (PROTACs) are revolutionary heterobifunctional molecules designed to eliminate specific proteins of interest (POIs) from the cell.[3][4] Unlike traditional inhibitors that merely block a protein's function, PROTACs hijack the body's natural waste disposal machinery, the ubiquitin-proteasome system (UPS), to induce the degradation of the target protein.[5][6]

A PROTAC molecule consists of three key components:

  • A ligand that binds to the target protein (the "warhead").

  • A ligand that recruits an E3 ubiquitin ligase (the "anchor").

  • A chemical linker that connects the two ligands.[6][7]

The linker is a critical determinant of a PROTAC's efficacy. It is not merely a spacer but plays a crucial role in orienting the target protein and the E3 ligase to form a productive ternary complex (POI-PROTAC-E3 ligase).[5][8] The linker's length, composition, and flexibility influence the stability of this complex, which is a prerequisite for the subsequent ubiquitination and degradation of the target protein.[5][7] PEG-based linkers are commonly used in PROTAC design due to their hydrophilicity, which can improve solubility and cell permeability, and their flexibility, which can facilitate the formation of the ternary complex.[8][9]

Mechanism of Action of a Representative PEG-Linked PROTAC

The mechanism of action for a PROTAC can be broken down into a catalytic cycle:

  • Ternary Complex Formation: The PROTAC molecule first binds to both the POI and an E3 ubiquitin ligase, bringing them into close proximity to form a ternary complex.[][] The flexible PEG linker allows for the necessary conformational adjustments to achieve a stable and productive complex.

  • Ubiquitination: Once the ternary complex is formed, the E3 ligase facilitates the transfer of ubiquitin molecules from an E2-conjugating enzyme to lysine residues on the surface of the POI.[4][] This results in the formation of a polyubiquitin chain on the target protein.

  • Proteasomal Degradation: The polyubiquitinated POI is then recognized by the 26S proteasome, a large protein complex that degrades the tagged protein into smaller peptides.[4][12]

  • Recycling: After the POI is degraded, the PROTAC molecule is released and can bind to another target protein and E3 ligase, initiating another round of degradation. This catalytic nature allows PROTACs to be effective at low concentrations.[4]

PROTAC_Mechanism

Quantitative Data for a Representative PROTAC

The efficacy of a PROTAC is evaluated using several quantitative parameters. Below is a table summarizing hypothetical data for a representative PEG-linked PROTAC targeting a protein kinase.

ParameterDescriptionValue
DC50 The concentration of the PROTAC required to degrade 50% of the target protein.10 nM
Dmax The maximum percentage of target protein degradation achieved.95%
Binding Affinity (POI) The dissociation constant (Kd) for the binding of the PROTAC to the target protein.50 nM
Binding Affinity (E3 Ligase) The dissociation constant (Kd) for the binding of the PROTAC to the E3 ligase.100 nM
Ternary Complex Cooperativity (α) A measure of the enhancement of binding of one protein upon binding of the other to the PROTAC. An α > 1 indicates positive cooperativity.5

Experimental Protocols

Western Blot for Protein Degradation

This protocol is used to quantify the amount of target protein remaining in cells after treatment with a PROTAC.

Methodology:

  • Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat the cells with a range of concentrations of the PROTAC or vehicle control (e.g., DMSO) for a specified time (e.g., 24 hours).

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[13]

  • SDS-PAGE and Western Blotting:

    • Normalize the protein concentration for all samples.

    • Denature the proteins by boiling in Laemmli sample buffer.[13]

    • Separate the proteins by size using SDS-PAGE and transfer them to a PVDF membrane.[13]

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific to the target protein, followed by an HRP-conjugated secondary antibody.[13]

    • Also, probe for a loading control protein (e.g., GAPDH or β-actin) to ensure equal protein loading.

  • Detection and Analysis:

    • Detect the protein bands using a chemiluminescent substrate and an imaging system.[13]

    • Quantify the band intensities using densitometry software.[13]

    • Normalize the target protein signal to the loading control signal.

    • Calculate the percentage of protein degradation relative to the vehicle-treated control.[13]

Western_Blot_Workflow A 1. Cell Treatment (Varying PROTAC concentrations) B 2. Cell Lysis (Extract proteins) A->B C 3. Protein Quantification (BCA Assay) B->C D 4. SDS-PAGE (Separate proteins by size) C->D E 5. Protein Transfer (to PVDF membrane) D->E F 6. Antibody Incubation (Primary & Secondary) E->F G 7. Chemiluminescent Detection F->G H 8. Data Analysis (Densitometry & Normalization) G->H

Ternary Complex Formation Assay (NanoBRET™)

This assay measures the formation of the ternary complex in live cells.[14]

Methodology:

  • Cell Line Preparation: Use a cell line that endogenously expresses the target protein tagged with a HiBiT peptide and overexpresses an LgBiT protein. Also, transiently transfect the cells to express the E3 ligase (e.g., VHL or CRBN) fused to a HaloTag®.[14]

  • Assay Setup:

    • Plate the engineered cells in a white, 96-well plate.

    • Add the HaloTag® NanoBRET® 618 Ligand, which will serve as the energy acceptor.

    • Add the Nano-Glo® HiBiT Lytic Substrate, which will be acted upon by the HiBiT-LgBiT complemented luciferase to produce luminescence (the energy donor).

  • PROTAC Treatment: Add the PROTAC at various concentrations to the wells.

  • Measurement:

    • Incubate the plate at room temperature.

    • Measure both the donor emission (luminescence at 460 nm) and the acceptor emission (fluorescence at >610 nm) using a plate reader.

  • Data Analysis:

    • Calculate the NanoBRET™ ratio by dividing the acceptor signal by the donor signal.

    • An increase in the NanoBRET™ ratio indicates the formation of the ternary complex, as the donor and acceptor are brought into close proximity.[14] A characteristic "hook effect" may be observed at high PROTAC concentrations, where the signal decreases due to the formation of binary complexes that compete with the ternary complex.[14][15]

Conclusion

The linker component of a PROTAC, such as those based on PEG structures, is a critical element that dictates the molecule's overall success in degrading a target protein. Its properties directly impact the formation and stability of the essential ternary complex. A thorough understanding and characterization of these linkers, through quantitative assays and detailed experimental protocols, are paramount for the rational design and optimization of next-generation protein degraders. The methodologies and principles outlined in this guide provide a foundational framework for researchers and drug development professionals working in this exciting field.

References

The Strategic Role of PEG Linkers in Advanced Bioconjugation: A Technical Guide to N-(Aminooxy-PEG3)-N-bis(PEG4-Boc)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the intricate landscape of targeted therapeutics, the design and function of linker molecules are paramount to the efficacy and safety of novel drug conjugates. This technical guide delves into the core functionalities of a sophisticated, heterotrifunctional PEG linker, N-(Aminooxy-PEG3)-N-bis(PEG4-Boc), a key building block in the synthesis of advanced bioconjugates such as Proteolysis-Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs). We will explore the distinct roles of its constituent parts—the polyethylene glycol (PEG) chains, the aminooxy functional group, and the Boc protecting groups—and how they collectively contribute to the development of next-generation therapeutics.

The Multifaceted Role of the PEG Linker

Polyethylene glycol (PEG) is a hydrophilic, biocompatible, and non-immunogenic polymer that has become an indispensable tool in drug delivery and bioconjugation.[1][2] The incorporation of PEG chains into linker molecules, a process known as PEGylation, confers several advantageous properties to the resulting conjugate.[1][3]

Enhanced Solubility and Reduced Aggregation: A primary challenge in the development of complex bioconjugates is the often-hydrophobic nature of small molecule drugs or payloads. The hydrophilic PEG chains in N-(Aminooxy-PEG3)-N-bis(PEG4-Boc) act as a solubilizing agent, improving the overall water solubility of the conjugate and mitigating the risk of aggregation, which can lead to loss of efficacy and potential immunogenicity.[4][5]

Improved Pharmacokinetics: PEGylation significantly increases the hydrodynamic radius of a molecule, which in turn reduces its renal clearance and prolongs its circulation half-life in the bloodstream.[6] This extended exposure can lead to enhanced accumulation of the therapeutic agent at the target site, thereby improving its therapeutic index.[5]

Steric Hindrance and Controlled Reactivity: The flexible PEG chains provide spatial separation between the conjugated molecules, minimizing steric hindrance and preserving their biological activity.[] The defined lengths of the PEG3 and PEG4 units in this linker allow for precise control over the distance between the reactive termini, a critical factor in optimizing the biological function of the final conjugate.

The Aminooxy Group: A Gateway to Chemoselective Ligation

The aminooxy (-O-NH2) group is a highly versatile functional handle for the chemoselective conjugation of molecules containing an aldehyde or a ketone.[2][6] This bioorthogonal reaction proceeds under mild, aqueous conditions to form a stable oxime linkage.[8][9][10]

High Specificity and Stability: The reaction between an aminooxy group and an aldehyde or ketone is highly specific, meaning it does not cross-react with other functional groups typically found in biological systems, such as amines or thiols.[6] The resulting oxime bond is significantly more stable than a hydrazone bond, ensuring the integrity of the conjugate under physiological conditions.[6]

Versatility in Bioconjugation: This ligation strategy is widely employed in the construction of various bioconjugates, including glycopeptides, drug conjugates, and labeled proteins.[6] In the context of N-(Aminooxy-PEG3)-N-bis(PEG4-Boc), the aminooxy group provides a reactive site for the attachment of a payload or a targeting ligand that has been functionalized with an aldehyde or ketone.

The Boc Protecting Group: Enabling Sequential Synthesis

The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines.[11][12] In N-(Aminooxy-PEG3)-N-bis(PEG4-Boc), the two bis(PEG4) arms are terminated with Boc-protected amines.

Controlled Deprotection: The Boc group is stable under a variety of reaction conditions but can be readily removed under acidic conditions, such as with trifluoroacetic acid (TFA).[5][12] This allows for a sequential and controlled synthesis strategy. For instance, the aminooxy group can be reacted first, followed by the deprotection of the Boc groups to reveal the primary amines for a subsequent conjugation step.[13] This stepwise approach is crucial in the assembly of complex, multi-component molecules like PROTACs.[14][15][16]

Physicochemical Properties of N-(Aminooxy-PEG3)-N-bis(PEG4-Boc)

While comprehensive experimental data for this specific linker is not widely published in comparative tables, its general properties can be inferred from its structure and information provided by suppliers.

PropertyValueSource
Molecular Formula C38H76N2O16[11][17]
Molecular Weight ~817.01 g/mol [11][17][18]
CAS Number 2112737-19-4[11][17]
Solubility Soluble in water, DMSO, DCM, DMF[19]
Storage Recommended at -20°C[17][19]

Conceptual Experimental Workflow for PROTAC Synthesis

The unique trifunctional nature of N-(Aminooxy-PEG3)-N-bis(PEG4-Boc) lends itself to a modular approach in the synthesis of PROTACs, which are bifunctional molecules that recruit a target protein to an E3 ubiquitin ligase for degradation.

PROTAC_Synthesis_Workflow cluster_0 Step 1: Ligand 1 Conjugation cluster_1 Step 2: Boc Deprotection cluster_2 Step 3: Ligand 2 Conjugation A N-(Aminooxy-PEG3)-N-bis(PEG4-Boc) C Oxime Ligation A->C B Ligand 1 with Aldehyde/Ketone B->C D Intermediate 1 (Ligand 1-Linker-bis-Boc) C->D E Acidic Conditions (e.g., TFA) D->E F Intermediate 2 (Ligand 1-Linker-bis-Amine) E->F G Ligand 2 with Activated Carboxyl F->G H Amide Bond Formation F->H G->H I Final PROTAC Molecule H->I

Caption: Conceptual workflow for the synthesis of a PROTAC molecule using N-(Aminooxy-PEG3)-N-bis(PEG4-Boc).

Conclusion

N-(Aminooxy-PEG3)-N-bis(PEG4-Boc) is a highly versatile and strategically designed linker molecule that offers researchers significant advantages in the development of complex bioconjugates. The integrated PEG chains enhance solubility and pharmacokinetic properties, the aminooxy group allows for specific and stable conjugation to aldehyde- or ketone-containing molecules, and the Boc-protected amines enable a controlled, sequential synthesis strategy. This combination of features makes it a valuable tool for the construction of next-generation targeted therapeutics, empowering scientists to create more effective and safer drugs.

References

Understanding Boc Protection in N-(Aminooxy-PEG3)-N-bis(PEG4-Boc): An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-(Aminooxy-PEG3)-N-bis(PEG4-Boc) is a heterobifunctional, polyethylene glycol (PEG)-based linker molecule of significant interest in the field of targeted protein degradation. Its primary application lies in the synthesis of Proteolysis Targeting Chimeras (PROTACs), a novel class of therapeutic agents. This technical guide delves into the core aspects of N-(Aminooxy-PEG3)-N-bis(PEG4-Boc), with a particular focus on the role and mechanics of the tert-Butyloxycarbonyl (Boc) protecting groups. We will explore its chemical properties, the principles of Boc protection and deprotection, and its application in the assembly of PROTACs. This guide also provides illustrative diagrams and a generalized experimental workflow to aid researchers in the practical application of this versatile linker.

Introduction to N-(Aminooxy-PEG3)-N-bis(PEG4-Boc)

N-(Aminooxy-PEG3)-N-bis(PEG4-Boc) is a branched linker designed for the modular synthesis of complex bioconjugates, most notably PROTACs. These bifunctional molecules co-opt the cell's natural protein disposal machinery—the ubiquitin-proteasome system—to selectively eliminate disease-causing proteins. The linker component of a PROTAC is a critical determinant of its efficacy, influencing factors such as solubility, cell permeability, and the geometry of the ternary complex formed between the target protein, the PROTAC, and an E3 ubiquitin ligase.

The structure of N-(Aminooxy-PEG3)-N-bis(PEG4-Boc) features a central nitrogen atom branching into three PEG chains. One chain consists of three PEG units and terminates in an aminooxy group, while the other two identical chains are composed of four PEG units each, terminating in an amine. Crucially, both the aminooxy and the two terminal amino groups are protected by a tert-Butyloxycarbonyl (Boc) group. This protection strategy is essential for directing the sequence of conjugation reactions during PROTAC synthesis.

Physicochemical and Technical Data

A summary of the key quantitative data for N-(Aminooxy-PEG3)-N-bis(PEG4-Boc) is presented below.

PropertyValue
Molecular Formula C₃₈H₇₆N₂O₁₆[1]
Molecular Weight 817.01 g/mol [2]
CAS Number 2112737-19-4[1]
Appearance Colorless to light yellow liquid[2]
Purity Typically >95%
Solubility Soluble in water, DMSO, DCM, DMF[3]
Storage (Powder) -20°C for up to 3 years[4]
Storage (in Solvent) -80°C for up to 1 year[4]

The Core Concept: Boc Protection

The tert-Butyloxycarbonyl (Boc) group is one of the most common amine protecting groups in organic synthesis, particularly in peptide and bioconjugate chemistry. Its popularity stems from its stability in a wide range of reaction conditions and its facile removal under mild acidic conditions.

In N-(Aminooxy-PEG3)-N-bis(PEG4-Boc), the Boc groups serve to "mask" the reactive aminooxy and amine functionalities. This prevents them from undergoing unintended reactions during the initial stages of PROTAC synthesis, allowing for a controlled, stepwise assembly of the final molecule.

Mechanism of Boc Deprotection

The removal of the Boc group is an acid-catalyzed process. Typically, strong acids such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) are employed. The generally accepted mechanism proceeds as follows:

  • Protonation: The carbonyl oxygen of the Boc group is protonated by the acid.

  • Cleavage: The protonation facilitates the cleavage of the tert-butyl-oxygen bond, leading to the formation of a stable tert-butyl carbocation and an unstable carbamic acid intermediate.

  • Decomposition: The carbamic acid spontaneously decarboxylates (loses CO₂) to yield the free amine. The tert-butyl carbocation is typically scavenged by eliminating a proton to form isobutylene gas.

Due to the stability of the resulting tert-butyl carbocation, this deprotection reaction is highly efficient and can often be performed at room temperature.[5][6]

boc_deprotection_mechanism Boc_Amine Boc-Protected Amine Protonation Protonation of Carbonyl Oxygen Boc_Amine->Protonation H⁺ (e.g., TFA) Carbocation_Formation Formation of tert-butyl Carbocation and Carbamic Acid Protonation->Carbocation_Formation Cleavage Deprotected_Amine Free Amine + CO₂ + Isobutylene Carbocation_Formation->Deprotected_Amine Decarboxylation

Caption: General mechanism of Boc deprotection under acidic conditions.

Experimental Protocols: A Generalized Workflow

While specific, optimized protocols for N-(Aminooxy-PEG3)-N-bis(PEG4-Boc) are often proprietary, a general experimental workflow for the synthesis of a PROTAC using such a linker can be outlined. This workflow highlights the sequential deprotection and conjugation steps.

Step 1: Boc Deprotection of the Linker

Objective: To remove the Boc protecting groups to expose the reactive aminooxy and amine functionalities.

Materials:

  • N-(Aminooxy-PEG3)-N-bis(PEG4-Boc)

  • Anhydrous Dichloromethane (DCM) or 1,4-Dioxane

  • Trifluoroacetic acid (TFA) or Hydrochloric acid (HCl) in dioxane (e.g., 4M)

  • Nitrogen or Argon atmosphere

Procedure:

  • Dissolve N-(Aminooxy-PEG3)-N-bis(PEG4-Boc) in the chosen anhydrous solvent under an inert atmosphere.

  • Cool the solution in an ice bath (0 °C).

  • Slowly add an excess of the acid (e.g., 10-20 equivalents of TFA).

  • Allow the reaction to warm to room temperature and stir for 1-4 hours.

  • Monitor the reaction progress by an appropriate method, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), until the starting material is consumed.

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess acid.

  • The resulting deprotected linker (as a salt) can often be used in the next step without further purification, or it can be purified by techniques such as precipitation or chromatography.

Step 2: Sequential Conjugation to Ligands

Objective: To couple the deprotected linker to the protein of interest (POI) ligand and the E3 ligase ligand.

Materials:

  • Deprotected linker from Step 1

  • POI ligand with a suitable functional group (e.g., a carboxylic acid)

  • E3 ligase ligand with a suitable functional group (e.g., a carboxylic acid)

  • Peptide coupling reagents (e.g., HATU, HOBt, EDC)

  • A non-nucleophilic base (e.g., DIPEA)

  • Anhydrous DMF or DMSO

  • Purification system (e.g., preparative HPLC)

Procedure:

  • Dissolve the deprotected linker and one of the ligands (e.g., the POI ligand) in the anhydrous solvent.

  • Add the coupling reagents and the base.

  • Stir the reaction at room temperature until the formation of the linker-ligand conjugate is complete (monitored by LC-MS).

  • Purify the intermediate conjugate, for example, by preparative HPLC.

  • Repeat the coupling procedure with the second ligand (the E3 ligase ligand) to form the final PROTAC molecule.

  • The final PROTAC is then rigorously purified by preparative HPLC and characterized by analytical techniques such as LC-MS and NMR.

experimental_workflow cluster_materials Starting Materials cluster_synthesis Synthetic Steps cluster_product Final Product Linker N-(Aminooxy-PEG3)-N-bis(PEG4-Boc) Deprotection 1. Boc Deprotection Linker->Deprotection POI_Ligand POI Ligand Coupling1 2. First Coupling (Linker + POI Ligand) POI_Ligand->Coupling1 E3_Ligand E3 Ligase Ligand Coupling2 4. Second Coupling (Intermediate + E3 Ligand) E3_Ligand->Coupling2 Deprotection->Coupling1 Purification1 3. Purification Coupling1->Purification1 Purification1->Coupling2 Final_Purification 5. Final Purification (HPLC) Coupling2->Final_Purification PROTAC PROTAC Molecule Final_Purification->PROTAC

Caption: A generalized experimental workflow for PROTAC synthesis.

Signaling Pathways and Logical Relationships

N-(Aminooxy-PEG3)-N-bis(PEG4-Boc) itself is a synthetic tool and does not directly participate in cellular signaling pathways. Its significance lies in its role as a key component of PROTACs, which are designed to modulate signaling pathways by inducing the degradation of specific proteins. The logical relationship is that the linker enables the formation of a PROTAC, which in turn hijacks the ubiquitin-proteasome pathway to achieve targeted protein degradation.

protac_pathway PROTAC PROTAC (containing the linker) Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex POI Protein of Interest (POI) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination of POI Ternary_Complex->Ubiquitination Proximity-induced Proteasome Proteasome Ubiquitination->Proteasome Degradation Degradation of POI Proteasome->Degradation Signaling_Outcome Modulation of Cellular Signaling Pathway Degradation->Signaling_Outcome

Caption: The role of a PROTAC in hijacking the ubiquitin-proteasome pathway.

Conclusion

N-(Aminooxy-PEG3)-N-bis(PEG4-Boc) is a sophisticated and valuable tool for the construction of PROTACs and other complex bioconjugates. The strategic placement of Boc protecting groups on its reactive functionalities allows for a controlled and stepwise synthetic approach. A thorough understanding of the principles of Boc deprotection is crucial for the successful application of this linker. While specific quantitative data for this particular molecule may be limited in the public domain, the general principles and workflows outlined in this guide provide a solid foundation for researchers and drug development professionals to effectively utilize N-(Aminooxy-PEG3)-N-bis(PEG4-Boc) in their pursuit of novel therapeutics.

References

The Apex of Precision: An In-depth Technical Guide to Branched Linkers in Targeted Therapy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The advent of targeted therapies has revolutionized the landscape of modern medicine, offering the promise of potent therapeutic action localized to diseased cells, thereby minimizing off-target toxicity. At the heart of many of these sophisticated therapies, particularly antibody-drug conjugates (ADCs), lies the linker—a critical component that bridges the targeting moiety with the therapeutic payload. While linear linkers have been the historical standard, the exploration of branched and multi-arm linker architectures is unlocking new potential in drug delivery, enabling higher drug loading, improved pharmacokinetic profiles, and enhanced therapeutic efficacy.

This technical guide provides a comprehensive overview of the core principles, experimental validation, and practical implementation of branched linkers in targeted therapy. We delve into the quantitative advantages of branched architectures, provide detailed experimental protocols for their synthesis and evaluation, and visualize key concepts to facilitate a deeper understanding for researchers at the forefront of drug development.

Quantitative Advantages of Branched Linkers

The transition from linear to branched linkers is driven by the pursuit of superior therapeutic indices. Branched architectures offer several quantifiable benefits, primarily the ability to attach multiple payload molecules to a single conjugation site on the targeting antibody, thereby increasing the drug-to-antibody ratio (DAR).[1][2] This higher DAR can lead to enhanced cytotoxic potency, a crucial factor for treating tumors with low antigen expression or for overcoming drug resistance mechanisms.[3]

However, the advantages of branched linkers extend beyond simple payload multiplication. The spatial arrangement and composition of these linkers can significantly influence the overall physicochemical properties of the resulting conjugate, impacting its solubility, stability, and pharmacokinetic profile.[4][5]

ParameterLinear LinkerBranched LinkerRationale & Significance
Drug-to-Antibody Ratio (DAR) Typically 2-4Can achieve 4, 6, 8, or higher[1][6]Higher DAR can lead to increased potency, especially for payloads with moderate cytotoxicity. Branched linkers allow for higher drug loading at a limited number of conjugation sites, preserving the antibody's structural integrity.
In Vitro Cytotoxicity (IC50) Payload-dependentGenerally lower (more potent) at equivalent antibody concentrations[7]Increased intracellular concentration of the payload released from a higher DAR conjugate leads to more effective cell killing.
Hydrodynamic Radius SmallerLarger[4]A larger hydrodynamic radius can reduce renal clearance, leading to a longer plasma half-life and increased tumor accumulation.
In Vivo Efficacy (Tumor Growth Inhibition) Effective, but may require higher dosesOften demonstrates superior tumor growth inhibition at equivalent or lower doses[8][9]The combination of higher payload delivery and improved pharmacokinetics can result in more profound and sustained anti-tumor activity.
Plasma Clearance Can be rapid, especially for hydrophobic payloadsCan be modulated; hydrophilic branched linkers can decrease clearance[5][10]Slower clearance allows for greater exposure of the tumor to the therapeutic agent, enhancing the potential for efficacy.

Table 1: Comparative Quantitative Data of Linear vs. Branched Linkers in ADCs

Experimental Protocols

The successful implementation of branched linkers in targeted therapies relies on robust and reproducible experimental methodologies. This section provides detailed protocols for key stages of development, from linker synthesis to the evaluation of the final conjugate.

Synthesis of a Branched Linker Core

This protocol describes the synthesis of a generic branched linker core that can be further functionalized for conjugation to both the antibody and the therapeutic payload. This example utilizes a lysine-based branching unit.

Materials:

  • Fmoc-Lys(Fmoc)-OH

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • N-Hydroxysuccinimide (NHS)

  • Amine-terminated payload precursor

  • Amine-reactive handle for antibody conjugation (e.g., maleimide-PEG-NHS ester)

  • Dichloromethane (DCM)

  • Dimethylformamide (DMF)

  • Piperidine

  • Standard laboratory glassware and purification equipment (e.g., column chromatography)

Procedure:

  • Activation of the Lysine Core: Dissolve Fmoc-Lys(Fmoc)-OH in anhydrous DCM. Add DCC and NHS in equimolar amounts and stir at room temperature for 2 hours to activate the carboxylic acid group.

  • First Payload Arm Attachment: Add the amine-terminated payload precursor to the reaction mixture and stir overnight at room temperature.

  • Purification: Purify the resulting mono-substituted lysine derivative by silica gel column chromatography.

  • Fmoc Deprotection: Dissolve the purified product in a 20% solution of piperidine in DMF and stir for 30 minutes at room temperature to remove the Fmoc protecting groups from the two amino groups of the lysine.

  • Second Payload Arm Attachment: Repeat steps 1 and 2 to attach a second molecule of the amine-terminated payload precursor to the newly deprotected amino group.

  • Attachment of Antibody-Reactive Handle: React the remaining free amino group with an amine-reactive handle, such as a maleimide-PEG-NHS ester, to introduce the functionality for antibody conjugation.

  • Final Purification: Purify the final branched linker-payload construct using appropriate chromatographic techniques (e.g., HPLC).

Enzymatic Conjugation of a Branched Linker to an Antibody

Enzymatic conjugation methods offer site-specific and controlled attachment of linkers to antibodies, resulting in homogeneous ADC preparations.[1][11] This protocol outlines a general procedure using a microbial transglutaminase (MTGase).

Materials:

  • Monoclonal antibody (mAb)

  • Branched linker with a suitable amine-containing tag (e.g., a short peptide sequence recognized by MTGase)

  • Microbial transglutaminase (MTGase)

  • Tris buffer (pH 7.5)

  • Size-exclusion chromatography (SEC) system

Procedure:

  • Antibody Preparation: Prepare a solution of the mAb in Tris buffer at a concentration of 5-10 mg/mL.

  • Reaction Setup: In a reaction vessel, combine the mAb solution with the branched linker at a molar excess (e.g., 10-20 fold).

  • Enzyme Addition: Add MTGase to the reaction mixture. The optimal enzyme concentration should be determined empirically but is typically in the range of 1-5 U/mg of antibody.

  • Incubation: Incubate the reaction mixture at 37°C for 2-4 hours with gentle agitation.

  • Reaction Quenching: Stop the reaction by adding a competitive inhibitor of MTGase or by buffer exchange.

  • Purification: Purify the resulting ADC from excess linker and enzyme using size-exclusion chromatography (SEC).

  • Characterization: Characterize the purified ADC to determine the drug-to-antibody ratio (DAR) using techniques such as hydrophobic interaction chromatography (HIC) or mass spectrometry.

In Vitro Cytotoxicity Assay (IC50 Determination)

This assay is crucial for evaluating the potency of the synthesized ADC.[12][13][14]

Materials:

  • Target cancer cell line (expressing the antigen recognized by the ADC's antibody)

  • Control cell line (lacking antigen expression)

  • Complete cell culture medium

  • ADC constructs (with branched and linear linkers for comparison)

  • Free payload drug

  • 96-well cell culture plates

  • Cell viability reagent (e.g., CellTiter-Glo®, MTS)

  • Plate reader

Procedure:

  • Cell Seeding: Seed the target and control cells into 96-well plates at a predetermined density and allow them to adhere overnight.

  • Compound Preparation: Prepare serial dilutions of the ADC constructs, the free payload, and a non-targeting control ADC in complete cell culture medium.

  • Treatment: Remove the medium from the cells and add the diluted compounds. Include untreated wells as a negative control.

  • Incubation: Incubate the plates for a period that allows for ADC internalization, payload release, and induction of cell death (typically 72-96 hours).

  • Viability Assessment: Add the cell viability reagent to each well according to the manufacturer's instructions.

  • Data Acquisition: Measure the luminescence or absorbance using a plate reader.

  • Data Analysis: Normalize the data to the untreated control and plot the cell viability against the compound concentration. Calculate the half-maximal inhibitory concentration (IC50) using a suitable software package (e.g., GraphPad Prism).[15]

Visualization of Key Concepts

To further elucidate the principles and workflows discussed, the following diagrams have been generated using the DOT language for Graphviz.

ADC_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space ADC Antibody-Drug Conjugate (Branched Linker) Receptor Tumor Antigen (Receptor) ADC->Receptor 1. Binding Endosome Endosome Receptor->Endosome 2. Internalization Lysosome Lysosome Endosome->Lysosome 3. Trafficking Payload Released Payload Lysosome->Payload 4. Payload Release (Linker Cleavage) DNA DNA Damage / Microtubule Disruption Payload->DNA Apoptosis Apoptosis DNA->Apoptosis

Caption: Mechanism of action for an antibody-drug conjugate with a branched linker.

ADC_Synthesis_Workflow cluster_synthesis Linker & Payload Synthesis cluster_conjugation ADC Assembly cluster_evaluation Characterization & Evaluation Linker_Core Branched Linker Core Synthesis Linker_Payload Linker-Payload Conjugation Linker_Core->Linker_Payload Payload_Mod Payload Modification Payload_Mod->Linker_Payload Enzymatic_Conj Enzymatic Conjugation Linker_Payload->Enzymatic_Conj Antibody Monoclonal Antibody Antibody->Enzymatic_Conj Purification Purification (SEC) Enzymatic_Conj->Purification ADC_Product Final ADC Product Purification->ADC_Product DAR_Analysis DAR Analysis (HIC/MS) ADC_Product->DAR_Analysis In_Vitro In Vitro Cytotoxicity (IC50) ADC_Product->In_Vitro In_Vivo In Vivo Efficacy Studies ADC_Product->In_Vivo

Caption: General workflow for the synthesis and evaluation of an ADC with a branched linker.

Conclusion and Future Directions

The utilization of branched linkers represents a significant advancement in the field of targeted therapy, offering a versatile platform to enhance the therapeutic potential of ADCs and other drug conjugates. The ability to precisely control the drug-to-antibody ratio and modulate the physicochemical properties of the conjugate provides researchers with powerful tools to optimize efficacy and safety. As our understanding of the intricate relationship between linker architecture and biological activity deepens, we can anticipate the development of even more sophisticated and effective targeted therapies. Future research will likely focus on the development of novel branched linker chemistries with diverse cleavage mechanisms, the exploration of multi-payload conjugates to combat drug resistance, and the application of these principles to other targeting moieties beyond monoclonal antibodies. The continued innovation in linker technology will undoubtedly be a key driver in the evolution of precision medicine.

References

An In-depth Technical Guide to Aminooxy Chemistry for Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Aminooxy Chemistry

Aminooxy chemistry, a cornerstone of bioconjugation, offers a robust and highly selective method for covalently linking molecules. This chemoselective ligation, also known as oxime ligation, involves the reaction between an aminooxy group (-ONH₂) and a carbonyl group (an aldehyde or a ketone) to form a stable oxime linkage.[1][2][3] This reaction's specificity and its ability to proceed under mild, aqueous conditions make it an invaluable tool for modifying sensitive biological molecules such as proteins, peptides, and carbohydrates.[1][2][4][5] The stability of the resulting oxime bond is significantly greater than that of imines or hydrazones, making it ideal for in vivo applications.[6][7][8]

Core Principles and Reaction Mechanism

The fundamental reaction involves the nucleophilic attack of the aminooxy group on the electrophilic carbonyl carbon. This is followed by dehydration to form the C=N double bond of the oxime.[6] The reaction is notable for the "alpha effect," where the presence of the adjacent oxygen atom enhances the nucleophilicity of the aminooxy nitrogen, making it more reactive than a standard amine.[9]

The reaction rate is pH-dependent, with optimal conditions typically being mildly acidic (around pH 4.5).[6] However, for many biological applications, the reaction must be performed at a physiological pH (around 7.4), where the rate is considerably slower.[6] To overcome this limitation, nucleophilic catalysts, most notably aniline and its derivatives, are often employed to accelerate the reaction.[5][6][10]

The Role of Aniline Catalysis

Aniline and its derivatives significantly enhance the rate of oxime ligation, especially at neutral pH.[5][6][10][11][12] The catalytic mechanism involves the formation of a more reactive protonated Schiff base intermediate between the aniline catalyst and the carbonyl compound. This intermediate is more susceptible to attack by the aminooxy nucleophile, thereby accelerating the overall reaction rate.[5] Studies have shown that substituted anilines, such as p-phenylenediamine, can be even more effective catalysts than aniline itself.[11][12]

Key Applications in Bioconjugation

The versatility of aminooxy chemistry has led to its widespread adoption in various bioconjugation applications:

  • Antibody-Drug Conjugates (ADCs): Aminooxy chemistry is utilized in the synthesis of ADCs, where a potent cytotoxic drug is linked to a monoclonal antibody.[13] This can be achieved by introducing a carbonyl group onto the antibody or a payload, and an aminooxy group on the corresponding linker or molecule.

  • Site-Specific Protein Modification: This technique allows for the precise modification of proteins.[14][15][16][17] By genetically encoding an aldehyde tag or enzymatically generating a formylglycine residue, a unique reactive handle is created for conjugation with an aminooxy-functionalized molecule.[15][17]

  • Cell Surface Labeling: Aminooxy chemistry is a powerful tool for labeling glycoproteins on the surface of living cells.[10][18][19][20] This is typically achieved by mild periodate oxidation of cell surface sialic acids to generate aldehydes, which can then be targeted with aminooxy-functionalized probes.[10][18]

  • Peptide and Nucleic Acid Conjugation: The chemoselectivity of oxime ligation makes it suitable for modifying peptides and nucleic acids with various functional groups.[9][21]

Quantitative Data on Aminooxy Chemistry

The efficiency and stability of oxime ligation are critical for successful bioconjugation. The following tables summarize key quantitative data from the literature.

ParameterValueConditionsReference
Equilibrium Constants (M⁻¹)
Oximes>10⁸Aqueous buffer[6]
Hydrazones10⁴ - 10⁶Aqueous buffer[6]
Reaction pH
Optimal~4.5Uncatalyzed[6]
Physiological6.5 - 7.5Catalyzed[22]
Catalysis
Aniline (100 mM)Up to 400-fold rate increasepH 4.5[6]
Aniline (100 mM)Up to 40-fold rate increasepH 7.0[6]
m-Phenylenediamine (50 mM)Up to 15-fold faster than anilinepH 7.3[23]
p-Phenylenediamine (2 mM)120-fold faster than uncatalyzedpH 7.0[11][12]
p-Phenylenediamine (2 mM)19-fold faster than aniline-catalyzedpH 7.0[11]
LinkageRelative Hydrolytic StabilityConditionsReference
Oxime HighestpD 7.0[8]
TrialkylhydrazoniumHighpD > 5.0[8]
SemicarbazoneModeratepD 7.0[8]
AcetylhydrazoneLowerpD 7.0[8]
MethylhydrazoneLowestpD 7.0[8]

Visualizing Workflows and Pathways

General Oxime Ligation Workflow

G cluster_reactants Reactants cluster_reaction Reaction cluster_purification Purification cluster_product Product Biomolecule_Carbonyl Biomolecule with Carbonyl Group (Aldehyde or Ketone) Mixing Mix Reactants Biomolecule_Carbonyl->Mixing Aminooxy_Probe Aminooxy-functionalized Probe Aminooxy_Probe->Mixing Catalyst Add Catalyst (e.g., Aniline) Mixing->Catalyst Incubation Incubate at Controlled Temperature Catalyst->Incubation Purification Purify Conjugate (e.g., Chromatography, Dialysis) Incubation->Purification Bioconjugate Stable Bioconjugate with Oxime Linkage Purification->Bioconjugate

Caption: A generalized workflow for bioconjugation via oxime ligation.

Aniline-Catalyzed Oxime Formation Mechanism

G Carbonyl R-CHO (Aldehyde) Schiff_Base R-CH=N-Ph (Protonated Schiff Base Intermediate) Carbonyl->Schiff_Base + Aniline, -H2O Aniline Ph-NH2 (Aniline Catalyst) Aniline->Schiff_Base Oxime R-CH=N-OR' (Oxime Product) Schiff_Base->Oxime + Aminooxy, -Aniline Aminooxy R'-ONH2 (Aminooxy Compound) Aminooxy->Oxime

Caption: The catalytic cycle of aniline in oxime bond formation.

Cell Surface Glycoprotein Labeling Workflow

G Living_Cells Living Cells with Surface Glycoproteins Oxidation Mild Periodate Oxidation (e.g., NaIO4) Living_Cells->Oxidation Aldehyde_Cells Cells with Aldehyde- functionalized Glycans Oxidation->Aldehyde_Cells Ligation Aniline-Catalyzed Oxime Ligation Aldehyde_Cells->Ligation Labeled_Cells Labeled Cells Ligation->Labeled_Cells Aminooxy_Probe Aminooxy-functionalized Probe (e.g., Biotin, Fluorophore) Aminooxy_Probe->Ligation Analysis Analysis (e.g., Flow Cytometry, Microscopy) Labeled_Cells->Analysis

Caption: Experimental workflow for labeling cell surface glycoproteins.

Detailed Experimental Protocols

Protocol 1: General Labeling of an Aldehyde-Containing Protein with an Aminooxy Probe

This protocol describes a general method for conjugating an aminooxy-containing molecule to a protein that has been modified to contain an aldehyde group.

Materials:

  • Aldehyde-containing protein

  • Aminooxy-functionalized probe (e.g., aminooxy-biotin, aminooxy-fluorophore)

  • Anhydrous DMSO or DMF

  • 10X Reaction Buffer: 1 M Sodium Acetate, 1.5 M NaCl, pH 5.5

  • 1X PBS Buffer, pH 7.4

  • Aniline catalyst solution (e.g., 100 mM in reaction buffer)

  • Purification resin (e.g., Sephadex G-25) or dialysis cassette

Procedure:

  • Prepare Protein Solution: Dissolve the aldehyde-containing protein in 1X PBS buffer to a final concentration of 20-100 µM.

  • Prepare Aminooxy Probe Stock Solution: Prepare a 5 mM stock solution of the aminooxy probe in anhydrous DMSO or DMF.[24]

  • Reaction Setup:

    • In a reaction tube, add the protein solution.

    • Add 1/10th volume of the 10X Reaction Buffer.

    • Add 50 molar equivalents of the aminooxy probe stock solution to the protein solution.[24]

  • Catalysis: Add the aniline catalyst solution to a final concentration of 10-100 mM.

  • Incubation: Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C, protected from light.[22][24]

  • Purification: Remove the unreacted probe and catalyst by size exclusion chromatography (e.g., Sephadex G-25 column) or dialysis against 1X PBS buffer.

  • Characterization: Determine the degree of labeling (DOL) using appropriate analytical techniques (e.g., UV-Vis spectroscopy, mass spectrometry).

  • Storage: Store the purified conjugate at 4°C, protected from light. For long-term storage, add glycerol to a final concentration of 50% and store at -20°C.[24]

Protocol 2: Labeling of Glycoproteins on Live Cells

This protocol details the labeling of cell surface sialic acid-containing glycans on living cells.[10][18]

Materials:

  • Suspension or adherent cells

  • PBS buffer, pH 7.4

  • Sodium periodate (NaIO₄) solution (e.g., 20 mM in PBS)

  • Aminooxy-biotin or other aminooxy-probe

  • Aniline solution (e.g., 100 mM in PBS, pH 6.7)

  • Quenching solution (e.g., 1 M glycerol or ethylene glycol in PBS)

  • Staining buffer (e.g., PBS with 1% BSA)

  • Fluorescently labeled streptavidin (if using aminooxy-biotin)

  • Flow cytometer or fluorescence microscope

Procedure:

  • Cell Preparation:

    • Harvest cells and wash twice with ice-cold PBS, pH 7.4.

    • Resuspend cells in ice-cold PBS, pH 7.4, at a density of 1-10 x 10⁶ cells/mL.

  • Periodate Oxidation:

    • Add an equal volume of cold 2 mM NaIO₄ solution in PBS to the cell suspension (final concentration 1 mM).

    • Incubate on ice for 30 minutes in the dark.[10][18]

  • Quenching:

    • Wash the cells twice with ice-cold PBS.

    • Alternatively, quench the reaction by adding a quenching solution to a final concentration of 1 mM.

  • Oxime Ligation:

    • Resuspend the oxidized cells in ice-cold PBS, pH 6.7.

    • Add the aminooxy-probe to a final concentration of 100-250 µM.[10][18]

    • Add the aniline solution to a final concentration of 10 mM.[10][18]

    • Incubate on ice for 30-90 minutes in the dark.[10][18]

  • Washing: Wash the cells three times with ice-cold staining buffer.

  • Detection (for biotinylated cells):

    • Resuspend the cells in staining buffer containing a fluorescently labeled streptavidin conjugate.

    • Incubate on ice for 30 minutes in the dark.

    • Wash the cells three times with ice-cold staining buffer.

  • Analysis: Analyze the labeled cells by flow cytometry or fluorescence microscopy.

Conclusion

Aminooxy chemistry provides a powerful and versatile platform for bioconjugation. Its high chemoselectivity, the stability of the resulting oxime bond, and the ability to perform the reaction under biocompatible conditions have established it as a leading method in drug development, diagnostics, and fundamental biological research. By understanding the core principles, reaction kinetics, and the role of catalysis, researchers can effectively leverage this chemistry to create novel and well-defined bioconjugates for a wide array of applications.

References

Methodological & Application

Application Notes and Protocols for Protein Conjugation with N-(Aminooxy-PEG3)-N-bis(PEG4-Boc)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

This document provides a detailed protocol for the site-specific conjugation of the heterobifunctional linker, N-(Aminooxy-PEG3)-N-bis(PEG4-Boc), to a target protein. This linker is designed for advanced bioconjugation applications, enabling a two-stage modification strategy. The initial conjugation occurs through a stable oxime bond formed between the aminooxy group of the linker and an aldehyde group on the protein.[1][2] The terminal tert-butyloxycarbonyl (Boc) protecting groups on the branched PEG arms can subsequently be removed to expose two primary amines, allowing for further functionalization.

The protocol is divided into two main parts:

  • Generation of an Aldehyde Handle on the Target Protein: This section describes a chemoenzymatic method using a formylglycine-generating enzyme (FGE) to create a site-specific aldehyde group.[3][4]

  • Conjugation and Deprotection: This section details the oxime ligation of the aminooxy-PEG linker to the engineered protein, followed by the deprotection of the Boc groups.

This methodology is particularly useful for creating well-defined protein conjugates, such as antibody-drug conjugates (ADCs) or other targeted therapeutics, where precise control over the location and stoichiometry of the modification is critical.

Part 1: Site-Specific Aldehyde Generation on Target Protein

For site-specific conjugation, an aldehyde handle must be introduced into the protein. The "aldehyde tag" method, which uses the formylglycine-generating enzyme (FGE), is a robust technique for this purpose.[5] FGE recognizes a specific peptide consensus sequence (typically CxPxR) and oxidizes the cysteine residue within this tag to a Cα-formylglycine (fGly), which contains the required aldehyde group.[3][4][6]

Experimental Protocol: Aldehyde Tag Generation

This protocol outlines the co-expression of the target protein containing an aldehyde tag with FGE in a mammalian expression system to produce a site-specifically modified protein.

Materials:

  • Expression vector containing the gene for the target protein with a C-terminal or N-terminal aldehyde tag (e.g., LCTPSR).

  • Expression vector for FGE.

  • Mammalian cell line (e.g., HEK293 or CHO cells).

  • Cell culture medium and supplements.

  • Transient transfection reagent.

  • Lysis buffer (e.g., RIPA buffer).

  • Protein purification system (e.g., affinity chromatography based on a His-tag or Protein A).

  • SDS-PAGE analysis reagents.

Procedure:

  • Co-transfection: Co-transfect the mammalian host cells with the expression plasmids for the aldehyde-tagged protein and FGE according to the manufacturer's protocol for the chosen transfection reagent.

  • Protein Expression: Culture the cells for 48-72 hours to allow for protein expression and modification by FGE in the endoplasmic reticulum.[5]

  • Cell Lysis and Clarification: Harvest the cells and lyse them using an appropriate lysis buffer. Centrifuge the lysate to pellet cell debris and collect the clarified supernatant containing the aldehyde-tagged protein.

  • Purification: Purify the aldehyde-tagged protein from the cell lysate using a suitable chromatography method (e.g., Ni-NTA for His-tagged proteins or Protein A for antibodies).

  • Characterization: Verify the expression and purity of the protein using SDS-PAGE. The successful conversion of the cysteine to formylglycine can be confirmed by mass spectrometry, where a mass decrease of 1 Da is expected (Sulphur, 32 Da, is replaced by Oxygen, 16 Da, and 2 protons are lost).

Part 2: Conjugation and Deprotection

A. Oxime Ligation of N-(Aminooxy-PEG3)-N-bis(PEG4-Boc)

The aminooxy group on the linker reacts with the aldehyde on the protein to form a stable oxime bond.[7] The reaction is efficient at a slightly acidic to neutral pH and can be accelerated by a catalyst such as aniline.[7][8]

Experimental Workflow for Conjugation and Deprotection

G cluster_0 Step 1: Aldehyde Generation cluster_1 Step 2: Oxime Ligation cluster_2 Step 3: Deprotection & Purification P Aldehyde-Tagged Protein C Protein-PEG-bis(Boc) Conjugate P->C Oxime Ligation pH 6.0, Aniline Catalyst L N-(Aminooxy-PEG3)- N-bis(PEG4-Boc) L->C F Final Conjugate Protein-PEG-bis(Amine) C->F Boc Deprotection TFA Trifluoroacetic Acid (TFA) TFA->F Purify Purification (SEC) F->Purify

Caption: Workflow for protein conjugation with N-(Aminooxy-PEG3)-N-bis(PEG4-Boc).

Experimental Protocol: Oxime Ligation

Materials:

  • Purified aldehyde-tagged protein (1-5 mg/mL).

  • N-(Aminooxy-PEG3)-N-bis(PEG4-Boc) linker.

  • Reaction Buffer: 0.1 M Sodium Phosphate, 150 mM NaCl, pH 6.0.

  • Aniline Catalyst: Prepare a 1 M stock solution in DMSO.

  • Anhydrous DMSO.

  • Size-Exclusion Chromatography (SEC) column for purification.

Procedure:

  • Prepare Reagents: Dissolve the N-(Aminooxy-PEG3)-N-bis(PEG4-Boc) linker in a minimal amount of DMSO to create a 100 mM stock solution.

  • Set up Reaction: In a reaction tube, add the purified aldehyde-tagged protein.

  • Add Linker: Add the aminooxy-PEG linker solution to the protein solution to achieve a 20-50 fold molar excess of the linker over the protein.

  • Add Catalyst: Add the aniline stock solution to the reaction mixture to a final concentration of 10-20 mM.[8] The final concentration of DMSO in the reaction should not exceed 10% (v/v).

  • Incubation: Incubate the reaction at room temperature (20-25°C) for 2-4 hours or overnight at 4°C.

  • Purification: Remove the excess linker and catalyst by Size-Exclusion Chromatography (SEC) using a column pre-equilibrated with a suitable buffer (e.g., PBS, pH 7.4).

  • Characterization: Analyze the purified conjugate by SDS-PAGE. A shift in the molecular weight compared to the unconjugated protein will indicate successful conjugation. Further confirmation can be obtained by mass spectrometry.

B. Boc Deprotection

The two Boc groups are acid-labile and can be removed using trifluoroacetic acid (TFA) to yield primary amines, which are available for subsequent labeling or conjugation reactions.

Chemical Reaction Schematic

G cluster_reaction1 Oxime Ligation cluster_reaction2 Boc Deprotection P_CHO Protein-CHO plus1 + Linker_NH2O H₂N-O-PEG-N(PEG-Boc)₂ P_Oxime Protein-CH=N-O-PEG-N(PEG-Boc)₂ Linker_NH2O->P_Oxime P_Oxime2 Protein-CH=N-O-PEG-N(PEG-Boc)₂ plus2 + TFA TFA P_Amine Protein-CH=N-O-PEG-N(PEG-NH₂)₂ TFA->P_Amine

Caption: Chemical scheme of oxime ligation followed by Boc deprotection.

Experimental Protocol: Boc Deprotection

Materials:

  • Lyophilized Protein-PEG-bis(Boc) conjugate.

  • Deprotection Reagent: 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS).

  • Ice bath.

  • Buffer for exchange (e.g., PBS, pH 7.4).

Procedure:

  • Preparation: Place the lyophilized conjugate in a suitable reaction vial. Cool the vial on an ice bath.

  • Add Deprotection Reagent: Carefully add the cold deprotection reagent to the vial.

  • Incubation: Incubate the reaction on ice for 1-2 hours.

  • TFA Removal: Remove the TFA by evaporation under a stream of nitrogen.

  • Purification: Immediately dissolve the resulting pellet in a storage-compatible buffer (e.g., PBS pH 7.4) and purify using SEC or dialysis to remove residual TFA and scavengers. The final product is the protein conjugate with two exposed primary amines.

Data Presentation

The following tables summarize typical reaction parameters and expected outcomes for the conjugation protocol.

Table 1: Typical Parameters for Oxime Ligation

ParameterRecommended ValuePurpose
Protein Concentration1 - 10 mg/mLTo ensure efficient reaction kinetics.
Linker Molar Excess20 - 50 foldDrives the reaction to completion.
pH5.5 - 7.0Optimal for oxime bond formation.[2]
Catalyst (Aniline)10 - 100 mMAccelerates the rate of oxime ligation.[8]
Temperature4°C - 25°CLower temperatures for longer incubations.
Reaction Time2 - 16 hoursDependent on reactants and temperature.
Purification MethodSize-Exclusion ChromatographyRemoves excess linker and catalyst.[9]

Table 2: Characterization of Conjugates

TechniquePurposeExpected Outcome
SDS-PAGEAssess conjugation efficiencyIncrease in MW of the protein band.
Mass Spectrometry (MS)Confirm identity and massObserved mass should match the theoretical mass of the conjugate.
UV-Vis SpectroscopyDetermine protein concentrationUse A280 before and after conjugation.
HIC/RP-HPLCAssess purity and DARSeparation of unconjugated, singly conjugated, and doubly conjugated species.

These protocols provide a framework for the successful conjugation of N-(Aminooxy-PEG3)-N-bis(PEG4-Boc) to proteins. Optimization of reaction conditions, such as linker concentration and incubation time, may be necessary for specific protein targets to achieve the desired level of modification.

References

Application Notes and Protocols for Antibody-Drug Conjugate (ADC) Synthesis using N-(Aminooxy-PEG3)-N-bis(PEG4-Boc)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-Drug Conjugates (ADCs) are a transformative class of biotherapeutics that leverage the specificity of monoclonal antibodies (mAbs) to deliver highly potent cytotoxic agents directly to cancer cells. This targeted delivery mechanism enhances the therapeutic window of the cytotoxic payload by minimizing systemic exposure and associated toxicities. The design of the linker connecting the antibody to the drug is a critical determinant of the ADC's stability, pharmacokinetics, and efficacy.

This document provides a detailed, step-by-step guide for the synthesis of an ADC using the heterotrifunctional linker, N-(Aminooxy-PEG3)-N-bis(PEG4-Boc). This branched linker allows for a dual-payload conjugation strategy, theoretically enabling a drug-to-antibody ratio (DAR) of 2 from a single conjugation site on the antibody. The synthesis workflow involves a bioorthogonal oxime ligation for attaching the linker to the antibody, followed by the deprotection of the Boc groups and subsequent conjugation of the drug payload. The inclusion of polyethylene glycol (PEG) spacers in the linker is intended to improve the hydrophilicity and solubility of the final ADC, which can mitigate aggregation issues often associated with hydrophobic drug payloads.[1][]

Principle of the Method

The synthesis of the ADC is a multi-step process that begins with the generation of reactive aldehyde groups on the antibody. This is typically achieved through the mild oxidation of the carbohydrate moieties in the Fc region of the antibody. The aminooxy group of the N-(Aminooxy-PEG3)-N-bis(PEG4-Boc) linker then reacts with these aldehyde groups to form a stable oxime bond.[3][4] Following the conjugation of the linker to the antibody, the two tert-butyloxycarbonyl (Boc) protecting groups are removed under acidic conditions to expose primary amine functionalities. These amines then serve as nucleophilic handles for the conjugation of an activated drug payload, commonly an N-hydroxysuccinimide (NHS) ester derivative of the cytotoxic agent, to form stable amide bonds.[][6] The final ADC is then purified and characterized to determine its drug-to-antibody ratio (DAR), purity, and in vitro potency.

Experimental Protocols

Protocol 1: Generation of Aldehyde Groups on the Monoclonal Antibody

This protocol describes the site-specific generation of aldehyde groups on the glycan chains of the antibody's Fc region via mild periodate oxidation.

Materials:

  • Monoclonal antibody (mAb) in a suitable buffer (e.g., Phosphate-Buffered Saline, PBS), pH 7.4

  • Sodium periodate (NaIO₄) solution (e.g., 100 mM in water)

  • Reaction buffer (e.g., PBS, pH 7.4)

  • Desalting columns or centrifugal filter units (e.g., Amicon® Ultra with a 30-50 kDa MWCO)

Procedure:

  • Antibody Preparation: If the antibody is in a buffer containing primary amines (e.g., Tris), exchange it into PBS, pH 7.4, using a desalting column or centrifugal filtration. Adjust the antibody concentration to 5-10 mg/mL.

  • Oxidation Reaction:

    • Protect the reaction from light.

    • Add a pre-determined molar excess of sodium periodate solution to the antibody solution. A final concentration of 1-2 mM NaIO₄ is often a good starting point, but this may require optimization.

    • Incubate the reaction for 30 minutes to 1 hour at 4°C with gentle mixing.

  • Quenching and Purification:

    • Quench the reaction by adding a 10-fold molar excess of glycerol or ethylene glycol and incubate for 15 minutes at 4°C.

    • Remove excess periodate and quenching agent by buffer exchange into PBS, pH 7.4, using a desalting column or centrifugal filtration.

  • Characterization: The presence of aldehyde groups can be confirmed using an aldehyde quantification assay (e.g., with 3-methyl-2-benzothiazolinone hydrazone).

Protocol 2: Conjugation of N-(Aminooxy-PEG3)-N-bis(PEG4-Boc) to the Aldehyde-Modified Antibody

This protocol details the oxime ligation of the aminooxy-functionalized linker to the aldehyde-modified antibody.

Materials:

  • Aldehyde-modified mAb from Protocol 1

  • N-(Aminooxy-PEG3)-N-bis(PEG4-Boc) linker

  • Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)

  • Reaction buffer (e.g., 100 mM sodium acetate, pH 4.5-5.5)

  • Desalting columns or centrifugal filter units

Procedure:

  • Preparation of Reagents:

    • Dissolve the N-(Aminooxy-PEG3)-N-bis(PEG4-Boc) linker in a minimal amount of anhydrous DMSO or DMF to prepare a 10-20 mM stock solution.

    • Buffer exchange the aldehyde-modified mAb into the reaction buffer.

  • Oxime Ligation:

    • Add a 10- to 50-fold molar excess of the linker solution to the antibody solution. The final concentration of the organic solvent should not exceed 5-10% (v/v).

    • Incubate the reaction for 12-24 hours at room temperature or 37°C with gentle mixing. The reaction can be catalyzed by the addition of aniline or an aniline derivative (e.g., 10-100 mM).[4]

  • Purification:

    • Remove excess linker by buffer exchange into a suitable buffer (e.g., PBS, pH 7.4) using a desalting column or centrifugal filtration.

  • Characterization: The successful conjugation of the linker can be confirmed by mass spectrometry (LC-MS) to observe the mass increase of the antibody.

Protocol 3: Boc Deprotection of the Antibody-Linker Conjugate

This protocol describes the removal of the Boc protecting groups from the conjugated linker to expose the primary amine groups.

Materials:

  • Antibody-linker conjugate from Protocol 2

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM) or a suitable reaction buffer

  • Neutralization buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Desalting columns or centrifugal filter units

Procedure:

  • Deprotection Reaction:

    • Lyophilize the antibody-linker conjugate if it is in an aqueous buffer.

    • Dissolve the dried conjugate in a solution of 20-50% TFA in anhydrous DCM.

    • Incubate the reaction at room temperature for 30-60 minutes with gentle mixing.

    • Alternative Aqueous Conditions: If the antibody-linker conjugate is sensitive to organic solvents, deprotection can be attempted in an acidic aqueous buffer (e.g., 10% formic acid), although this may require longer reaction times and careful pH monitoring.

  • Neutralization and Purification:

    • If using TFA/DCM, remove the solvent under a stream of nitrogen and then neutralize the residue with a neutralization buffer.

    • Immediately purify the deprotected antibody-linker conjugate by buffer exchange into PBS, pH 7.4, to remove residual acid and by-products.

  • Characterization: The successful deprotection can be confirmed by LC-MS, which will show a mass decrease corresponding to the loss of two Boc groups.

Protocol 4: Conjugation of the Drug Payload to the Deprotected Antibody-Linker

This protocol details the final step of conjugating an NHS ester-activated drug payload to the amine-functionalized antibody-linker.

Materials:

  • Deprotected antibody-linker conjugate from Protocol 3

  • NHS ester-activated drug payload

  • Anhydrous DMSO or DMF

  • Reaction buffer (e.g., PBS, pH 7.4-8.0)

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)

  • Purification system (e.g., Size-Exclusion Chromatography - SEC)

Procedure:

  • Preparation of Reagents:

    • Dissolve the NHS ester-activated drug payload in anhydrous DMSO or DMF to a stock concentration of 10-20 mM.

  • Conjugation Reaction:

    • Add a 5- to 10-fold molar excess of the activated drug solution to the deprotected antibody-linker conjugate solution. The final concentration of the organic solvent should be kept below 10% (v/v).

    • Incubate the reaction for 1-2 hours at room temperature with gentle mixing.

  • Quenching:

    • Add the quenching solution to a final concentration of 50-100 mM to stop the reaction by consuming any unreacted NHS esters. Incubate for 15-30 minutes at room temperature.

  • Purification:

    • Purify the final ADC using SEC to remove excess drug-linker, unreacted payload, and quenching reagents. Monitor the elution profile at 280 nm.

    • Pool the fractions containing the purified ADC.

  • Final Formulation: Buffer exchange the purified ADC into a suitable formulation buffer and store at 4°C or -80°C.

Protocol 5: Characterization of the Final ADC

This protocol outlines the key analytical methods for characterizing the synthesized ADC.

Methods:

  • Drug-to-Antibody Ratio (DAR) Determination:

    • Hydrophobic Interaction Chromatography (HIC): HIC separates ADC species based on the hydrophobicity imparted by the drug-linker, allowing for the quantification of different DAR species.[7]

    • Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS provides the precise mass of the intact ADC and its subunits, enabling accurate DAR determination and identification of conjugation sites.[8]

    • UV/Vis Spectroscopy: The average DAR can be estimated by measuring the absorbance of the ADC at 280 nm (for the antibody) and at the wavelength of maximum absorbance for the drug. This method requires knowledge of the extinction coefficients of both the antibody and the drug.[]

  • Purity and Aggregation Analysis:

    • Size-Exclusion Chromatography (SEC): SEC is used to assess the purity of the ADC and to quantify the presence of aggregates or fragments.

  • In Vitro Cytotoxicity Assay:

    • The potency of the ADC is evaluated using a cell-based cytotoxicity assay (e.g., MTT or XTT assay) on antigen-positive and antigen-negative cancer cell lines.[10][11][12] This allows for the determination of the half-maximal inhibitory concentration (IC₅₀).

Data Presentation

The quantitative data from the ADC synthesis and characterization should be summarized in tables for clear comparison.

ParameterMethodExpected Result
Antibody-Linker Conjugate
Linker-to-Antibody RatioLC-MS~1
Final ADC
Average Drug-to-Antibody Ratio (DAR)HIC, LC-MS, UV/Vis1.8 - 2.0
Purity (Monomer Content)SEC>95%
AggregationSEC<5%
In Vitro Potency
IC₅₀ (Antigen-Positive Cells)MTT/XTT AssayDependent on payload and cell line
IC₅₀ (Antigen-Negative Cells)MTT/XTT AssaySignificantly higher than on antigen-positive cells

Visualizations

Experimental Workflow

ADC_Synthesis_Workflow cluster_0 Step 1: Antibody Modification cluster_1 Step 2: Linker Conjugation cluster_2 Step 3: Boc Deprotection cluster_3 Step 4: Payload Conjugation A Monoclonal Antibody B Periodate Oxidation A->B NaIO4 C Aldehyde-Modified Antibody B->C E Oxime Ligation C->E D N-(Aminooxy-PEG3)-N-bis(PEG4-Boc) D->E F Antibody-Linker Conjugate (Boc-protected) E->F G Acid Treatment (TFA) F->G H Deprotected Antibody-Linker (Amine-functionalized) G->H J Amide Bond Formation H->J I NHS-activated Drug Payload I->J K Purified ADC (DAR ≈ 2) J->K

Caption: Workflow for ADC synthesis with N-(Aminooxy-PEG3)-N-bis(PEG4-Boc).

Generalized ADC Mechanism of Action

ADC_MoA cluster_cell Target Cancer Cell Receptor Tumor Antigen Internalization Receptor-Mediated Endocytosis Receptor->Internalization Lysosome Lysosome Internalization->Lysosome Payload_Release Payload Release (e.g., linker cleavage) Lysosome->Payload_Release Cytotoxicity Cytotoxic Effect (e.g., apoptosis) Payload_Release->Cytotoxicity ADC Antibody-Drug Conjugate (ADC) ADC->Receptor Binding

Caption: Generalized signaling pathway of an Antibody-Drug Conjugate.

References

Revolutionizing Antibody Conjugation: A Detailed Guide to Oxime Ligation with N-(Aminooxy-PEG3)-N-bis(PEG4-Boc)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This application note provides a comprehensive overview and detailed protocols for the site-specific conjugation of aldehyde-tagged antibodies with the novel trivalent PEG linker, N-(Aminooxy-PEG3)-N-bis(PEG4-Boc). This technology offers a robust platform for the development of next-generation antibody-drug conjugates (ADCs), imaging agents, and other targeted therapeutics, ensuring homogeneity and preserving antibody function.

Introduction

Site-specific antibody conjugation has emerged as a critical technology to overcome the limitations of traditional random conjugation methods, which often result in heterogeneous products with unpredictable pharmacokinetics and reduced efficacy. The generation of a reactive aldehyde handle on the antibody backbone, followed by a bioorthogonal ligation reaction, provides precise control over the stoichiometry and location of payload attachment.[1][2][3] The reaction of an aminooxy-functionalized molecule with an aldehyde to form a stable oxime bond is a prime example of such a bioorthogonal reaction, prized for its high specificity and ability to proceed under mild, physiological conditions.[4][5][6][7]

This document focuses on the use of N-(Aminooxy-PEG3)-N-bis(PEG4-Boc), a heterobifunctional linker containing a reactive aminooxy group for conjugation to an aldehyde, and two Boc-protected amine functionalities. The polyethylene glycol (PEG) chains enhance solubility and can improve the pharmacokinetic properties of the final conjugate.[8][9][10]

Principle of the Reaction

The core of this methodology lies in a two-step process:

  • Generation of an Aldehyde-Tagged Antibody: A unique aldehyde functional group is introduced into the antibody at a specific site. This is most commonly achieved using the formylglycine-generating enzyme (FGE), which recognizes a short, genetically encoded peptide sequence (e.g., CXPXR) and converts the cysteine residue to a formylglycine (fGly), bearing an aldehyde group.[1][2][11][12][13] Alternatively, mild periodate oxidation of the antibody's carbohydrate moieties can also generate aldehyde groups.[14][15][]

  • Oxime Ligation: The aldehyde-tagged antibody is then reacted with N-(Aminooxy-PEG3)-N-bis(PEG4-Boc). The aminooxy group of the linker nucleophilically attacks the aldehyde on the antibody, forming a stable oxime bond.[5][6][17] The Boc-protected amines on the other end of the linker can be deprotected in a subsequent step to allow for the attachment of various payloads, such as small molecule drugs, imaging agents, or other polymers.

Experimental Data

The following tables summarize typical quantitative data obtained during the generation and conjugation of aldehyde-tagged antibodies.

ParameterValueMethodReference
FGE Conversion Efficiency 86% - 98%Mass Spectrometry[2]
Antibody Titer with Aldehyde Tag Up to 5 g/LN/A[18]
fGly Conversion Level ≥ 95%LC-MRM/MS[13][18]
Conjugate Stability in Human Plasma >90% after 7 days at 37°CN/A[3]

Table 1: Aldehyde Tag Generation and Conjugate Stability

ParameterConditionResultReference
pH 6.5 - 7.5Optimal oxime ligation[6]
Temperature 4°C - 37°CReaction proceeds effectively[3]
Reactant Molar Ratio 5-20 fold molar excess of Aminooxy-PEG linkerHigh conjugation efficiencyN/A
Reaction Time 12-24 hoursCompletion of reactionN/A

Table 2: Typical Oxime Ligation Reaction Conditions

Experimental Protocols

Protocol 1: Generation of Aldehyde-Tagged Antibodies using FGE

This protocol describes the generation of an aldehyde-tagged antibody in a mammalian expression system.

Materials:

  • Expression vector containing the antibody gene with an aldehyde tag sequence (e.g., LCTPSR).[12]

  • Expression vector for human formylglycine-generating enzyme (FGE).[18]

  • ExpiCHO-S™ cells and associated reagents.[18]

  • Copper(II) sulfate solution.[1]

  • Protein A affinity chromatography media.

  • Phosphate-buffered saline (PBS), pH 7.4.

  • Elution and neutralization buffers for Protein A chromatography.

Procedure:

  • Co-transfect ExpiCHO-S™ cells with the antibody and FGE expression vectors according to the manufacturer's protocol.[18]

  • Supplement the culture medium with 50 µM copper(II) sulfate to enhance FGE activity.[1]

  • Culture the cells for the desired period (typically 10-14 days).

  • Harvest the cell culture supernatant containing the secreted aldehyde-tagged antibody.

  • Purify the antibody using Protein A affinity chromatography.[19]

  • Dialyze the purified antibody into PBS, pH 7.4.

  • Determine the antibody concentration using a spectrophotometer at 280 nm.

  • Confirm the conversion of the cysteine to formylglycine using mass spectrometry.[2]

Protocol 2: Conjugation of Aldehyde-Tagged Antibody with N-(Aminooxy-PEG3)-N-bis(PEG4-Boc)

This protocol details the oxime ligation reaction.

Materials:

  • Purified aldehyde-tagged antibody (from Protocol 1).

  • N-(Aminooxy-PEG3)-N-bis(PEG4-Boc) linker.

  • Aniline (optional catalyst).[6]

  • Reaction Buffer: 100 mM sodium phosphate, 150 mM NaCl, pH 7.0.

  • Size-exclusion chromatography (SEC) column for purification.

Procedure:

  • Dissolve the N-(Aminooxy-PEG3)-N-bis(PEG4-Boc) linker in the Reaction Buffer to a final concentration of 10-20 mM.

  • In a reaction vessel, add the purified aldehyde-tagged antibody to a final concentration of 1-5 mg/mL.

  • Add the dissolved aminooxy-PEG linker to the antibody solution at a 10-fold molar excess.

  • If using a catalyst, add aniline to a final concentration of 10-20 mM.[6]

  • Incubate the reaction mixture at room temperature for 16-24 hours with gentle agitation.

  • Purify the resulting antibody-PEG conjugate from excess linker and catalyst using size-exclusion chromatography (e.g., Superdex 200 column) equilibrated with PBS, pH 7.4.[20][21]

  • Collect the fractions corresponding to the conjugated antibody.

  • Analyze the final product by SDS-PAGE and mass spectrometry to confirm conjugation and determine the drug-to-antibody ratio (DAR) after deprotection and payload attachment.

Protocol 3: Deprotection of Boc Groups and Payload Conjugation

This protocol outlines the removal of the Boc protecting groups to enable further functionalization.

Materials:

  • Purified antibody-PEG-Boc conjugate (from Protocol 2).

  • Trifluoroacetic acid (TFA).

  • Dichloromethane (DCM).

  • Triethylsilane (TES) as a scavenger.

  • Payload with an NHS-ester reactive group.

  • Amine-free buffer, pH 8.0-8.5 (e.g., HEPES or borate buffer).

Procedure:

  • Lyophilize the purified antibody-PEG-Boc conjugate.

  • Prepare a deprotection cocktail of TFA/DCM/TES (e.g., 50:45:5 v/v/v).

  • Resuspend the lyophilized conjugate in the deprotection cocktail and incubate at room temperature for 1-2 hours.

  • Remove the TFA and DCM under a stream of nitrogen.

  • Immediately buffer-exchange the deprotected antibody-PEG-amine conjugate into the amine-free buffer (pH 8.0-8.5) using a desalting column.

  • Add the NHS-ester functionalized payload at a desired molar excess to the deprotected conjugate.

  • Incubate the reaction for 2-4 hours at room temperature.

  • Purify the final ADC using size-exclusion chromatography or hydrophobic interaction chromatography (HIC) to remove unconjugated payload and antibody.[20]

Visualizing the Workflow and Chemistry

The following diagrams illustrate the key processes involved in the generation and conjugation of aldehyde-tagged antibodies.

G cluster_0 1. Aldehyde Tag Generation cluster_1 2. Oxime Ligation cluster_2 3. Deprotection & Payload Attachment Plasmid Antibody Gene with CXPXR Tag Transfection Co-transfection into Mammalian Cells Plasmid->Transfection FGE_Plasmid FGE Gene FGE_Plasmid->Transfection Expression Protein Expression & FGE-mediated Conversion Transfection->Expression Aldehyde_Ab Secreted Aldehyde- Tagged Antibody Expression->Aldehyde_Ab Purification_A Protein A Purification Aldehyde_Ab->Purification_A Purified_Ab Purified Aldehyde- Tagged Antibody Purification_A->Purified_Ab Ligation Oxime Ligation (pH 7.0) Purified_Ab->Ligation Linker N-(Aminooxy-PEG3)- N-bis(PEG4-Boc) Linker->Ligation Conjugate_Boc Antibody-PEG-Boc Conjugate Ligation->Conjugate_Boc Purification_B Size-Exclusion Chromatography Conjugate_Boc->Purification_B Purified_Conj_Boc Purified Conjugate Purification_B->Purified_Conj_Boc Deprotection Boc Deprotection (TFA) Purified_Conj_Boc->Deprotection Amine_Conj Antibody-PEG-Amine Deprotection->Amine_Conj Payload Payload-NHS Ester Final_Conj Payload Conjugation Payload->Final_Conj Amine_Conj->Final_Conj Purification_C Purification (SEC/HIC) Final_Conj->Purification_C Final_ADC Final Antibody-Drug Conjugate Purification_C->Final_ADC

Figure 1: Experimental workflow for the synthesis of an ADC using an aldehyde-tagged antibody and an aminooxy-PEG linker.

reaction_mechanism cluster_antibody Aldehyde-Tagged Antibody cluster_linker Aminooxy-PEG Linker cluster_conjugate Stable Oxime Conjugate Ab Antibody-CH=O Conj Antibody-CH=N-O-PEG-(PEG-NHBoc)2 Ab->Conj + Linker H2N-O-PEG-(PEG-NHBoc)2 Linker->Conj pH 6.5-7.5 (Aniline catalyst optional)

Figure 2: Chemical reaction scheme for oxime ligation between an aldehyde-tagged antibody and the aminooxy-PEG linker.

Conclusion

The site-specific conjugation of aldehyde-tagged antibodies with N-(Aminooxy-PEG3)-N-bis(PEG4-Boc) represents a powerful and versatile strategy for the development of homogeneous and well-defined antibody conjugates. The protocols and data presented herein provide a solid foundation for researchers to implement this technology in their drug development programs, paving the way for novel therapeutics with improved safety and efficacy profiles.

References

Application Notes and Protocols: Conditions for Boc Deprotection of N-(Aminooxy-PEG3)-N-bis(PEG4-Boc)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The tert-butyloxycarbonyl (Boc) group is one of the most widely utilized protecting groups for amines in organic synthesis, particularly in the construction of complex molecules like peptides, oligonucleotides, and bioconjugates.[1][2] Its popularity stems from its stability under a wide range of nucleophilic and basic conditions, while being readily removable under acidic conditions.[3]

This document provides detailed application notes on the acidic deprotection of N-(Aminooxy-PEG3)-N-bis(PEG4-Boc) , a branched polyethylene glycol (PEG) linker. Such linkers are crucial in drug development, especially for creating antibody-drug conjugates (ADCs) and other targeted therapies. The terminal aminooxy group, once deprotected, can react with aldehydes or ketones to form stable oxime linkages, a common strategy for bioconjugation.[][5]

These notes summarize common reaction conditions, present detailed experimental protocols, and outline the key factors influencing the successful removal of the Boc groups from this specific PEGylated substrate.

Principle of Boc Deprotection

The Boc deprotection mechanism is an acid-catalyzed hydrolysis of the carbamate.[2] The process is initiated by the protonation of the carbamate's carbonyl oxygen by a strong acid, such as trifluoroacetic acid (TFA).[1][6] This is followed by the cleavage of the C-O bond, which results in the formation of a stable tert-butyl cation and a transient carbamic acid intermediate.[1] The carbamic acid then spontaneously decarboxylates, releasing carbon dioxide and yielding the free primary amine as an ammonium salt.[1][6]

Key Factors Influencing Deprotection of PEGylated Compounds

Several factors must be considered to achieve efficient and clean deprotection of Boc groups from PEGylated substrates:

  • Acid Strength and Concentration : Trifluoroacetic acid (TFA) is the most common and effective reagent for Boc cleavage.[7] Concentrations typically range from 20% to 50% in a suitable solvent like dichloromethane (DCM).[8] In some cases, 100% TFA is used, but this can sometimes lead to incomplete deprotection due to poor resin swelling in solid-phase synthesis.[8] Stronger acid systems, such as 4M HCl in 1,4-dioxane, can also be employed.[8]

  • Solvent Choice : The solvent must fully solvate both the PEGylated compound and the acid.[8] Dichloromethane (DCM) is the most common choice for TFA-mediated deprotection.[1][8] Other solvents like ethyl acetate or toluene have also been reported.[2]

  • Temperature and Time : Most Boc deprotections are carried out at 0 °C to room temperature.[8] The reaction is typically complete within 1 to 2 hours, but progress should be monitored by an appropriate analytical technique (e.g., TLC, LC-MS, or ¹H NMR) to determine the optimal time.[8]

  • Steric Hindrance : The bulky nature of PEG chains can sometimes sterically hinder the acid's approach to the Boc-protected amine, potentially slowing the reaction rate compared to smaller molecules.[8]

  • Substrate Sensitivity : If other acid-labile functional groups (e.g., certain esters) are present in the molecule, reaction conditions must be carefully optimized. For instance, using HCl in ethyl acetate may be slower but can prevent the cleavage of sensitive ester bonds, whereas TFA might be faster but cause partial ester loss.[9]

Quantitative Data: Summary of Reaction Conditions

The following tables summarize common conditions for Boc deprotection based on literature for PEG linkers and other N-Boc protected compounds. The optimal conditions for N-(Aminooxy-PEG3)-N-bis(PEG4-Boc) should be determined empirically.

Table 1: Common Acidic Reagents and Conditions for Boc Deprotection

ReagentConcentrationSolventTypical TemperatureTypical DurationNotes
Trifluoroacetic Acid (TFA)20–50% (v/v)Dichloromethane (DCM)0 °C to Room Temp.30 min – 2 hoursMost common method; fast and efficient.[8][9] Residual TFA can be difficult to remove.[8]
Hydrochloric Acid (HCl)4 M1,4-Dioxane or Ethyl Acetate (EtOAc)Room Temp.2 – 12 hoursA good alternative to TFA; may be milder towards other acid-sensitive groups.[8][9]
p-Toluenesulfonic Acid (p-TsOH)N/ADichloromethane (DCM)Room Temp.VariesA solid acid, can be useful in specific applications.[1]
Oxalyl Chloride / Methanol3 equivalentsMethanol (MeOH)Room Temp.1 – 4 hoursA mild, non-TFA alternative for sensitive substrates.[3]

Experimental Protocols

Note : These protocols are generalized and should be optimized for the specific substrate and scale. Always perform reactions in a well-ventilated fume hood.

Protocol 1: Boc Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)

This is the most standard and rapid method for Boc deprotection.

Materials:

  • N-(Aminooxy-PEG3)-N-bis(PEG4-Boc)

  • Dichloromethane (DCM), anhydrous

  • Trifluoroacetic acid (TFA)

  • Toluene (for co-evaporation)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution (optional, for neutralization)

  • Anhydrous sodium sulfate (Na₂SO₄) (optional)

  • Diethyl ether (for precipitation)

  • Round-bottom flask, magnetic stirrer, ice bath

Procedure:

  • Dissolution : Dissolve the Boc-protected PEG linker in anhydrous DCM to a concentration of approximately 0.1–0.2 M in a round-bottom flask.[8]

  • Cooling : Cool the solution to 0 °C in an ice bath.[8]

  • Acid Addition : Slowly add TFA to the cooled solution to a final concentration of 20-50% (v/v).[8] For example, for a 25% TFA/DCM solution, add 1 part TFA to 3 parts of the DCM solution.

  • Reaction : Stir the reaction mixture at 0 °C for 30 minutes, then remove the ice bath and allow the reaction to warm to room temperature.[8]

  • Monitoring : Monitor the reaction progress by TLC (staining with ninhydrin to visualize the free amine) or LC-MS until the starting material is fully consumed (typically 1–2 hours).[8] Deprotection can also be confirmed by ¹H-NMR by observing the disappearance of the t-butyl signal around 1.4 ppm.[10]

  • Work-up Option A (Evaporation) :

    • Concentrate the reaction mixture under reduced pressure (rotary evaporation) to remove the DCM and excess TFA.[8]

    • To remove residual TFA, add toluene to the residue and co-evaporate under reduced pressure. Repeat this step 2-3 times.[8] The resulting product will be the TFA salt of the deprotected amine, which can often be used directly in subsequent steps.

  • Work-up Option B (Neutralization) :

    • Dilute the reaction mixture with additional DCM.

    • Carefully wash the organic layer with a saturated aqueous solution of sodium bicarbonate to neutralize the acid.[8]

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the free amine.[8]

  • Work-up Option C (Precipitation) :

    • After concentrating the reaction mixture (Step 6a), dissolve the residue in a minimal amount of methanol or DCM.

    • Add the solution dropwise to a stirring solution of cold diethyl ether to precipitate the deprotected PEG-linker as its ammonium salt.[8][10]

    • Collect the precipitate by filtration or centrifugation.

Protocol 2: Boc Deprotection using 4 M HCl in 1,4-Dioxane

This method is an alternative to TFA and can be advantageous for substrates with acid-sensitive functional groups.

Materials:

  • N-(Aminooxy-PEG3)-N-bis(PEG4-Boc)

  • 4 M HCl in 1,4-Dioxane (commercially available or prepared)

  • Diethyl ether

  • Round-bottom flask, magnetic stirrer

Procedure:

  • Dissolution : Dissolve the Boc-protected PEG linker in a minimal amount of a co-solvent like DCM or methanol if necessary, although direct addition of the HCl/dioxane solution is often sufficient.

  • Acid Addition : Add an excess of 4 M HCl in 1,4-dioxane to the substrate.

  • Reaction : Stir the mixture at room temperature. The reaction is typically slower than with TFA, often requiring 2 to 12 hours.[2]

  • Monitoring : Monitor the reaction for the disappearance of the starting material by LC-MS or TLC.

  • Work-up :

    • Once the reaction is complete, remove the solvent and excess HCl under reduced pressure.

    • The resulting hydrochloride salt can be isolated by precipitation from cold diethyl ether.

    • The product can be used as the HCl salt or neutralized to the free amine using a mild base.

Visualizations

Chemical Deprotection Scheme

The following diagram illustrates the acid-catalyzed deprotection of the two Boc groups.

G reactant N-(Aminooxy-PEG3)-N-bis(PEG4-Boc) product Deprotected Aminooxy-PEG (Ammonium Salt) reactant->product Deprotection acid Acid (TFA or HCl) byproduct1 Isobutylene product->byproduct1 Byproducts byproduct2 Carbon Dioxide (CO2) product->byproduct2

Caption: Boc deprotection reaction of the PEGylated linker.

Experimental Workflow Diagram

This flowchart outlines the general laboratory procedure for Boc deprotection.

G cluster_workup Work-up Options arrow arrow start Start: Dissolve Boc-Protected PEG in DCM cool Cool Solution to 0°C start->cool add_acid Add Acid (e.g., TFA) cool->add_acid react Stir at 0°C, then warm to RT add_acid->react monitor Monitor Reaction (TLC, LC-MS) react->monitor monitor->react Incomplete workup Work-up & Purification monitor->workup Complete end Final Product: Deprotected PEG Linker evaporation Evaporation & Co-evaporation (yields TFA salt) evaporation->end neutralization Aqueous Wash (NaHCO3) (yields free amine) neutralization->end precipitation Precipitation (Ether) (yields salt) precipitation->end

Caption: General experimental workflow for Boc deprotection.

Application: Oxime Bond Formation

This diagram shows the logical relationship of using the deprotected linker in a bioconjugation application.

G deprotected_peg Deprotected Aminooxy-PEG Linker (H2N-O-R) conjugate PEG-Target Conjugate (Oxime Linkage) deprotected_peg->conjugate target_molecule Target Molecule with Aldehyde or Ketone (e.g., modified protein, drug) target_molecule->conjugate Bioconjugation

Caption: Application of the deprotected linker in bioconjugation.

References

Application Notes and Protocols for N-(Aminooxy-PEG3)-N-bis(PEG4-Boc) in Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the use of N-(Aminooxy-PEG3)-N-bis(PEG4-Boc), a heterobifunctional linker, in advanced bioconjugation applications. This linker is particularly valuable in the synthesis of Proteolysis Targeting Chimeras (PROTACs), where it serves to connect a ligand for a target protein of interest (POI) and a ligand for an E3 ubiquitin ligase, facilitating the targeted degradation of the POI.[1][2]

The core of this linker's functionality lies in its distinct reactive moieties: a Boc-protected aminooxy group and two Boc-protected amine groups at the terminus of polyethylene glycol (PEG) chains. The tert-butyloxycarbonyl (Boc) protecting groups provide controlled, sequential reactivity.[3][4] The aminooxy group allows for the formation of a stable oxime bond with an aldehyde or ketone-functionalized molecule, a reaction known as oxime ligation.[5][6] The two terminal amines, after deprotection, can be conjugated to molecules bearing carboxylic acids or activated esters. The PEG spacers enhance the solubility, stability, and pharmacokinetic properties of the resulting bioconjugate.[7]

Key Applications

The primary application for N-(Aminooxy-PEG3)-N-bis(PEG4-Boc) is in the construction of PROTACs.[2][8] PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[9][10] The linker plays a critical role in optimizing the spatial orientation and distance between the two ligands to ensure efficient ternary complex formation (POI-PROTAC-E3 ligase).

Chemical Structure and Properties

FeatureDescription
Chemical Name N-(Aminooxy-PEG3)-N-bis(PEG4-Boc)
CAS Number 2112737-19-4
Molecular Formula C40H79N3O17
Molecular Weight 886.06 g/mol
Key Functional Groups 1 x Boc-protected aminooxy group, 2 x Boc-protected amine groups
Spacer Polyethylene glycol (PEG)
Primary Application PROTAC Linker

Experimental Workflows

The general workflow for utilizing N-(Aminooxy-PEG3)-N-bis(PEG4-Boc) in the synthesis of a PROTAC involves a multi-step process that includes sequential deprotection and conjugation reactions.

G cluster_0 Step 1: Initial Conjugation cluster_1 Step 2: Final Conjugation cluster_2 Purification & Analysis A POI-Ligand with Aldehyde/Ketone D Oxime Ligation A->D B N-(Aminooxy-PEG3)-N-bis(PEG4-Boc) C Boc-Deprotection (Aminooxy) B->C C->D E POI-Linker Intermediate D->E G Boc-Deprotection (Amines) E->G F E3 Ligase Ligand with Carboxylic Acid H Amide Bond Formation F->H G->H I Final PROTAC Molecule H->I J Purification (e.g., HPLC) I->J K Characterization (e.g., MS, NMR) J->K

Caption: General workflow for PROTAC synthesis.

Experimental Protocols

The following protocols provide a general guideline for the use of N-(Aminooxy-PEG3)-N-bis(PEG4-Boc). Optimization may be required for specific molecules and applications.

Protocol 1: Boc Deprotection of the Aminooxy Group

This protocol describes the selective removal of the Boc protecting group from the aminooxy moiety.

Materials:

  • N-(Aminooxy-PEG3)-N-bis(PEG4-Boc)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous sodium sulfate or magnesium sulfate

  • Standard laboratory glassware

  • Rotary evaporator

Procedure:

  • Dissolve N-(Aminooxy-PEG3)-N-bis(PEG4-Boc) in DCM (e.g., 10 mg/mL).

  • Add an excess of TFA to the solution (e.g., 20-50% v/v).

  • Stir the reaction mixture at room temperature. The reaction is typically complete within 30 minutes to 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, remove the DCM and excess TFA under reduced pressure.

  • Dissolve the residue in an appropriate organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo to obtain the deprotected aminooxy-linker.

Protocol 2: Oxime Ligation with an Aldehyde- or Ketone-Containing Molecule

This protocol details the conjugation of the deprotected aminooxy-linker to a molecule containing an aldehyde or ketone functional group.

Materials:

  • Deprotected aminooxy-linker from Protocol 1

  • Aldehyde- or ketone-functionalized molecule (e.g., POI-ligand)

  • Reaction Buffer: 0.1 M Sodium Phosphate, pH 7.0

  • Aniline (optional, as catalyst)

  • Anhydrous Dimethylsulfoxide (DMSO) or N,N-Dimethylformamide (DMF)

  • Purification system (e.g., High-Performance Liquid Chromatography - HPLC)

Procedure:

  • Dissolve the aldehyde- or ketone-functionalized molecule in a minimal amount of DMSO or DMF.

  • Add the solution of the functionalized molecule to a solution of the deprotected aminooxy-linker (typically a 1.1 to 1.5-fold molar excess of the linker) in the reaction buffer.

  • For catalysis, a stock solution of aniline in the reaction buffer can be added to a final concentration of 10-100 mM.

  • Incubate the reaction mixture at room temperature for 2-24 hours. The reaction time can be significantly reduced with the use of a catalyst.[6] Monitor the reaction by LC-MS.

  • Upon completion, purify the conjugate by preparative HPLC.

Protocol 3: Boc Deprotection of the Terminal Amine Groups

This protocol describes the removal of the Boc protecting groups from the two terminal amine moieties.

Materials:

  • POI-Linker Intermediate from Protocol 2

  • 4M HCl in 1,4-dioxane

  • Diethyl ether

  • Standard laboratory glassware

Procedure:

  • Dissolve the POI-Linker Intermediate in a minimal amount of a suitable solvent, or suspend it directly in the 4M HCl in 1,4-dioxane solution.

  • Stir the mixture at room temperature for 1 to 4 hours. Monitor the reaction by TLC or LC-MS.

  • Upon completion, the product often precipitates as the hydrochloride salt. The solid can be collected by filtration and washed with diethyl ether.

  • Alternatively, the solvent can be removed under reduced pressure, and the residue triturated with diethyl ether to yield the deprotected product.

Protocol 4: Amide Bond Formation with a Carboxylic Acid-Containing Molecule

This protocol details the conjugation of the deprotected amine-linker to a molecule containing a carboxylic acid (e.g., an E3 ligase ligand).

Materials:

  • Deprotected POI-Amine-Linker from Protocol 3

  • Carboxylic acid-functionalized molecule (e.g., E3 ligase ligand)

  • Coupling agents: e.g., HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)

  • Base: e.g., N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous DMF

  • Purification system (e.g., HPLC)

Procedure:

  • Dissolve the carboxylic acid-functionalized molecule (1 equivalent) in anhydrous DMF.

  • Add the coupling agent (e.g., HATU, 1.1 equivalents) and DIPEA (2 equivalents) to the solution and stir for 15 minutes at room temperature to pre-activate the carboxylic acid.

  • Add a solution of the deprotected POI-Amine-Linker (1.2 equivalents) in anhydrous DMF to the reaction mixture.

  • Stir the reaction at room temperature for 2-12 hours. Monitor the reaction progress by LC-MS.

  • Upon completion, purify the final PROTAC molecule by preparative HPLC.

Quantitative Data Summary

The efficiency of the key bioconjugation step, oxime ligation, can be influenced by several factors, including pH, temperature, and the use of catalysts.

ParameterConditionTypical Yield/RateReference
Reaction Time (uncatalyzed) pH 4-5, room temperatureSeveral hours to days[6]
Reaction Time (aniline catalyzed) pH 7, 10-100 mM anilineMinutes to a few hours[6][11]
Reaction Yield (optimized) DMSO, AcOH catalyst, room temp.>90%[12]
Stability of Oxime Bond Physiological conditionsHighly stable[5][6]

Signaling Pathways and Logical Relationships

The overarching goal of synthesizing a PROTAC using this linker is to hijack the ubiquitin-proteasome system for targeted protein degradation.

G cluster_0 PROTAC-Mediated Protein Degradation POI Protein of Interest (POI) Ternary Ternary Complex (POI-PROTAC-E3) POI->Ternary PROTAC PROTAC (POI Ligand - Linker - E3 Ligand) PROTAC->Ternary E3 E3 Ubiquitin Ligase E3->Ternary Ub_POI Polyubiquitinated POI Ternary->Ub_POI Ubiquitination Ub Ubiquitin Ub->Ub_POI Proteasome Proteasome Ub_POI->Proteasome Recognition Degradation Degraded Peptides Proteasome->Degradation Degradation

Caption: PROTAC mechanism of action.

References

Site-Specific Protein Modification with N-(Aminooxy-PEG3)-N-bis(PEG4-Boc): Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Site-specific modification of proteins is a powerful tool in drug development, diagnostics, and basic research. It allows for the precise attachment of moieties that can enhance therapeutic properties, enable imaging, or probe biological function. One robust method for achieving this is through oxime ligation, which forms a stable covalent bond between an aminooxy group and an aldehyde or ketone.[1][2] This document provides detailed application notes and protocols for the use of N-(Aminooxy-PEG3)-N-bis(PEG4-Boc) , a heterobifunctional linker designed for site-specific protein modification.

This linker features a reactive aminooxy group for conjugation to a carbonyl-functionalized protein and two Boc-protected polyethylene glycol (PEG) chains.[3][4] The PEG component enhances solubility and can reduce the immunogenicity of the resulting conjugate.[5] The branched structure with terminal Boc groups offers possibilities for further functionalization after deprotection, making it a versatile tool for creating complex bioconjugates, including Proteolysis Targeting Chimeras (PROTACs).[3][4]

Principle of the Method

The core of this methodology is the chemoselective reaction between the aminooxy group of the linker and a carbonyl group (aldehyde or ketone) introduced at a specific site on the target protein. This reaction, known as oxime ligation, is highly efficient and proceeds under mild, aqueous conditions, making it ideal for biomolecules.[1][2] The overall workflow involves two key stages: the introduction of a carbonyl handle into the protein of interest, and the subsequent conjugation with the N-(Aminooxy-PEG3)-N-bis(PEG4-Boc) linker.

Key Applications

  • PROTAC Synthesis: The linker can connect a ligand for a target protein to a ligand for an E3 ubiquitin ligase, inducing targeted protein degradation.[3][4]

  • Antibody-Drug Conjugates (ADCs): Attachment of cytotoxic drugs to antibodies for targeted cancer therapy.

  • PEGylation: Improving the pharmacokinetic and pharmacodynamic properties of therapeutic proteins by attaching PEG chains.[5]

  • Fluorescent Labeling: Conjugation of imaging agents for in vitro and in vivo tracking.

  • Surface Immobilization: Attaching proteins to surfaces for diagnostic and biomaterial applications.

Experimental Protocols

This section details the methodologies for introducing a carbonyl handle into a target protein and the subsequent conjugation with N-(Aminooxy-PEG3)-N-bis(PEG4-Boc).

Protocol 1: Introduction of an Aldehyde/Ketone Handle into the Target Protein

Site-specific introduction of a carbonyl group is a prerequisite for conjugation. Below are two common methods.

Method A: N-terminal Transamination

This method converts the N-terminal amine of a protein into a ketone or aldehyde group using pyridoxal 5'-phosphate (PLP).[6][7]

  • Materials:

    • Target protein (1-5 mg/mL in a suitable buffer like PBS, pH 7.4)

    • Pyridoxal 5'-phosphate (PLP) stock solution (100 mM in water)

    • Reaction buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.0-8.0)

    • Desalting column or dialysis system

  • Procedure:

    • Buffer exchange the purified target protein into the reaction buffer.

    • Add PLP to the protein solution to a final concentration of 1-10 mM.

    • Incubate the reaction mixture at 37°C for 2-4 hours. The optimal time and PLP concentration should be determined empirically for each protein.

    • Remove excess PLP and by-products by desalting or dialysis into the buffer for the subsequent ligation step (e.g., 100 mM acetate buffer, pH 4.5).

    • Confirm the introduction of the carbonyl group using mass spectrometry (an expected mass shift of -1 Da for the conversion of an N-terminal amine to a carbonyl).

Method B: Unnatural Amino Acid Incorporation

This genetic method incorporates an unnatural amino acid containing a ketone or aldehyde side chain into the protein at a specific site.[8][9]

  • Materials:

    • An E. coli expression system engineered with an orthogonal aminoacyl-tRNA synthetase/tRNA pair.

    • The desired keto- or aldehyde-containing unnatural amino acid (e.g., p-acetyl-L-phenylalanine).

    • Expression vector for the target protein with an amber stop codon (TAG) at the desired modification site.

  • Procedure:

    • Co-transform the E. coli host with the plasmid for the orthogonal synthetase/tRNA pair and the expression vector for the target protein.

    • Grow the cells in minimal media supplemented with the unnatural amino acid (typically 1-2 mM).

    • Induce protein expression according to standard protocols.

    • Purify the target protein containing the unnatural amino acid using standard chromatography techniques.

    • Verify the incorporation of the unnatural amino acid by mass spectrometry.

Protocol 2: Oxime Ligation with N-(Aminooxy-PEG3)-N-bis(PEG4-Boc)

This protocol describes the conjugation of the aminooxy-PEG linker to the carbonyl-modified protein.

  • Materials:

    • Carbonyl-modified protein (1-5 mg/mL in a suitable buffer)

    • N-(Aminooxy-PEG3)-N-bis(PEG4-Boc) (stock solution of 10-50 mM in DMSO or water)

    • Ligation Buffer (e.g., 100 mM sodium acetate, pH 4.5-5.5)

    • Aniline (optional catalyst, 1 M stock in DMSO)

    • Purification system (e.g., Size Exclusion Chromatography - SEC)

  • Procedure:

    • Buffer exchange the carbonyl-modified protein into the ligation buffer.

    • Add N-(Aminooxy-PEG3)-N-bis(PEG4-Boc) to the protein solution to a final concentration of 1-5 mM (a 10- to 50-fold molar excess over the protein).

    • (Optional) For catalysis and to accelerate the reaction, add aniline to a final concentration of 10-100 mM.[10]

    • Incubate the reaction at room temperature for 2-16 hours. Monitor the reaction progress by SDS-PAGE (expecting a band shift corresponding to the mass of the linker) or LC-MS.

    • Purify the protein-PEG conjugate to remove excess linker and other reagents using SEC.

    • Characterize the final conjugate.

Characterization and Data Presentation

Thorough characterization of the final conjugate is crucial to confirm successful modification and to determine the efficiency of the reaction.

  • SDS-PAGE: A simple method to qualitatively assess the conjugation. The PEGylated protein will exhibit a noticeable increase in apparent molecular weight.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (e.g., ESI-MS) is used to confirm the precise mass of the conjugate, thereby verifying the covalent attachment of the linker.[11]

  • High-Performance Liquid Chromatography (HPLC): Techniques like reversed-phase (RP-HPLC) or size-exclusion chromatography (SEC-HPLC) can be used to assess the purity of the conjugate and quantify the extent of modification.[12]

Table 1: Quantitative Analysis of Protein Modification

Analysis TechniqueParameter MeasuredExpected Result for Successful Conjugation
SDS-PAGE Apparent Molecular WeightShift in band position corresponding to the MW of the linker (~817 Da)
LC-MS Mass of the ConjugateObserved mass = Mass of protein + Mass of linker - 18 Da (loss of H₂O)
RP-HPLC Purity and HeterogeneityA new peak with a different retention time from the unmodified protein
SEC-HPLC Purity and AggregationA single, monodisperse peak for the purified conjugate

Table 2: Representative Reaction Parameters for Optimization

ParameterRangeNotes
pH 4.0 - 6.0Oxime ligation is generally more efficient at slightly acidic pH.
Linker Molar Excess 10x - 100xHigher excess can drive the reaction to completion but may require more extensive purification.
Catalyst (Aniline) 10 - 100 mMCan significantly increase the reaction rate, but may need to be optimized for protein stability.
Reaction Time 2 - 24 hoursMonitor progress to determine the optimal time for maximum yield.
Temperature 4°C - 37°CHigher temperatures can increase reaction rates but may compromise protein stability.

Diagrams

G cluster_0 Step 1: Carbonyl Handle Introduction cluster_1 Method A cluster_2 Method B cluster_3 Step 2: Oxime Ligation cluster_4 Step 3: Analysis Protein Target Protein (with N-terminal amine or site for UAA) PLP PLP-mediated Transamination Protein->PLP UAA Unnatural Amino Acid Incorporation Protein->UAA Carbonyl_Protein Carbonyl-Modified Protein PLP->Carbonyl_Protein UAA->Carbonyl_Protein Conjugate Protein-PEG Conjugate Carbonyl_Protein->Conjugate Linker N-(Aminooxy-PEG3)-N-bis(PEG4-Boc) Linker->Conjugate Analysis Characterization (SDS-PAGE, LC-MS, HPLC) Conjugate->Analysis G cluster_0 PROTAC Mechanism POI Protein of Interest (POI) PROTAC PROTAC Molecule (Protein-Linker-E3 Ligand) POI->PROTAC Ternary Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary E3 E3 Ubiquitin Ligase E3->PROTAC Ub Ubiquitination Ternary->Ub Proteasome Proteasomal Degradation Ub->Proteasome

References

Application Notes and Protocols for N-(Aminooxy-PEG3)-N-bis(PEG4-Boc) in Dual-Drug Conjugate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the use of the branched linker, N-(Aminooxy-PEG3)-N-bis(PEG4-Boc), in the synthesis of dual-drug antibody-drug conjugates (ADCs). This innovative approach allows for the site-specific conjugation of two different payloads to a monoclonal antibody, offering the potential for synergistic therapeutic effects and overcoming drug resistance.

The following protocols and data are based on established bioconjugation methodologies, including oxime ligation and click chemistry, which are compatible with the functional groups of the specified linker. While N-(Aminooxy-PEG3)-N-bis(PEG4-Boc) is also utilized in proteolysis-targeting chimera (PROTAC) synthesis, its unique structure lends itself to the development of next-generation dual-drug ADCs.

Principle of Dual-Drug Conjugation

The synthesis of a dual-drug ADC using N-(Aminooxy-PEG3)-N-bis(PEG4-Boc) relies on a two-step orthogonal conjugation strategy. The aminooxy group on the PEG3 chain allows for the initial attachment of the linker to an antibody that has been engineered to contain an aldehyde or ketone group. This is typically achieved through the mild oxidation of carbohydrate residues in the Fc region of the antibody. Following the removal of the Boc protecting groups from the two PEG4 arms, two different payloads can be conjugated using a second orthogonal chemistry, such as the formation of amide bonds with activated carboxylic acid derivatives of the payloads.

Experimental Protocols

Materials and Reagents
  • Antibody: Monoclonal antibody (mAb) with engineered aldehyde/ketone site or oxidizable glycans (e.g., Trastuzumab).

  • Linker: N-(Aminooxy-PEG3)-N-bis(PEG4-Boc)

  • Payloads: Two distinct payloads with appropriate functional groups for conjugation (e.g., Payload 1-COOH, Payload 2-COOH).

  • Reagents for Antibody Modification (if required): Sodium periodate (NaIO₄), sodium acetate buffer.

  • Reagents for Boc Deprotection: Trifluoroacetic acid (TFA), Dichloromethane (DCM).

  • Reagents for Payload Conjugation: N,N'-Dicyclohexylcarbodiimide (DCC) or (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU), N,N-Diisopropylethylamine (DIPEA), Dimethylformamide (DMF).

  • Buffers and Solvents: Phosphate-buffered saline (PBS), pH 7.4; Sodium acetate buffer, pH 5.5; Anhydrous DMF; Anhydrous DCM.

  • Purification: Size-exclusion chromatography (SEC) columns, Hydrophobic Interaction Chromatography (HIC) columns.

Synthesis of Dual-Drug ADC: A Step-by-Step Protocol

Step 1: Antibody Modification (Generation of Aldehyde Groups)

  • Prepare the antibody in a suitable buffer (e.g., PBS, pH 7.4).

  • To introduce aldehyde groups via glycan oxidation, treat the antibody with a controlled concentration of sodium periodate (e.g., 1-2 mM) in sodium acetate buffer (pH 5.5) for 30 minutes at 4°C in the dark.

  • Quench the reaction by adding an excess of glycerol.

  • Purify the oxidized antibody using a desalting column equilibrated with PBS (pH 7.4) to remove excess reagents.

Step 2: Ligation of the Branched Linker to the Antibody

  • Dissolve N-(Aminooxy-PEG3)-N-bis(PEG4-Boc) in an appropriate solvent (e.g., DMSO).

  • Add the linker solution to the purified oxidized antibody at a molar excess (e.g., 10-20 fold).

  • Allow the reaction to proceed for 4-16 hours at room temperature with gentle agitation. This reaction forms a stable oxime bond.

  • Purify the antibody-linker conjugate using SEC to remove the unreacted linker.

Step 3: Deprotection of the Boc Groups

  • Lyophilize the purified antibody-linker conjugate.

  • Dissolve the lyophilized conjugate in a solution of TFA in DCM (e.g., 20-50% TFA).

  • Incubate for 1-2 hours at room temperature to remove the Boc protecting groups, exposing the primary amine functionalities on the PEG4 arms.

  • Remove the TFA and DCM under a stream of nitrogen and re-dissolve the deprotected conjugate in a suitable buffer (e.g., PBS, pH 7.4).

  • Immediately purify the deprotected antibody-linker conjugate using a desalting column.

Step 4: Conjugation of the First Payload

  • Activate the carboxylic acid group of Payload 1 using DCC or HATU in anhydrous DMF.

  • Add the activated payload to the deprotected antibody-linker conjugate in the presence of DIPEA.

  • Allow the reaction to proceed for 2-4 hours at room temperature.

  • Purify the ADC-Payload 1 conjugate using SEC or HIC to remove unreacted payload and reagents.

Step 5: Conjugation of the Second Payload

  • Repeat the activation and conjugation steps described in Step 4 with Payload 2.

  • Purify the final dual-drug ADC using SEC or HIC to obtain a homogenous product.

Characterization of the Dual-Drug ADC

Determination of Drug-to-Antibody Ratio (DAR)

The DAR for each payload and the total DAR should be determined to ensure the quality and consistency of the ADC.

  • Hydrophobic Interaction Chromatography (HIC-HPLC): This is the most common method for DAR determination.[1] The ADC is separated based on hydrophobicity, with each peak corresponding to a different number of conjugated drugs.[]

  • Reversed-Phase HPLC (RP-HPLC): This method, often performed after reducing the ADC to separate light and heavy chains, can also determine the distribution of the payload.[1]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Provides a precise measurement of the molecular weight of the ADC, allowing for accurate DAR determination.[1]

In Vitro Cytotoxicity Assay (MTT/XTT Assay)

This assay measures the ability of the dual-drug ADC to kill cancer cells in culture.

  • Cell Seeding: Plate target cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • ADC Treatment: Treat the cells with serial dilutions of the dual-drug ADC, single-drug ADCs, unconjugated antibody, and free payloads as controls.

  • Incubation: Incubate the cells for a specified period (e.g., 72-96 hours).

  • MTT/XTT Addition: Add MTT or XTT reagent to each well and incubate for 2-4 hours.

  • Absorbance Measurement: For MTT, solubilize the formazan crystals and measure the absorbance. For XTT, measure the absorbance of the soluble formazan product directly.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the IC50 value (the concentration of ADC that inhibits cell growth by 50%).

Data Presentation

Table 1: Representative Synthesis and Characterization Data
ParameterValueMethod
Molar Ratio (Linker:Antibody)15:1-
Molar Ratio (Payload 1:Linker)5:1-
Molar Ratio (Payload 2:Linker)5:1-
Overall Yield35%-
DAR (Payload 1)1.8HIC-HPLC
DAR (Payload 2)1.9HIC-HPLC
Total DAR 3.7 HIC-HPLC
Purity>95%SEC
Aggregation<2%SEC
Table 2: Representative In Vitro Cytotoxicity Data (IC50 Values in nM)
CompoundTarget Cell Line (e.g., SK-BR-3)Non-Target Cell Line (e.g., MCF-7)
Dual-Drug ADC 5.2 >1000
Single-Drug ADC (Payload 1)15.8>1000
Single-Drug ADC (Payload 2)25.4>1000
Free Payload 11.21.5
Free Payload 23.54.1
Unconjugated Antibody>1000>1000

Visualizations

Experimental Workflow

G cluster_synthesis Dual-Drug ADC Synthesis cluster_characterization Characterization Ab Monoclonal Antibody Ox_Ab Oxidized Antibody (Aldehyde Groups) Ab->Ox_Ab Oxidation Ab_Linker_Boc Antibody-Linker (Boc-protected) Ox_Ab->Ab_Linker_Boc Oxime Ligation Linker N-(Aminooxy-PEG3) -N-bis(PEG4-Boc) Linker->Ab_Linker_Boc Ab_Linker_NH2 Deprotected Antibody-Linker Ab_Linker_Boc->Ab_Linker_NH2 Boc Deprotection ADC_P1 Single-Drug ADC (Payload 1) Ab_Linker_NH2->ADC_P1 Payload 1 Conjugation Payload1 Payload 1 (e.g., MMAE-COOH) Payload1->ADC_P1 Payload2 Payload 2 (e.g., PBD-COOH) Dual_ADC Dual-Drug ADC Payload2->Dual_ADC ADC_P1->Dual_ADC Payload 2 Conjugation DAR DAR Determination (HIC-HPLC, LC-MS) Dual_ADC->DAR Purity Purity & Aggregation (SEC) Dual_ADC->Purity Cytotoxicity In Vitro Cytotoxicity (MTT/XTT Assay) Dual_ADC->Cytotoxicity G cluster_cell_cycle Cell Cycle Arrest by Microtubule Inhibitor G1 G1 Phase S S Phase G1->S G2 G2 Phase S->G2 M M Phase (Mitosis) G2->M M->G1 Apoptosis_CC Apoptosis M->Apoptosis_CC Microtubule Disruption (e.g., MMAE) G cluster_dna_damage DNA Damage Response Pathway DNA_Damage DNA Damage (e.g., PBD Dimer) Sensor Sensor Proteins (ATM, ATR) DNA_Damage->Sensor Transducer Transducer Kinases (Chk1, Chk2) Sensor->Transducer Effector Effector Proteins (p53) Transducer->Effector CellCycleArrest Cell Cycle Arrest Effector->CellCycleArrest DNARepair DNA Repair Effector->DNARepair Apoptosis_DDR Apoptosis Effector->Apoptosis_DDR Severe Damage

References

Application Notes and Protocols for Developing Cell-Permeable PROTACs with PEG Linkers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, offering the potential to target and degrade previously "undruggable" proteins.[1] These heterobifunctional molecules consist of a ligand that binds to a target protein of interest (POI), another ligand that recruits an E3 ubiquitin ligase, and a chemical linker connecting the two.[2] The linker is a critical component that significantly influences the PROTAC's efficacy, solubility, and cell permeability.[2] Polyethylene glycol (PEG) linkers are frequently employed in PROTAC design due to their ability to enhance solubility and modulate physicochemical properties.[] However, achieving optimal cell permeability with PEG-linked PROTACs remains a significant challenge due to their high molecular weight and polar surface area.[1]

These application notes provide a comprehensive guide to developing cell-permeable PROTACs using PEG linkers. We offer detailed protocols for key experiments, quantitative data on the impact of linker properties, and visual diagrams of relevant pathways and workflows to aid researchers in this field.

Data Presentation: Impact of PEG Linkers on PROTAC Properties

The length and composition of the PEG linker are critical determinants of a PROTAC's physicochemical properties and its ability to induce protein degradation. The following tables summarize the impact of PEG linker length on key parameters.

PROTACLinker CompositionMolecular Weight ( g/mol )cLogPTPSA (Ų)HBDHBAReference
BRD4-targeting PROTAC 1 PEG38503.5180412[2]
BRD4-targeting PROTAC 2 PEG48943.3190413[2]
BRD4-targeting PROTAC 3 PEG59383.1200414[2]
Data compiled from publicly available research. cLogP, calculated octanol-water partition coefficient; TPSA, topological polar surface area; HBD, hydrogen bond donors; HBA, hydrogen bond acceptors.
PROTACLinker Length (atoms)DC50 (nM)Dmax (%)Apparent Permeability (Papp, 10⁻⁶ cm/s)Reference
SMARCA2-targeting PROTAC A 12 (PEG3)25>900.8[2]
SMARCA2-targeting PROTAC B 15 (PEG4)10>951.2[2]
SMARCA2-targeting PROTAC C 18 (PEG5)15>951.0[2]
Data is illustrative and compiled from various sources in the literature. DC50 and Dmax values are cell-line dependent.

Experimental Protocols

Parallel Artificial Membrane Permeability Assay (PAMPA)

Objective: To assess the passive permeability of PROTACs across an artificial lipid membrane, providing a high-throughput initial screen for cell permeability.[4]

Principle: The PAMPA assay measures the diffusion of a compound from a donor well, through a lipid-infused artificial membrane, to an acceptor well. The concentration of the compound in both wells is measured after a specific incubation time to determine the apparent permeability coefficient (Papp).[4]

Materials:

  • 96-well PAMPA plate system (donor and acceptor plates)

  • Artificial membrane solution (e.g., phosphatidylcholine in dodecane)

  • PROTAC stock solutions in DMSO

  • Phosphate-buffered saline (PBS), pH 7.4

  • LC-MS/MS system for analysis

  • Plate shaker

  • UV plate reader (optional, for membrane integrity check)

Protocol:

  • Membrane Coating: Apply 5 µL of the artificial membrane solution to the filter of each well in the donor plate and allow the solvent to evaporate.

  • Prepare Acceptor Plate: Add 200 µL of PBS to each well of the acceptor plate.

  • Prepare Donor Plate: Prepare the PROTAC solutions in PBS at the desired concentration (e.g., 10 µM) from the DMSO stock. The final DMSO concentration should be ≤1%. Add 200 µL of the PROTAC solution to each well of the donor plate.

  • Assemble Sandwich: Carefully place the donor plate on top of the acceptor plate to form the PAMPA sandwich.

  • Incubation: Incubate the plate sandwich on a plate shaker at room temperature for 4-16 hours.

  • Sample Collection: After incubation, separate the plates and collect samples from both the donor and acceptor wells.

  • Quantification: Analyze the concentration of the PROTAC in the donor and acceptor wells using a validated LC-MS/MS method.

  • Data Analysis: Calculate the apparent permeability coefficient (Papp) using the following equation:

    Papp = (-Vd * Va) / ((Vd + Va) * Area * Time) * ln(1 - [C]a / [C]eq)

    Where:

    • Vd = Volume of donor well

    • Va = Volume of acceptor well

    • Area = Area of the membrane

    • Time = Incubation time

    • [C]a = Concentration in the acceptor well

    • [C]eq = Equilibrium concentration

Caco-2 Permeability Assay

Objective: To evaluate the permeability of PROTACs across a monolayer of human colorectal adenocarcinoma (Caco-2) cells, which serves as an in vitro model of the human intestinal epithelium.[4] This assay assesses both passive and active transport mechanisms.[4]

Principle: Caco-2 cells are cultured on a semi-permeable membrane in a transwell plate system. The transport of the PROTAC from the apical (A) to the basolateral (B) side (absorptive direction) and from the B to A side (efflux direction) is measured to determine the Papp and the efflux ratio.

Materials:

  • Caco-2 cells

  • Transwell plates (e.g., 24-well)

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Hanks' Balanced Salt Solution (HBSS)

  • PROTAC stock solutions in DMSO

  • LC-MS/MS system for analysis

  • TEER (Trans-Epithelial Electrical Resistance) meter

Protocol:

  • Cell Seeding: Seed Caco-2 cells onto the transwell inserts at an appropriate density and culture for 21 days to allow for differentiation and monolayer formation.

  • Monolayer Integrity Check: Measure the TEER of the Caco-2 monolayer. Only use monolayers with TEER values above a predetermined threshold (e.g., 200 Ω·cm²).

  • Assay Initiation:

    • Wash the cell monolayers twice with pre-warmed HBSS.

    • For A to B transport, add the PROTAC solution in HBSS to the apical side and fresh HBSS to the basolateral side.

    • For B to A transport, add the PROTAC solution in HBSS to the basolateral side and fresh HBSS to the apical side.

  • Incubation: Incubate the plates at 37°C with 5% CO₂ for a defined period (e.g., 2 hours) with gentle shaking.

  • Sample Collection: At the end of the incubation, collect samples from both the apical and basolateral compartments.

  • Quantification: Determine the concentration of the PROTAC in the collected samples using a validated LC-MS/MS method.

  • Data Analysis:

    • Calculate the Papp values for both A to B and B to A directions.

    • Calculate the efflux ratio: Efflux Ratio = Papp (B to A) / Papp (A to B). An efflux ratio greater than 2 suggests the involvement of active efflux transporters.

Western Blot for PROTAC-Mediated Protein Degradation

Objective: To quantify the reduction in the levels of the target protein following treatment with a PROTAC.

Principle: Western blotting uses gel electrophoresis to separate proteins by size, followed by transfer to a membrane and detection using specific antibodies. The intensity of the protein band corresponding to the POI is measured to determine the extent of degradation.

Materials:

  • Cell line expressing the target protein

  • PROTAC of interest

  • DMSO (vehicle control)

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membranes and transfer apparatus

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies against the target protein and a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescence substrate and imaging system

Protocol:

  • Cell Treatment: Seed cells in 6-well plates and allow them to adhere. Treat the cells with a dose-response of the PROTAC (e.g., 0.1 nM to 10 µM) and a vehicle control (DMSO) for a specific time (e.g., 24 hours).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them with RIPA buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein from each sample onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against the target protein overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody for the loading control.

  • Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.

  • Data Analysis: Quantify the band intensities using densitometry software. Normalize the target protein levels to the loading control. Calculate the percentage of degradation relative to the vehicle-treated control. Determine the DC50 (concentration for 50% degradation) and Dmax (maximum degradation) values.[5]

NanoBRET™ Target Engagement Assay

Objective: To measure the binding of a PROTAC to its target protein and the E3 ligase in live cells, providing insights into intracellular target engagement and permeability.

Principle: The NanoBRET™ (Bioluminescence Resonance Energy Transfer) assay utilizes a NanoLuc® luciferase-tagged protein (donor) and a fluorescently labeled tracer or ligand (acceptor). When the PROTAC displaces the tracer, the BRET signal decreases in a dose-dependent manner, allowing for the determination of target engagement.

Materials:

  • HEK293T cells

  • Plasmids for NanoLuc®-POI and HaloTag®-E3 ligase fusion proteins

  • Transfection reagent

  • White, opaque 96- or 384-well plates

  • HaloTag® NanoBRET® 618 Ligand (acceptor)

  • Nano-Glo® Live Cell Reagent (donor substrate)

  • PROTAC of interest

  • Luminometer with BRET-compatible filters

Protocol:

  • Cell Transfection: Co-transfect HEK293T cells with the NanoLuc®-POI and HaloTag®-E3 ligase plasmids.

  • Cell Seeding: Seed the transfected cells into the assay plates.

  • Compound Treatment: Add serial dilutions of the PROTAC to the cells and incubate for a specified time (e.g., 2-4 hours).

  • Reagent Addition: Add the HaloTag® NanoBRET® 618 Ligand and the Nano-Glo® Live Cell Substrate to the wells.

  • Signal Measurement: Measure the donor (460 nm) and acceptor (618 nm) emissions using a luminometer.

  • Data Analysis: Calculate the NanoBRET ratio (acceptor emission / donor emission). Plot the ratio against the PROTAC concentration to determine the IC50 value, which reflects the intracellular target engagement.

Visualizations

PROTAC Mechanism of Action

PROTAC_Mechanism cluster_ternary Ternary Complex Formation POI Target Protein (POI) PROTAC PROTAC POI->PROTAC Proteasome 26S Proteasome POI->Proteasome Degradation E3 E3 Ubiquitin Ligase PROTAC->E3 E3->POI Ubiquitination Ub Ubiquitin Degraded Degraded Peptides Proteasome->Degraded

Caption: A diagram illustrating the catalytic cycle of PROTAC-mediated protein degradation.

Experimental Workflow for PROTAC Development

PROTAC_Workflow cluster_design Design & Synthesis cluster_screening In Vitro Screening cluster_optimization Lead Optimization Design PROTAC Design (POI & E3 Ligands, PEG Linker) Synthesis Chemical Synthesis Design->Synthesis Permeability Permeability Assays (PAMPA, Caco-2) Synthesis->Permeability Degradation Degradation Assays (Western Blot, NanoBRET) Permeability->Degradation Optimization Structure-Activity Relationship (SAR) Degradation->Optimization InVivo In Vivo Efficacy & PK/PD Studies Optimization->InVivo

Caption: A typical experimental workflow for the development of cell-permeable PROTACs.

References

Troubleshooting & Optimization

Technical Support Center: N-(Aminooxy-PEG3)-N-bis(PEG4-Boc) Conjugation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for N-(Aminooxy-PEG3)-N-bis(PEG4-Boc) conjugation. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions to enhance conjugation efficiency and address common experimental challenges.

Troubleshooting Guides

This section addresses specific issues that may arise during the multi-step conjugation process involving the N-(Aminooxy-PEG3)-N-bis(PEG4-Boc) linker.

Problem 1: Incomplete or No Boc Deprotection

Question: I am seeing incomplete removal of the Boc protecting groups from my N-(Aminooxy-PEG3)-N-bis(PEG4-Boc) linker after treatment with acid. What could be the cause?

Answer: Incomplete Boc deprotection is a common issue that can stem from several factors. The tert-butoxycarbonyl (Boc) group is cleaved by acidolysis, and the efficiency of this reaction is dependent on the reaction conditions.[1]

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Insufficient Acid Strength or Concentration The concentration of the acid may be too low to effectively cleave the Boc group. Trifluoroacetic acid (TFA) is a common reagent for this purpose.[1] Increase the concentration of TFA in the reaction mixture. A common starting point is 20-50% TFA in dichloromethane (DCM).[1] For resistant substrates, a stronger acid system like 4M HCl in 1,4-dioxane can be considered.[1]
Inadequate Reaction Time or Temperature Deprotection is a kinetic process and may require more time or gentle heating to go to completion.[1] Extend the reaction time and monitor the progress using an appropriate analytical technique like TLC, LC-MS, or NMR. Most deprotections are carried out at room temperature.[1]
Solvent Issues The choice of solvent is crucial for ensuring that both the PEG-linker and the acid are fully solvated.[1] Dichloromethane (DCM) is a commonly used solvent for TFA-mediated deprotection.[1] Ensure your PEGylated compound is fully dissolved in the chosen solvent.
Steric Hindrance The bulky nature of the PEG chains can sterically hinder the approach of the acid to the Boc-protected amine, slowing down the reaction rate.[1] In such cases, extending the reaction time or using a higher concentration of acid can be beneficial.[1]
Problem 2: Low Oxime Ligation Efficiency

Question: My aminooxy-functionalized PEG linker is showing low conjugation efficiency to my aldehyde- or ketone-containing molecule. How can I improve the yield of my oxime ligation?

Answer: Oxime ligation, the reaction between an aminooxy group and an aldehyde or ketone, is a robust bioconjugation method. However, its efficiency can be influenced by several factors, most notably the reaction pH.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Suboptimal pH Oxime formation is most efficient at a slightly acidic pH, typically between 4 and 5.[2] However, many biomolecules are not stable under these conditions. At neutral pH, the reaction rate can be significantly slower.[2]
Lack of Catalyst The rate of oxime formation at neutral pH can be significantly enhanced by the use of a nucleophilic catalyst.[2] Aniline and its derivatives are effective catalysts for oxime ligations.[2][3]
Low Reagent Concentrations As with any bimolecular reaction, low concentrations of either the aminooxy-PEG linker or the target molecule will result in a slower reaction rate.

Optimization Strategies:

To improve your oxime ligation efficiency, consider the following:

  • pH Adjustment: If your molecule of interest is stable at a slightly acidic pH, adjusting the reaction buffer to pH 4-5 can significantly improve the reaction rate.

  • Use of a Catalyst: For reactions at or near neutral pH (pH 7), the addition of a catalyst is highly recommended. p-Phenylenediamine has been shown to be a highly effective catalyst, even at low millimolar concentrations, leading to a substantial increase in the rate of protein PEGylation.[2]

  • Increase Reagent Concentration: If possible, increasing the concentration of one or both reactants can help drive the reaction to completion.

Problem 3: Difficulty in Purifying the Final Conjugate

Question: I am struggling to separate my final PEGylated conjugate from unreacted starting materials and byproducts. What purification methods are most effective?

Answer: The purification of PEGylated molecules requires techniques that can effectively separate species based on differences in size, charge, or hydrophobicity. Due to the properties of PEG, some standard methods may be more effective than others.

Recommended Purification Techniques:

Purification Method Principle of Separation Applicability
Size Exclusion Chromatography (SEC) Separates molecules based on their hydrodynamic radius.Very effective for removing low molecular weight byproducts, unreacted PEG linkers, and native proteins from the reaction mixture.[][5]
Ion Exchange Chromatography (IEX) Separates molecules based on their net charge.This is often the method of choice for purifying PEGylated proteins.[5] The PEG chains can shield the charges on the protein surface, altering its elution profile compared to the unmodified protein.[] Both cation and anion exchange chromatography can be employed.[5][6][7]
Reverse Phase Chromatography (RPC/RP-HPLC) Separates molecules based on their hydrophobicity.Widely used for the purification of peptides and small proteins.[] It can also be used on an analytical scale to identify PEGylation sites and separate positional isomers.[]
Hydrophobic Interaction Chromatography (HIC) Separates molecules based on their hydrophobicity under non-denaturing conditions.Can be a useful supplementary tool to IEX, especially for proteins that are difficult to purify by other methods.[] However, its capacity and resolution may be lower.[]
Capillary Electrophoresis (CE) Separates molecules based on their charge, size, and shape.A powerful technique for high-resolution separation of different PEGylated products, particularly for analysis and small-scale purification.[]

Frequently Asked Questions (FAQs)

Q1: What is the first step in using the N-(Aminooxy-PEG3)-N-bis(PEG4-Boc) linker?

The first step is the deprotection of the two Boc-protected amine groups. This is achieved by treating the linker with a strong acid, such as trifluoroacetic acid (TFA) in a suitable solvent like dichloromethane (DCM).[1][8] This will expose the two primary amine functional groups for subsequent conjugation reactions.

Q2: How can I monitor the progress of the Boc deprotection reaction?

You can monitor the deprotection reaction using analytical techniques such as:

  • Thin-Layer Chromatography (TLC): The deprotected product will have a different retention factor (Rf) compared to the starting material.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This will allow you to observe the disappearance of the starting material's mass and the appearance of the deprotected product's mass.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: The disappearance of the characteristic Boc proton signals in the 1H NMR spectrum will indicate the completion of the reaction.

Q3: What chemistries can I use for the deprotected amine groups?

Once the Boc groups are removed, the resulting primary amines can be conjugated to a variety of functional groups, including:

  • Activated Esters (e.g., NHS esters): To form stable amide bonds.[9]

  • Carboxylic Acids: In the presence of a coupling agent (e.g., EDC, DCC) to form amide bonds.[10]

  • Aldehydes and Ketones: Through reductive amination to form secondary amine linkages.

Q4: How do I quantify the efficiency of my PEGylation reaction?

The efficiency of a PEGylation reaction is typically assessed by determining the degree of PEGylation (the average number of PEG molecules per molecule of interest) and the percentage of conjugated product.[11] Several analytical techniques can be used for this purpose:

Quantification Method Principle
Mass Spectrometry (MS) Measures the mass increase of the target molecule after PEGylation.[11][12]
High-Performance Liquid Chromatography (HPLC) Separates the PEGylated product from the unreacted molecule, allowing for quantification of the relative peak areas.[11]
Capillary Electrophoresis (CE) Separates based on differences in charge and size, providing high-resolution separation of PEGylated products.[][11]
UV-Vis Spectroscopy Can be used if the PEG linker or the target molecule has a unique chromophore.[12]
Barium-Iodide Assay A colorimetric assay where PEG forms a colored complex with barium chloride and iodine.[12]

Experimental Protocols

Protocol 1: Boc Deprotection of N-(Aminooxy-PEG3)-N-bis(PEG4-Boc)

This protocol provides a general guideline for the removal of Boc protecting groups using TFA.

Materials:

  • N-(Aminooxy-PEG3)-N-bis(PEG4-Boc)

  • Anhydrous Dichloromethane (DCM)

  • Trifluoroacetic Acid (TFA)

  • Toluene

  • Saturated aqueous sodium bicarbonate solution (optional, for neutralization)

Procedure:

  • Dissolve the Boc-protected PEG linker in DCM to a concentration of 0.1-0.2 M.

  • Cool the solution to 0°C in an ice bath.

  • Add TFA to the desired final concentration (e.g., 20-50% v/v).

  • Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature.[1]

  • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 1-2 hours).[1]

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA.

  • To remove residual TFA, co-evaporate with toluene (3 times).[1]

  • The resulting TFA salt of the deprotected amine can be used directly in the next step or further purified.

  • For neutralization, dissolve the residue in a suitable organic solvent and wash with a saturated aqueous solution of sodium bicarbonate.[1]

Protocol 2: Oxime Ligation with the Aminooxy-PEG Linker

This protocol describes a general procedure for conjugating the aminooxy group of the linker to an aldehyde- or ketone-containing molecule.

Materials:

  • Deprotected N-(Aminooxy-PEG3)-N-bis(PEG4-amine) linker

  • Aldehyde- or ketone-functionalized molecule

  • Reaction Buffer (e.g., PBS, pH 7.4, or an acetate buffer, pH 4.5)

  • (Optional) Aniline or p-Phenylenediamine catalyst stock solution

Procedure:

  • Dissolve the aldehyde- or ketone-functionalized molecule in the chosen reaction buffer.

  • Dissolve the deprotected aminooxy-PEG linker in the same buffer.

  • Add the aminooxy-PEG linker solution to the solution of the target molecule. A molar excess of the PEG linker may be used to drive the reaction to completion.

  • If performing the reaction at neutral pH, add the aniline or p-phenylenediamine catalyst to a final concentration of 2-10 mM.[2]

  • Incubate the reaction mixture at room temperature for 2-24 hours. The reaction progress can be monitored by LC-MS or SDS-PAGE.

  • Upon completion, purify the conjugate using an appropriate chromatography technique (e.g., SEC, IEX).

Visualizations

G cluster_0 Preparation and Deprotection cluster_1 Conjugation Steps cluster_2 Purification and Analysis start Start with N-(Aminooxy-PEG3)-N-bis(PEG4-Boc) deprotection Boc Deprotection (TFA/DCM) start->deprotection deprotected_linker Deprotected Linker: Aminooxy-PEG3-bis(PEG4-amine) deprotection->deprotected_linker oxime_ligation Oxime Ligation (to Aldehyde/Ketone) deprotected_linker->oxime_ligation amine_conjugation Amine Conjugation (e.g., to NHS Ester) oxime_ligation->amine_conjugation purification Purification (SEC, IEX, etc.) amine_conjugation->purification analysis Analysis (MS, HPLC, CE) purification->analysis final_product Final Conjugate analysis->final_product

Caption: Experimental workflow for N-(Aminooxy-PEG3)-N-bis(PEG4-Boc) conjugation.

G start Low Oxime Ligation Yield? ph_check Is pH optimal (4-5)? start->ph_check catalyst_check Is a catalyst (e.g., aniline) being used? ph_check->catalyst_check No adjust_ph Adjust pH to 4-5 (if molecule is stable) ph_check->adjust_ph No success Improved Yield ph_check->success Yes add_catalyst Add aniline or p-phenylenediamine (2-10 mM) catalyst_check->add_catalyst No increase_conc Increase reactant concentrations catalyst_check->increase_conc Yes adjust_ph->catalyst_check add_catalyst->increase_conc increase_conc->success

Caption: Troubleshooting decision tree for low oxime ligation efficiency.

References

troubleshooting low yield in PROTAC synthesis with N-(Aminooxy-PEG3)-N-bis(PEG4-Boc)

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for PROTAC synthesis. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during their experiments, with a specific focus on syntheses involving the bifunctional linker N-(Aminooxy-PEG3)-N-bis(PEG4-Boc).

Frequently Asked Questions (FAQs)

Q1: What are the most common reasons for low yield in my PROTAC synthesis using the N-(Aminooxy-PEG3)-N-bis(PEG4-Boc) linker?

Low yields in PROTAC synthesis are frequently due to a combination of factors. Key areas to investigate include:

  • Incomplete Reactions: Either the initial oxime ligation or the subsequent amide coupling reactions may not have gone to completion.

  • Side Product Formation: The generation of unintended byproducts can consume starting materials and complicate purification.

  • Suboptimal Boc Deprotection: Incomplete removal of the Boc protecting groups or degradation of the PROTAC molecule under harsh deprotection conditions can significantly reduce the yield of the final product.

  • Purification Losses: PROTACs, especially those with PEG linkers, can be challenging to purify, leading to significant loss of material during chromatographic separation.[1]

  • Starting Material Impurity: The purity of your protein of interest (POI) ligand, E3 ligase ligand, and the linker itself is critical for a successful synthesis.

Q2: How can I improve the efficiency of the oxime ligation step between my aldehyde/ketone-functionalized ligand and the aminooxy group of the linker?

The formation of the oxime bond is a critical step. To enhance its efficiency:

  • pH Optimization: The reaction is pH-sensitive. A slightly acidic to neutral pH is often optimal for oxime formation.

  • Use of Catalysts: Aniline and its derivatives can be used to catalyze the reaction, significantly increasing the reaction rate.

  • Reagent Stoichiometry: Using a slight excess (1.2-1.5 equivalents) of the aminooxy-linker can help drive the reaction to completion.

  • Reaction Time and Temperature: Monitor the reaction by LC-MS to determine the optimal reaction time. If the reaction is sluggish, a moderate increase in temperature may be beneficial, but be cautious of potential side reactions.

Q3: What are the best practices for the Boc deprotection step to avoid degradation of my PROTAC?

The Boc deprotection step requires careful handling to prevent damage to the often complex PROTAC molecule.

  • Mild Acidic Conditions: Trifluoroacetic acid (TFA) in dichloromethane (DCM) is commonly used. Start with a lower concentration of TFA (e.g., 20-30%) and monitor the reaction closely to avoid prolonged exposure.

  • Scavengers: The t-butyl cation generated during deprotection can lead to side reactions. Using a scavenger like triethylsilane can help to mitigate this.

  • Anhydrous Conditions: Ensure all reagents and solvents are anhydrous to prevent hydrolysis of the PROTAC.

  • Temperature Control: Perform the deprotection at 0°C to room temperature to minimize potential side reactions.

Q4: My final PROTAC is difficult to purify. What strategies can I employ to improve purification?

The physicochemical properties of PROTACs, particularly their high molecular weight and the presence of a flexible PEG linker, can make purification challenging.[1]

  • Reverse-Phase HPLC (RP-HPLC): This is the most common and effective method for purifying PROTACs. A C18 column with a water/acetonitrile or water/methanol gradient is typically used.

  • Size-Exclusion Chromatography (SEC): SEC can be a useful initial step to separate the larger PROTAC molecule from smaller impurities.

  • Flash Chromatography: While less common for final purification, flash chromatography on silica gel can be used for initial cleanup, but be aware that the polarity of PEGylated PROTACs can lead to poor separation and recovery.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of a PROTAC using the N-(Aminooxy-PEG3)-N-bis(PEG4-Boc) linker.

Observed Problem Potential Cause Suggested Solution
Low yield after oxime ligation Incomplete reaction- Optimize pH (slightly acidic to neutral).- Add a catalyst like aniline.- Increase the stoichiometry of the aminooxy-linker (1.2-1.5 eq).- Monitor by LC-MS and adjust reaction time/temperature accordingly.
Side reactions (e.g., Beckmann rearrangement)- Maintain a neutral or slightly basic pH to minimize acid-catalyzed side reactions.- Avoid excessive heat.
Low yield after Boc deprotection Incomplete deprotection- Increase the concentration of TFA or the reaction time, while carefully monitoring for product degradation.- Ensure anhydrous conditions.
PROTAC degradation- Use milder deprotection conditions (lower TFA concentration, lower temperature).- Add a scavenger like triethylsilane.- Consider alternative acidic reagents such as HCl in dioxane.
Low yield after final amide coupling Inactive coupling reagents- Use fresh, high-quality coupling reagents (e.g., HATU, HOBt).
Steric hindrance- Increase reaction time and/or temperature.- Consider using a more powerful coupling reagent.
Poor solubility of intermediates- Use a co-solvent such as DMF or DMSO to improve solubility.
Multiple spots on TLC or peaks in LC-MS of the final product Incomplete reactions from previous steps- Ensure each step goes to completion by LC-MS monitoring before proceeding.- Optimize purification of intermediates.
Side products from deprotection or coupling- Re-evaluate deprotection and coupling conditions (see above).- Optimize the final purification method (e.g., gradient in RP-HPLC).
Difficulty in purifying the final PROTAC Co-elution with impurities- Optimize the gradient and flow rate of the RP-HPLC.- Consider a different stationary phase for the HPLC column.
Low recovery from chromatography column- Use a column with a suitable pore size for large molecules.- Ensure the PROTAC is fully dissolved in the injection solvent.

Experimental Protocols

Below are detailed methodologies for the key steps in a PROTAC synthesis using N-(Aminooxy-PEG3)-N-bis(PEG4-Boc).

Protocol 1: Oxime Ligation
  • Dissolve the Ligand: Dissolve the aldehyde or ketone-functionalized ligand (1.0 eq) in a suitable solvent such as a mixture of methanol and water.

  • Add the Linker: Add a solution of N-(Aminooxy-PEG3)-N-bis(PEG4-Boc) (1.2 eq) in the same solvent system to the ligand solution.

  • Adjust pH and Add Catalyst: Adjust the pH of the reaction mixture to approximately 5-6 using a dilute acid or base. Add a catalytic amount of aniline (0.1 eq).

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by LC-MS until the starting material is consumed.

  • Work-up and Purification: Once the reaction is complete, remove the solvent under reduced pressure. Purify the resulting intermediate by flash column chromatography or preparative HPLC.

Protocol 2: Boc Deprotection
  • Dissolve the Intermediate: Dissolve the Boc-protected intermediate from the previous step in anhydrous dichloromethane (DCM).

  • Cool the Solution: Cool the solution to 0°C in an ice bath.

  • Add TFA: Slowly add trifluoroacetic acid (TFA) to the solution to a final concentration of 20-50%.

  • Reaction Monitoring: Stir the reaction at 0°C to room temperature and monitor by LC-MS until the Boc groups are completely removed.

  • Work-up: Quench the reaction by the addition of a saturated solution of sodium bicarbonate. Extract the product with DCM. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is often used in the next step without further purification.

Protocol 3: Final Amide Coupling
  • Dissolve Reagents: Dissolve the deprotected amine intermediate (1.0 eq) and the carboxylic acid-functionalized E3 ligase ligand (1.1 eq) in an anhydrous solvent such as DMF.

  • Add Coupling Reagents: Add a coupling reagent such as HATU (1.2 eq) and a base like DIPEA (2.0 eq) to the reaction mixture.

  • Reaction Monitoring: Stir the reaction at room temperature and monitor by LC-MS until the reaction is complete.

  • Work-up and Purification: Dilute the reaction mixture with water and extract the product with a suitable organic solvent like ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the final PROTAC by preparative RP-HPLC.

Data Presentation

The following tables summarize typical (hypothetical) quantitative data for a PROTAC synthesis. Actual results will vary depending on the specific ligands and reaction conditions.

Table 1: Summary of Reaction Conditions and Yields

Step Key Reagents Solvent Temperature Time (h) Typical Yield (%)
Oxime Ligation N-(Aminooxy-PEG3)-N-bis(PEG4-Boc), AnilineMeOH/H₂ORoom Temp.4-1270-85
Boc Deprotection TFADCM0°C to RT1-3>95 (crude)
Amide Coupling HATU, DIPEADMFRoom Temp.2-850-70

Table 2: Purification Parameters

Purification Step Method Stationary Phase Mobile Phase Gradient Typical Recovery (%)
Intermediate 1 (Post-Oxime Ligation) Flash ChromatographySilica GelHexane/Ethyl Acetate60-80
Final PROTAC Preparative RP-HPLCC18Water/Acetonitrile with 0.1% TFA40-60

Visualizations

PROTAC Synthesis Workflow

PROTAC_Synthesis_Workflow start Start Materials: - Aldehyde/Ketone Ligand - N-(Aminooxy-PEG3)-N-bis(PEG4-Boc) - Carboxylic Acid Ligand oxime_ligation Step 1: Oxime Ligation start->oxime_ligation intermediate_1 Intermediate 1: Boc-Protected PROTAC Precursor oxime_ligation->intermediate_1 boc_deprotection Step 2: Boc Deprotection intermediate_1->boc_deprotection intermediate_2 Intermediate 2: Amine-Functionalized Precursor boc_deprotection->intermediate_2 amide_coupling Step 3: Amide Coupling intermediate_2->amide_coupling purification Purification (RP-HPLC) amide_coupling->purification final_protac Final PROTAC characterization Characterization (LC-MS, NMR) final_protac->characterization purification->final_protac

Caption: A typical workflow for PROTAC synthesis using a bifunctional linker.

Troubleshooting Logic Diagram

Troubleshooting_Logic low_yield Low Final Yield check_step1 Analyze Oxime Ligation Step low_yield->check_step1 check_step2 Analyze Boc Deprotection Step low_yield->check_step2 check_step3 Analyze Amide Coupling Step low_yield->check_step3 check_purification Evaluate Purification low_yield->check_purification incomplete_oxime Incomplete Reaction? check_step1->incomplete_oxime incomplete_deprotection Incomplete Deprotection? check_step2->incomplete_deprotection incomplete_coupling Incomplete Coupling? check_step3->incomplete_coupling high_loss High Loss During Purification? check_purification->high_loss incomplete_oxime->check_step2 No optimize_oxime Optimize pH, catalyst, stoichiometry incomplete_oxime->optimize_oxime Yes incomplete_deprotection->check_step3 No optimize_deprotection Adjust TFA conc., time, temp. incomplete_deprotection->optimize_deprotection Yes incomplete_coupling->check_purification No optimize_coupling Use fresh reagents, optimize solvent incomplete_coupling->optimize_coupling Yes optimize_purification Optimize HPLC gradient, change column high_loss->optimize_purification Yes success Improved Yield optimize_oxime->success optimize_deprotection->success optimize_coupling->success optimize_purification->success

Caption: A logical approach to troubleshooting low yield in PROTAC synthesis.

References

Technical Support Center: Optimizing Oxime Ligation with N-(Aminooxy-PEG3)-N-bis(PEG4-Boc)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing oxime ligation reactions with N-(Aminooxy-PEG3)-N-bis(PEG4-Boc).

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for oxime ligation with a PEGylated aminooxy reagent?

The optimal pH for oxime ligation is a critical parameter that depends on whether a catalyst is used. For uncatalyzed reactions, a slightly acidic pH of 4-5 is generally most effective.[1] However, when using a nucleophilic catalyst such as aniline or its derivatives, the reaction can proceed efficiently at or near neutral pH (pH 7).[1]

Q2: What is the role of the Boc protecting groups on the N-(Aminooxy-PEG3)-N-bis(PEG4-Boc) linker?

The tert-butyloxycarbonyl (Boc) groups on the N-(Aminooxy-PEG3)-N-bis(PEG4-Boc) linker serve to protect the secondary amine functionalities. This protection prevents unwanted side reactions during the synthesis and handling of the linker. The Boc groups can be removed under acidic conditions to reveal the free amine, which can then be used for subsequent conjugation steps.

Q3: How does the PEG chain length of the aminooxy reagent affect the oxime ligation reaction?

While the PEG chain itself does not directly participate in the oxime ligation chemistry, its length and presence can influence the reaction's kinetics and efficiency. The hydrophilic nature of the PEG spacer can improve the solubility of the reactants, particularly in aqueous buffers, which is beneficial for bioconjugation reactions. However, very long PEG chains could potentially introduce steric hindrance, which might slightly decrease the reaction rate. The shorter PEG chains in N-(Aminooxy-PEG3)-N-bis(PEG4-Boc) are designed to provide a balance of hydrophilicity and minimal steric hindrance.

Q4: Can I use N-(Aminooxy-PEG3)-N-bis(PEG4-Boc) in the synthesis of Proteolysis Targeting Chimeras (PROTACs)?

Yes, PEG linkers like N-(Aminooxy-PEG3)-N-bis(PEG4-Boc) are commonly used in the synthesis of PROTACs.[2][3][4] The PEG chain's hydrophilicity can improve the solubility and cell permeability of the final PROTAC molecule.[2] Oxime ligation provides a stable and efficient method for conjugating the E3 ligase ligand and the target protein binder.[5]

Q5: How can I monitor the progress of my oxime ligation reaction?

The progress of the reaction can be monitored by several analytical techniques. The most common methods are Liquid Chromatography-Mass Spectrometry (LC-MS) to observe the formation of the product and the consumption of starting materials, and High-Performance Liquid Chromatography (HPLC) to quantify the conversion. For proteins, Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE) can show a mobility shift upon successful conjugation.[6]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low or No Product Formation Suboptimal pH: The reaction rate is highly pH-dependent.[1]For uncatalyzed reactions, ensure the pH is in the 4-5 range. For catalyzed reactions, a pH of 6.5-7.5 is often optimal.
Inefficient or No Catalyst: At neutral pH, the uncatalyzed reaction is very slow.Use a nucleophilic catalyst like aniline or p-phenylenediamine (10-100 mM).
Low Reactant Concentration: The reaction is bimolecular, and low concentrations will result in a slow rate.Increase the concentration of one or both reactants if possible.
Incomplete Deprotection of Boc Groups: If a prior deprotection step was performed, residual Boc groups will prevent reaction.Ensure complete deprotection using appropriate acidic conditions and verify by LC-MS.
Degradation of Aminooxy Reagent: The aminooxy group can be unstable over time or react with trace carbonyl impurities (e.g., acetone).Use fresh or properly stored N-(Aminooxy-PEG3)-N-bis(PEG4-Boc). Use high-purity solvents.
Slow Reaction Rate Low Temperature: Reaction kinetics are temperature-dependent.Increase the reaction temperature to 37°C or higher. Reactions have been reported to be significantly faster at elevated temperatures.
Steric Hindrance: The carbonyl partner may be sterically hindered.Increase reaction time and/or temperature. Consider using a more potent catalyst.
Suboptimal Solvent: The choice of solvent can impact reaction rates.While aqueous buffers are common, the addition of organic co-solvents like DMSO or DMF can sometimes accelerate the reaction.[7]
Multiple Products or Side Reactions Impure Starting Materials: Impurities in the carbonyl compound or the aminooxy linker can lead to side products.Purify starting materials before the ligation reaction.
Oxidation of Reactants or Products: Some compounds may be sensitive to oxidation.Degas solvents and run the reaction under an inert atmosphere (e.g., nitrogen or argon).
Difficulty in Product Purification High Polarity of PEGylated Product: The PEG chains increase the polarity, which can lead to poor recovery from normal-phase silica chromatography.[8]Use reverse-phase preparative HPLC (RP-HPLC) for purification.[8] Size-exclusion chromatography (SEC) can also be effective for separating the larger conjugate from smaller unreacted components.[9]
Co-elution of Product and Excess Reagent: Similar chromatographic behavior can make separation challenging.Optimize the HPLC gradient to improve resolution. If one reagent is in large excess, consider a preliminary purification step like dialysis or tangential flow filtration for large biomolecules.

Quantitative Data Summary

Table 1: Comparison of Catalysts for Oxime Ligation

Catalyst Typical Concentration Relative Efficiency (Compared to Aniline) Optimal pH Range
Aniline10-100 mM1x6.0 - 7.5
p-Phenylenediamine10-50 mM~2-5x6.5 - 7.5
m-Phenylenediamine50-750 mMUp to 15x6.5 - 7.5

Table 2: Effect of Reaction Parameters on Oxime Ligation Rate

Parameter Condition Effect on Reaction Rate
pH Acidic (4-5)Optimal for uncatalyzed reactions
Neutral (6.5-7.5)Optimal for catalyzed reactions
Temperature Room Temperature (25°C)Moderate
Elevated (37-50°C)Increased
Catalyst NoneSlow, especially at neutral pH
Aniline/derivativesSignificantly increased
Solvent Aqueous BufferStandard for bioconjugation
Aqueous with Organic Co-solvent (e.g., DMSO, DMF)Can be increased

Experimental Protocols

Protocol 1: General Procedure for Oxime Ligation with N-(Aminooxy-PEG3)-N-bis(PEG4-Boc)

This protocol describes a general method for the oxime ligation of an aldehyde- or ketone-containing molecule with N-(Aminooxy-PEG3)-N-bis(PEG4-Boc).

Materials:

  • Aldehyde- or ketone-containing molecule

  • N-(Aminooxy-PEG3)-N-bis(PEG4-Boc)

  • Aniline or p-phenylenediamine (catalyst)

  • Reaction Buffer: Phosphate Buffered Saline (PBS) pH 7.2 or Sodium Acetate buffer pH 4.5

  • Organic Co-solvent (optional): Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF)

  • Quenching reagent (optional): Acetone

  • Analytical tools: LC-MS, HPLC

Procedure:

  • Dissolve Reactants:

    • Dissolve the aldehyde- or ketone-containing molecule in the chosen reaction buffer. If solubility is limited, a minimal amount of a compatible organic co-solvent like DMSO can be added.

    • In a separate tube, dissolve N-(Aminooxy-PEG3)-N-bis(PEG4-Boc) in the reaction buffer.

  • Reaction Setup:

    • Combine the solutions of the two reactants. A typical molar ratio is 1:1 to 1:1.5 of the carbonyl compound to the aminooxy linker.

    • If using a catalyst, prepare a stock solution of aniline or p-phenylenediamine in the reaction buffer and add it to the reaction mixture to a final concentration of 10-100 mM.

  • Incubation:

    • Incubate the reaction mixture at room temperature or 37°C with gentle shaking.

    • Monitor the reaction progress by LC-MS or HPLC at regular intervals (e.g., 1, 4, 8, and 24 hours).

  • Quenching (Optional):

    • Once the reaction is complete, any unreacted aminooxy groups can be quenched by adding an excess of acetone.

  • Purification:

    • Purify the PEGylated product using reverse-phase preparative HPLC or size-exclusion chromatography.

    • Collect and pool the fractions containing the desired product and confirm its identity by LC-MS.

    • Lyophilize the purified product for storage.

Protocol 2: Boc Deprotection of N-(Aminooxy-PEG3)-N-bis(PEG4-Boc)

This protocol outlines the removal of the Boc protecting groups to expose the secondary amines for further functionalization.

Materials:

  • N-(Aminooxy-PEG3)-N-bis(PEG4-Boc)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Triisopropylsilane (TIS) (scavenger, optional)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Rotary evaporator

Procedure:

  • Dissolution: Dissolve the N-(Aminooxy-PEG3)-N-bis(PEG4-Boc) in dichloromethane.

  • Deprotection: Add a solution of trifluoroacetic acid in dichloromethane (e.g., 20-50% TFA v/v). If acid-sensitive groups are present, a scavenger like TIS can be added.

  • Reaction: Stir the reaction mixture at room temperature for 1-2 hours. Monitor the deprotection by LC-MS.

  • Work-up:

    • Remove the solvent and excess TFA under reduced pressure.

    • Re-dissolve the residue in an organic solvent like ethyl acetate and wash with saturated sodium bicarbonate solution to neutralize the acid.

    • Wash with brine, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the deprotected linker.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Oxime Ligation cluster_purification Purification & Analysis Reactant1 Aldehyde/Ketone Molecule Ligation Combine Reactants + Catalyst (e.g., Aniline) + Buffer (pH 4.5-7.5) Reactant1->Ligation Reactant2 N-(Aminooxy-PEG3) -N-bis(PEG4-Boc) Reactant2->Ligation Incubation Incubate (RT or 37°C) Ligation->Incubation Monitoring Monitor by LC-MS/HPLC Incubation->Monitoring Purify Purify by RP-HPLC/SEC Monitoring->Purify Reaction Complete Analysis Characterize by MS Purify->Analysis FinalProduct Final Conjugate Analysis->FinalProduct

Caption: Experimental workflow for oxime ligation.

troubleshooting_logic Start Low/No Product? Check_pH Is pH optimal? (4.5-5 uncatalyzed, 6.5-7.5 catalyzed) Start->Check_pH Yes Use_Catalyst Using Catalyst at Neutral pH? Check_pH->Use_Catalyst No Solution_pH Adjust pH Check_pH->Solution_pH Yes Check_Conc Are Reactant Concentrations Sufficient? Use_Catalyst->Check_Conc No Solution_Catalyst Add Aniline or p-Phenylenediamine Use_Catalyst->Solution_Catalyst Yes Check_Purity Are Starting Materials Pure? Check_Conc->Check_Purity No Solution_Conc Increase Concentration Check_Conc->Solution_Conc Yes Solution_Purity Purify Reactants Check_Purity->Solution_Purity Yes Success Yield Optimized Check_Purity->Success No Solution_pH->Success Solution_Catalyst->Success Solution_Conc->Success Solution_Purity->Success

Caption: Troubleshooting logic for low reaction yield.

References

challenges in handling and storage of N-(Aminooxy-PEG3)-N-bis(PEG4-Boc)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for the effective handling and storage of N-(Aminooxy-PEG3)-N-bis(PEG4-Boc). Below you will find troubleshooting guides and frequently asked questions to address common challenges encountered during experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for N-(Aminooxy-PEG3)-N-bis(PEG4-Boc)?

A1: It is recommended to store N-(Aminooxy-PEG3)-N-bis(PEG4-Boc) at -20°C in a tightly sealed container, protected from light and moisture.[1] For optimal stability, it is advisable to aliquot the compound upon receipt to avoid repeated freeze-thaw cycles.

Q2: How should I handle N-(Aminooxy-PEG3)-N-bis(PEG4-Boc) upon receipt?

A2: Upon receiving the compound, visually inspect the package for any damage. The compound should be allowed to equilibrate to room temperature before opening to prevent condensation, as some aminooxy-PEG reagents can be hygroscopic.[2] Handle the compound in a clean, dry environment, and for powdered forms, it is best to work in a chemical fume hood.

Q3: Is N-(Aminooxy-PEG3)-N-bis(PEG4-Boc) stable in solution?

A3: Some PEGylated compounds are unstable in solution and should be prepared fresh for each use.[1] It is recommended to prepare solutions of N-(Aminooxy-PEG3)-N-bis(PEG4-Boc) immediately before your experiment for best results. If a stock solution must be prepared, it is advisable to do so in a dry, anhydrous solvent such as DMSO and store at -20°C for a limited time.[2]

Q4: What are the key reactive groups in N-(Aminooxy-PEG3)-N-bis(PEG4-Boc) and what are their reactivities?

A4: N-(Aminooxy-PEG3)-N-bis(PEG4-Boc) has two primary reactive functionalities:

  • Aminooxy group (-ONH2): This group readily reacts with aldehydes and ketones to form stable oxime linkages.[3][][5] This reaction is most efficient under neutral to slightly acidic conditions (pH 6.5-7.5).[2]

  • Boc-protected amines (-NHBoc): The tert-butyloxycarbonyl (Boc) protecting groups are stable under basic conditions but are readily cleaved under acidic conditions, such as with trifluoroacetic acid (TFA), to yield free primary amines.[6][7][8]

Q5: What are common solvents for dissolving N-(Aminooxy-PEG3)-N-bis(PEG4-Boc)?

A5: N-(Aminooxy-PEG3)-N-bis(PEG4-Boc) is expected to be soluble in a range of organic solvents such as dimethyl sulfoxide (DMSO), dichloromethane (DCM), and dimethylformamide (DMF).[7][9] Due to the hydrophilic nature of the PEG linkers, it may also have some solubility in water.[10]

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Low or no reactivity of the aminooxy group 1. Degradation of the compound: Improper storage (exposure to moisture, light, or elevated temperatures) can lead to degradation. 2. Suboptimal reaction pH: The reaction of the aminooxy group with carbonyls is pH-dependent.[2] 3. Steric hindrance: The substrate's structure may hinder the approach of the aminooxy group.1. Use a fresh aliquot of the compound. Ensure proper storage at -20°C, protected from light and moisture.[1] 2. Adjust the reaction buffer to a pH between 6.5 and 7.5 for optimal oxime ligation.[2] 3. Consider using a longer PEG spacer if steric hindrance is suspected.
Incomplete removal of the Boc protecting group 1. Insufficient acid concentration or reaction time: The deprotection of the Boc group is a kinetic process.[11] 2. Inappropriate solvent: The solvent must fully solvate both the PEGylated compound and the acid.[11]1. Increase the concentration of trifluoroacetic acid (TFA) or extend the reaction time. Monitor the reaction progress by LC-MS or TLC.[11] 2. Dichloromethane (DCM) is a commonly used solvent for TFA-mediated deprotection.[11]
Formation of side products during Boc deprotection 1. Alkylation by tert-butyl cations: Cleavage of the Boc group generates reactive tert-butyl cations that can alkylate nucleophilic residues.[11] 2. Cleavage of other acid-labile groups: Your molecule may contain other functional groups sensitive to acidic conditions.[11]1. Add a scavenger, such as triethylsilane or thioanisole, to the reaction mixture to quench the tert-butyl cations. 2. If other acid-sensitive groups are present, consider using a milder deprotection method or an alternative protecting group strategy.
Difficulty in purifying the final conjugate 1. Aggregation of the PEGylated product: The PEGylation may alter the stability of your molecule, leading to aggregation.[12] 2. Poor chromatographic separation: PEGylated compounds can exhibit challenging behavior on silica gel.[13]1. Perform purification steps at low temperatures (e.g., 4°C) and screen different buffer conditions (pH, ionic strength) to minimize aggregation.[12] 2. For column chromatography, consider using a solvent system with better separation characteristics, such as a gradient of ethanol/isopropanol in chloroform.[13] Size-exclusion chromatography (SEC) can also be an effective purification method.[12]

Experimental Protocols

Protocol 1: General Handling and Preparation of Stock Solutions

  • Equilibration: Before use, allow the vial of N-(Aminooxy-PEG3)-N-bis(PEG4-Boc) to warm to room temperature before opening to prevent moisture condensation.[2]

  • Weighing: In a chemical fume hood, carefully weigh the desired amount of the compound.

  • Dissolution: Add the appropriate volume of anhydrous solvent (e.g., DMSO) to the compound. Gently vortex or sonicate to ensure complete dissolution.

  • Storage of Stock Solution: If not for immediate use, store the stock solution at -20°C in a tightly sealed vial. It is recommended to use the solution within one month.[2]

Protocol 2: Boc Deprotection using Trifluoroacetic Acid (TFA)

  • Dissolution: Dissolve the Boc-protected PEGylated compound in dichloromethane (DCM) to a concentration of 0.1-0.2 M.[11]

  • Addition of TFA: Add an equal volume of TFA to the solution (for a final concentration of 50% TFA).

  • Reaction: Stir the reaction mixture at room temperature for 1-2 hours. Monitor the progress of the deprotection by TLC or LC-MS.

  • Workup:

    • Precipitation: The deprotected compound can sometimes be precipitated by adding the reaction mixture to a cold, non-polar solvent like diethyl ether.[11]

    • Aqueous Workup: Alternatively, dilute the reaction mixture with an organic solvent and wash with a basic aqueous solution (e.g., saturated sodium bicarbonate) to neutralize the acid.[11]

  • Purification: Purify the deprotected compound using an appropriate method such as flash chromatography or preparative HPLC.

Visualizations

troubleshooting_workflow cluster_start cluster_problem cluster_solution cluster_outcome start Experimental Issue low_reactivity Low Reactivity of Aminooxy Group start->low_reactivity incomplete_deprotection Incomplete Boc Deprotection start->incomplete_deprotection side_products Side Products Observed start->side_products purification_difficulty Purification Difficulty start->purification_difficulty check_storage Verify Storage Conditions low_reactivity->check_storage optimize_ph Optimize Reaction pH (6.5-7.5) low_reactivity->optimize_ph increase_acid Increase Acid/Time incomplete_deprotection->increase_acid add_scavenger Add Scavenger side_products->add_scavenger optimize_purification Optimize Purification Method (SEC, Temp) purification_difficulty->optimize_purification success Successful Experiment check_storage->success optimize_ph->success increase_acid->success add_scavenger->success optimize_purification->success

Caption: Troubleshooting workflow for common experimental issues.

degradation_pathways cluster_degradation cluster_products compound N-(Aminooxy-PEG3)-N-bis(PEG4-Boc) -ONH2 -NHBoc hydrolysis Hydrolysis of Aminooxy Group compound:f0->hydrolysis Moisture acid_cleavage Acidic Cleavage of Boc Group compound:f1->acid_cleavage Acid (e.g., TFA) inactive_compound Inactive Compound hydrolysis->inactive_compound deprotected_amine Deprotected Amine acid_cleavage->deprotected_amine

Caption: Key reactive groups and potential degradation pathways.

References

Technical Support Center: Preventing Aggregation of ADCs Synthesized with N-(Aminooxy-PEG3)-N-bis(PEG4-Boc)

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address and prevent aggregation issues during the synthesis of antibody-drug conjugates (ADCs) using the branched linker, N-(Aminooxy-PEG3)-N-bis(PEG4-Boc).

Frequently Asked Questions (FAQs)

Q1: What is N-(Aminooxy-PEG3)-N-bis(PEG4-Boc) and what is its role in ADC synthesis?

A1: N-(Aminooxy-PEG3)-N-bis(PEG4-Boc) is a branched, heterobifunctional polyethylene glycol (PEG) linker designed for ADC development. Its key features are:

  • Aminooxy group: This functional group reacts specifically with aldehyde groups on an antibody to form a stable oxime linkage. This allows for site-specific conjugation.

  • PEG3 and PEG4 chains: The polyethylene glycol chains are hydrophilic and flexible. They increase the water solubility of the ADC, which helps to prevent aggregation driven by hydrophobic interactions from the cytotoxic payload.[1][2] The PEG chains also create a "hydration shell" around the payload, shielding it from the surrounding environment and potentially reducing immunogenicity.[1][]

  • Branched structure: The "bis(PEG4-Boc)" portion indicates a branched structure, allowing for the potential attachment of multiple payload molecules. This can be advantageous for achieving a higher drug-to-antibody ratio (DAR).[][4]

  • Boc protecting groups: The tert-butyloxycarbonyl (Boc) groups protect the terminal functional groups on the PEG4 arms. These must be removed (deprotected) under acidic conditions to allow for the subsequent attachment of the payload.[5][6]

Q2: What are the primary causes of aggregation in ADCs synthesized with this linker?

A2: ADC aggregation is a common challenge and can be caused by several factors:

  • Hydrophobicity of the payload: Many cytotoxic drugs are hydrophobic. When conjugated to the antibody, they can create hydrophobic patches on the antibody surface, leading to self-association and aggregation to minimize exposure to the aqueous environment.[1]

  • High Drug-to-Antibody Ratio (DAR): While a higher DAR can increase ADC potency, it also increases the overall hydrophobicity of the conjugate, making it more prone to aggregation.[7]

  • Conjugation conditions: The chemical reactions involved in ADC synthesis, including the deprotection of Boc groups and the conjugation of the payload, can sometimes involve conditions (e.g., pH, solvents) that are not optimal for antibody stability, leading to partial unfolding and aggregation.

  • Antibody-specific properties: Some monoclonal antibodies are inherently more prone to aggregation than others.

  • Storage and handling: Improper storage conditions, such as temperature fluctuations or agitation, can induce ADC aggregation.

Q3: How does the branched structure of the linker impact ADC aggregation?

A3: The branched structure of N-(Aminooxy-PEG3)-N-bis(PEG4-Boc) can have both positive and negative implications for aggregation:

  • Increased Hydrophilicity: The multiple PEG chains enhance the overall hydrophilicity of the linker-payload system, which is a primary strategy for reducing aggregation.[][4]

  • Higher DAR and Potential for Increased Aggregation: The ability to attach multiple payloads can lead to a higher DAR. If the payload is highly hydrophobic, a higher DAR can increase the propensity for aggregation, despite the hydrophilic linker.[7]

  • Steric Hindrance: The branched structure provides significant steric hindrance, which can help to physically separate the hydrophobic payloads of adjacent ADC molecules, thereby reducing intermolecular aggregation.[2]

Troubleshooting Guides

This section provides a systematic approach to troubleshooting common aggregation issues.

Issue 1: ADC Aggregation Observed Immediately After Conjugation

Possible Causes and Troubleshooting Steps:

Possible Cause Troubleshooting Step
High Payload Hydrophobicity Consider using a more hydrophilic payload if possible. Optimize the length of the PEG linker; a longer PEG chain can better shield the hydrophobic drug.[8]
High Drug-to-Antibody Ratio (DAR) Reduce the molar excess of the linker-payload during the conjugation reaction to target a lower DAR. A DAR of 2-4 is often a good starting point to balance potency and stability.[7]
Suboptimal Conjugation Buffer Ensure the conjugation buffer pH is optimal for both the reaction chemistry and antibody stability. Perform small-scale experiments to screen different buffer compositions and pH values.
Presence of Organic Solvents Minimize the amount of organic co-solvent (e.g., DMSO, DMF) used to dissolve the linker-payload. High concentrations of organic solvents can denature the antibody.
Inefficient Boc Deprotection Incomplete deprotection can lead to a heterogeneous mixture of ADCs, some of which may be more prone to aggregation. Confirm complete deprotection using analytical methods like LC-MS.
Issue 2: Gradual ADC Aggregation During Purification and Storage

Possible Causes and Troubleshooting Steps:

Possible Cause Troubleshooting Step
Inappropriate Formulation Buffer The final formulation buffer is critical for long-term stability. Screen various buffers, pH levels, and excipients to find the optimal formulation.
Lack of Stabilizing Excipients Include stabilizing excipients in the formulation. Sugars (e.g., sucrose, trehalose) and surfactants (e.g., polysorbate 20 or 80) are commonly used to prevent protein aggregation.[8]
Suboptimal Storage Temperature Store the purified ADC at the recommended temperature (typically 2-8°C or -20°C for long-term storage) and avoid freeze-thaw cycles.
Mechanical Stress Minimize agitation and shear stress during purification and handling.
Leachables from Containers Use high-quality, low-binding storage vials to prevent interactions between the ADC and the container surface.

Experimental Protocols

Protocol 1: General Procedure for ADC Synthesis with N-(Aminooxy-PEG3)-N-bis(PEG4-Boc)

This protocol outlines the key steps. Optimization will be required for specific antibodies and payloads.

1. Antibody Preparation and Aldehyde Generation:

  • Start with a purified monoclonal antibody in a suitable buffer (e.g., PBS, pH 7.4).

  • Generate aldehyde groups on the antibody's glycans by oxidation with sodium periodate (NaIO4). This is a critical step for site-specific conjugation.

2. Linker Preparation and Boc Deprotection:

  • Dissolve the N-(Aminooxy-PEG3)-N-bis(PEG4-Boc) linker in an appropriate organic solvent (e.g., DCM).

  • Remove the Boc protecting groups using a strong acid like trifluoroacetic acid (TFA).[5][6] The reaction is typically fast and performed at room temperature.

  • Neutralize the reaction and purify the deprotected linker.

3. Payload Attachment to the Linker:

  • Conjugate the cytotoxic payload to the deprotected linker arms. The specific chemistry will depend on the functional groups of the payload.

4. ADC Conjugation:

  • React the aldehyde-modified antibody with the linker-payload construct. The aminooxy group on the linker will react with the aldehyde groups on the antibody to form a stable oxime bond.

  • Control the molar ratio of linker-payload to antibody to achieve the desired DAR.

5. Purification of the ADC:

  • Remove unreacted linker-payload and other impurities using techniques like size-exclusion chromatography (SEC) or hydrophobic interaction chromatography (HIC).

Protocol 2: Analysis of ADC Aggregation by Size-Exclusion Chromatography (SEC)

SEC is the standard method for quantifying soluble aggregates.

  • Column: Use a silica-based SEC column with a pore size suitable for separating monoclonal antibodies and their aggregates (e.g., 300 Å).

  • Mobile Phase: A typical mobile phase is a phosphate buffer with a salt like NaCl (e.g., 150 mM) to minimize secondary interactions with the column. For ADCs with very hydrophobic payloads, the addition of a small percentage of organic solvent (e.g., isopropanol or acetonitrile) might be necessary to obtain symmetrical peaks.

  • Detection: Monitor the elution profile at 280 nm.

  • Data Analysis: Integrate the peak areas corresponding to the monomer, dimer, and higher-order aggregates to determine the percentage of aggregation.

Protocol 3: Analysis of ADC Aggregation by Dynamic Light Scattering (DLS)

DLS is a sensitive technique for detecting the presence of large aggregates.

  • Sample Preparation: Filter the ADC sample through a low-protein-binding filter (e.g., 0.22 µm) to remove dust and large particulates.

  • Measurement: Analyze the sample in a DLS instrument to measure the size distribution of particles in the solution.

  • Data Analysis: The presence of a population of particles with a significantly larger hydrodynamic radius than the monomeric ADC indicates aggregation. The polydispersity index (PDI) can also be used as an indicator of the heterogeneity of the sample.

Visualizations

ADC_Synthesis_Workflow cluster_antibody_prep Antibody Preparation cluster_linker_prep Linker-Payload Preparation cluster_conjugation ADC Synthesis cluster_purification_analysis Purification & Analysis mAb Monoclonal Antibody aldehyde_mAb Aldehyde-Modified mAb mAb->aldehyde_mAb Oxidation (NaIO4) crude_adc Crude ADC aldehyde_mAb->crude_adc linker_boc N-(Aminooxy-PEG3)-N-bis(PEG4-Boc) linker_deprotected Deprotected Linker linker_boc->linker_deprotected Boc Deprotection (TFA) linker_payload Linker-Payload Construct linker_deprotected->linker_payload Payload Conjugation linker_payload->crude_adc purified_adc Purified ADC crude_adc->purified_adc Purification (SEC/HIC) analysis Aggregation Analysis (SEC, DLS) purified_adc->analysis Aggregation_Causes_and_Prevention cluster_prevention Prevention Strategies hydrophobicity Payload Hydrophobicity hydrophilic_linker Use of Hydrophilic PEG Linkers Aggregation ADC Aggregation hydrophobicity->Aggregation high_dar High DAR optimize_dar Optimize DAR high_dar->Aggregation conditions Harsh Reaction Conditions mild_conditions Mild Reaction Conditions conditions->Aggregation storage Improper Storage proper_storage Proper Storage & Handling storage->Aggregation hydrophilic_linker->Aggregation optimize_dar->Aggregation mild_conditions->Aggregation formulation Optimized Formulation (Excipients) formulation->Aggregation proper_storage->Aggregation

References

side reactions of N-(Aminooxy-PEG3)-N-bis(PEG4-Boc) and how to avoid them

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: N-(Aminooxy-PEG3)-N-bis(PEG4-Boc)

Welcome to the technical support center for the bifunctional linker N-(Aminooxy-PEG3)-N-bis(PEG4-Boc). This guide is designed for researchers, scientists, and drug development professionals to navigate potential challenges and optimize the use of this versatile reagent in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is N-(Aminooxy-PEG3)-N-bis(PEG4-Boc) and what is its primary application?

A1: N-(Aminooxy-PEG3)-N-bis(PEG4-Boc) is a heterobifunctional linker featuring a terminal aminooxy group and two Boc-protected primary amines. The PEG (polyethylene glycol) chains enhance solubility and provide a flexible spacer[1][2]. Its primary application is in multi-step bioconjugation, such as the synthesis of Proteolysis-Targeting Chimeras (PROTACs) or Antibody-Drug Conjugates (ADCs)[3][4]. The typical workflow involves:

  • Reacting the aminooxy group with an aldehyde or ketone on the first target molecule to form a stable oxime bond.

  • Removing the acid-labile Boc protecting groups to expose two primary amines.

  • Conjugating the newly exposed amines to a second target molecule.

Q2: What are the most common side reactions associated with the oxime ligation step?

A2: The most common side reactions during oxime ligation are:

  • Hydrolysis of the Oxime Bond: While oximes are significantly more stable than hydrazones or imines, the bond can undergo acid-catalyzed hydrolysis, reversing the reaction[5][6].

  • Reaction with Solvent Impurities: The aminooxy group is highly reactive and can be consumed by trace ketone impurities, such as acetone, often present in solvents[7][8].

  • Oxidative Degradation: The aminooxy moiety may be incompatible with certain oxidative conditions used in protein/peptide folding, leading to its degradation[8].

Q3: What are the primary side reactions during the Boc deprotection step?

A3: The deprotection of the Boc groups is achieved with strong acid (e.g., TFA) and can lead to several side reactions[9]:

  • t-Butylation: The tert-butyl cation (t-Bu⁺) generated during deprotection is a reactive electrophile that can alkylate nucleophilic residues on your molecule, such as tryptophan, methionine, or electron-rich aromatic rings[10][11]. This results in an unwanted mass addition of 56 Da.

  • Trifluoroacetylation: When using Trifluoroacetic Acid (TFA) for deprotection, the newly exposed highly reactive amine can sometimes be acylated by a trifluoroacetyl group, leading to a byproduct[10].

  • Degradation of Acid-Sensitive Groups: The harsh acidic conditions required for Boc removal can cleave other acid-labile groups within your molecule[10][12].

Q4: Why is my oxime ligation yield low?

A4: Low yield is a common issue that can stem from several factors[7]:

  • Suboptimal pH: Oxime formation is fastest at a slightly acidic pH of 4-5. At neutral pH, the reaction rate is significantly slower, which can result in incomplete conversion within a typical timeframe[7][13].

  • Low Reactant Concentration: The reaction is concentration-dependent. If your reactants are too dilute, the reaction will be slow and may not proceed to completion[7].

  • Steric Hindrance: Ketones react more slowly than aldehydes due to greater steric hindrance. If your target molecule contains a sterically hindered carbonyl group, the reaction will be inherently slower[7].

  • Lack of Catalyst: At neutral pH, a nucleophilic catalyst like aniline or its derivatives is often crucial to achieve a reasonable reaction rate[7][14].

Troubleshooting Guides

Problem 1: Low or No Oxime Conjugate Formation
Possible Cause Recommended Solution
Suboptimal pH Adjust the reaction buffer to a pH between 4.5 and 5.5 for uncatalyzed reactions[7]. If the molecule is sensitive to low pH, perform the reaction at pH 6.5-7.5 but include a nucleophilic catalyst[13][15].
Slow Reaction Kinetics Add a catalyst such as aniline (10-100 mM) or p-phenylenediamine (2-10 mM) to accelerate the reaction, especially at neutral pH. p-Phenylenediamine is reported to be up to 19-fold more effective than aniline at pH 7[13][16]. Increasing the temperature (e.g., to 37°C) or reactant concentration can also improve kinetics[17].
Reagent Degradation Use high-purity, anhydrous solvents (e.g., DMSO, DMF) to avoid side reactions with contaminants like acetone[7][14]. Prepare reagent solutions immediately before use.
Steric Hindrance If using a ketone, increase the reaction time and/or the molar excess of the aminooxy-PEG linker.
Problem 2: Unwanted Byproducts During Boc Deprotection
Possible Cause Recommended Solution
t-Butylation of Product Add a "scavenger" to the deprotection mixture to trap the tert-butyl cation. Common scavengers include triisopropylsilane (TIS), water, anisole, or thiophenol at concentrations of 1-5% (v/v)[9][10].
Incomplete Deprotection Ensure sufficient concentration and volume of strong acid (e.g., 20-50% TFA in DCM). Extend the reaction time and monitor progress by LC-MS or TLC[10].
Product Degradation If the molecule contains other acid-sensitive groups, consider using milder deprotection conditions. A solution of 4M HCl in 1,4-dioxane is a common alternative to TFA[10][12]. Perform the reaction at 0°C to reduce the rate of degradation.
Trifluoroacetylation This is less common but can occur with highly reactive amines. If observed, minimizing excess TFA and reaction time can help. Purification via HPLC should effectively separate this byproduct.

Experimental Protocols

Protocol 1: General Procedure for Oxime Ligation
  • Reagent Preparation:

    • Dissolve your aldehyde/ketone-containing molecule in a suitable reaction buffer. For uncatalyzed reactions, a 0.1 M sodium acetate buffer at pH 5.5 is effective[15]. For catalyzed reactions at neutral pH, use a 0.1 M phosphate buffer at pH 7.0[16].

    • Immediately before use, dissolve N-(Aminooxy-PEG3)-N-bis(PEG4-Boc) in the same buffer or a compatible anhydrous solvent like DMSO[1].

  • Conjugation Reaction:

    • Add the aminooxy-PEG linker solution to the target molecule solution. A 5 to 20-fold molar excess of the linker is typically recommended.

    • If using a catalyst at neutral pH, add the catalyst (e.g., 10 mM p-phenylenediamine) to the reaction mixture[13].

    • Incubate the reaction at room temperature for 2-16 hours or at 37°C for faster kinetics[17]. Monitor the reaction progress using LC-MS or SDS-PAGE (for proteins).

  • Purification:

    • Once the reaction is complete, purify the conjugate using standard techniques such as size-exclusion chromatography (SEC), reversed-phase HPLC (RP-HPLC), or dialysis to remove excess linker and catalyst.

Protocol 2: General Procedure for Boc Deprotection
  • Preparation:

    • Lyophilize the purified oxime conjugate to ensure it is free of water and buffer salts.

    • Prepare a deprotection cocktail. A standard cocktail is 95% TFA, 2.5% water, and 2.5% triisopropylsilane (TIS) (v/v/v)[10]. The TIS and water act as scavengers.

  • Deprotection Reaction:

    • Dissolve the dried conjugate in the deprotection cocktail. Use enough cocktail to fully dissolve the material.

    • Incubate the reaction at room temperature for 1-3 hours. Monitor deprotection by injecting small aliquots into an LC-MS to confirm the loss of the two Boc groups (mass change of -200 Da).

  • Work-up and Purification:

    • After completion, remove the TFA by evaporation under a stream of nitrogen or by rotary evaporation.

    • The crude product can be precipitated and washed with cold diethyl ether.

    • Purify the final deprotected conjugate by RP-HPLC.

Visual Guides & Workflows

Workflow for Two-Stage Conjugation

G cluster_0 Stage 1: Oxime Ligation cluster_1 Stage 2: Boc Deprotection & Final Conjugation A Target Molecule 1 (Aldehyde/Ketone) C Mix in Buffer (pH 4.5-7.0) + Catalyst if pH > 6 A->C B Aminooxy-PEG-Boc₂ Linker B->C D Purify Conjugate 1 (e.g., HPLC, SEC) C->D Formation of stable oxime bond E Treat with TFA + Scavengers D->E F Purify Deprotected Intermediate E->F Removal of 2x Boc groups H Final Conjugation Reaction F->H G Target Molecule 2 (e.g., NHS-ester) G->H I Purify Final Product H->I

Caption: General experimental workflow for two-stage conjugation.

Key Chemical Reactions and Side Reactions

G cluster_0 Oxime Ligation cluster_1 Boc Deprotection R_CHO R-CHO (Aldehyde) Oxime R-CH=N-O-R' (Desired Product) R_CHO->Oxime AmineOxy H₂N-O-R' AmineOxy->Oxime + Hydrolysis Hydrolysis (Side Reaction) Oxime->Hydrolysis H⁺ BocNH Boc-NH-R Amine H₂N-R (Desired Product) BocNH->Amine TFA tBu t-Butyl Cation (t-Bu⁺) BocNH->tBu TFA Scavenger Scavenger (e.g., TIS) tBu->Scavenger Trapped Alkylation t-Butylation (Side Reaction) tBu->Alkylation + Nucleophile

Caption: Primary reactions and potential side reactions.

Troubleshooting Logic Tree

G Start Experiment Issue? Problem1 Low Ligation Yield? Start->Problem1 Problem2 Byproducts after Deprotection? Start->Problem2 P1_Q1 Is pH 4.5-5.5? Problem1->P1_Q1 P2_Q1 Mass +56 Da Observed? Problem2->P2_Q1 P1_A1_Yes Check Reactant Concentration P1_Q1->P1_A1_Yes Yes P1_A1_No Adjust pH or Add Catalyst P1_Q1->P1_A1_No No P2_A1_Yes Add Scavenger (e.g., TIS) P2_Q1->P2_A1_Yes Yes P2_A1_No Check for other acid-labile groups. Consider milder acid. P2_Q1->P2_A1_No No

Caption: Decision tree for troubleshooting common experimental issues.

References

purification strategies for N-(Aminooxy-PEG3)-N-bis(PEG4-Boc) conjugates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides targeted guidance for researchers, scientists, and drug development professionals working with N-(Aminooxy-PEG3)-N-bis(PEG4-Boc) conjugates. Below you will find frequently asked questions and a troubleshooting guide to address common challenges encountered during the purification of these complex molecules.

Frequently Asked Questions (FAQs)

Q1: What is N-(Aminooxy-PEG3)-N-bis(PEG4-Boc) and what are its primary applications?

N-(Aminooxy-PEG3)-N-bis(PEG4-Boc) is a heterobifunctional linker molecule. Its structure is designed for specific chemical reactions at each end, separated by polyethylene glycol (PEG) chains.

  • Aminooxy Group (-ONH2): This reactive group is used for "oxime ligation," where it specifically reacts with molecules containing an aldehyde or ketone to form a stable oxime bond.[1][]

  • bis(PEG4-Boc) Groups: This end features two separate PEG chains, each terminating in a Boc-protected amine. The tert-butoxycarbonyl (Boc) group is a common protecting group for amines that is stable under many conditions but can be removed with acid to reveal a primary amine.[3][] The dual structure allows for the potential attachment of two other molecules.

  • PEG Linkers (PEG3 and PEG4): The PEG chains are hydrophilic spacers that increase the solubility of the entire conjugate in aqueous solutions, reduce aggregation, and provide spatial separation between the conjugated molecules.[5]

This molecule is often used in the development of complex bioconjugates, such as Proteolysis-targeting chimeras (PROTACs), where precise linking of different molecular entities is required.[6][7]

Q2: What are the main challenges in purifying these conjugates?

The purification of PEGylated conjugates presents several distinct challenges:

  • High Polarity: The inherent polarity of the PEG chains can lead to poor behavior in normal-phase chromatography, often resulting in streaking or tailing of peaks on TLC plates and silica columns.[8][9]

  • Product Heterogeneity: Synthesis reactions can result in a complex mixture containing the desired product, unreacted starting materials, and various side-products (e.g., molecules with only one of the Boc-protected arms conjugated).[10][]

  • Lack of a Strong UV Chromophore: The basic PEG structure does not absorb strongly in the UV-Vis spectrum, which can make detection difficult with standard HPLC detectors unless one of the conjugated molecules has a strong chromophore.[8]

  • Functional Group Sensitivity: The Boc protecting groups are sensitive to acidic conditions and can be unintentionally removed if harsh purification methods (e.g., mobile phases with high concentrations of trifluoroacetic acid) are used.[3][12]

Q3: What analytical methods are best for monitoring the reaction and purification?

A combination of analytical techniques is recommended for robust monitoring:

  • Thin-Layer Chromatography (TLC): TLC is an invaluable tool for rapid, real-time monitoring of reaction progress.[3][13] By spotting the starting material, the reaction mixture, and a co-spot, you can visualize the consumption of reactants and the formation of the product. Due to the high polarity, a polar mobile phase (e.g., Dichloromethane/Methanol or Ethyl Acetate/Methanol) is typically required.[8][9] Staining with potassium permanganate is often effective for visualizing PEG compounds.[14]

  • High-Performance Liquid Chromatography (HPLC): HPLC, particularly Reversed-Phase HPLC (RP-HPLC), is the gold standard for assessing the purity of the final conjugate.[] It offers high resolution to separate the desired product from closely related impurities.[16] A C18 or C8 column is typically effective.[8]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is crucial for confirming the identity of the purified product. It provides the molecular weight of the compound eluting from the HPLC, verifying that you have isolated the correct conjugate.[17]

Troubleshooting Guide

This guide addresses specific issues that may arise during the purification of N-(Aminooxy-PEG3)-N-bis(PEG4-Boc) conjugates.

Problem: My final product is contaminated with unreacted starting materials.
  • Potential Cause: The chosen purification method lacks the necessary resolution to separate the product from starting materials of similar polarity or size.

  • Solutions:

    • Optimize Chromatography: If the starting materials and product have different sizes, Size Exclusion Chromatography (SEC) can be very effective.[][18] For differences in polarity, Reversed-Phase HPLC (RP-HPLC) is the preferred method due to its high resolving power.[16]

    • Employ Orthogonal Methods: If one method fails, try another based on a different chemical principle. For example, if normal-phase silica chromatography gives poor separation, switch to reversed-phase.

    • Use Dialysis or Diafiltration (for large conjugates): If the N-(Aminooxy-PEG3)-N-bis(PEG4-Boc) linker has been conjugated to a large biomolecule like a protein, dialysis or tangential flow filtration (TFF) can efficiently remove small, unreacted PEG linkers.[18][19]

Problem: I have a very low yield after column chromatography.
  • Potential Cause 1: The highly polar conjugate is irreversibly binding to the stationary phase, especially with normal-phase silica gel. The amine groups (even when Boc-protected) can interact strongly with the acidic silica surface.[8]

  • Solution 1:

    • Add a Basic Modifier: When using silica gel chromatography, add a small amount of a basic modifier like triethylamine (0.1-1%) to the mobile phase. This will compete for active sites on the silica and reduce tailing and irreversible binding, thereby improving recovery.[8]

    • Pre-treat the Silica: You can pre-treat the silica gel with a base before packing the column to neutralize active sites.[8]

  • Potential Cause 2: The product is aggregating under the purification conditions.[20]

  • Solution 2:

    • Optimize Buffer Conditions: Screen different buffer conditions (pH, ionic strength) to find one that maximizes the solubility and stability of your conjugate.[20]

    • Reduce Temperature: Performing purification steps at a lower temperature (e.g., 4°C) can often minimize aggregation.[20]

Problem: My product appears as a streak instead of a tight spot on the TLC plate.
  • Potential Cause: This is a classic issue with highly polar, flexible molecules like PEGs on silica gel.[8][9] The molecule has many points of interaction with the stationary phase, leading to a continuous process of binding and unbinding that manifests as a streak.

  • Solutions:

    • Increase Mobile Phase Polarity: Use a more polar solvent system, such as a higher percentage of methanol in dichloromethane.

    • Add a Competitive Modifier: As with column chromatography, adding a small amount of triethylamine or ammonia to the mobile phase can improve spot shape.

    • Switch to Reversed-Phase TLC: If available, use C18-functionalized TLC plates, which often provide better separation and spot shape for polar compounds.

Problem: The Boc protecting group was accidentally removed during purification.
  • Potential Cause: Exposure to acidic conditions. The Boc group is labile in strong acid. Mobile phases containing trifluoroacetic acid (TFA), commonly used in RP-HPLC, can cleave the Boc group if the concentration is too high or exposure time is too long.[3][12]

  • Solutions:

    • Use a Milder Acid: If an acid modifier is required for RP-HPLC, consider using formic acid (e.g., 0.1%) instead of TFA, as it is less aggressive.

    • Use a Neutral pH System: Develop an HPLC method using a neutral pH buffer, such as ammonium acetate or ammonium bicarbonate. These are also volatile, which simplifies product recovery by lyophilization.[8]

    • Minimize Contact Time: If TFA is unavoidable, use the lowest effective concentration (e.g., 0.05%), work quickly, and immediately neutralize the collected fractions containing your product.

Data Presentation & Protocols

Table 1: Comparison of Primary Purification Techniques
Purification MethodPrincipleAdvantagesDisadvantagesBest For...
Normal-Phase Chromatography (Silica Gel) Separation by polarity.Inexpensive; good for removing non-polar impurities.Prone to streaking and low recovery for polar PEG compounds; requires organic solvents.[8][9]Crude purification to remove very non-polar starting materials.
Reversed-Phase HPLC (RP-HPLC) Separation by hydrophobicity.High resolution; excellent for separating closely related species; volatile mobile phases can be used.[][16]Can be expensive; may require method development; potential for product degradation with acidic modifiers.[8]High-resolution purification of the final product and removal of polar impurities.
Size Exclusion Chromatography (SEC) Separation by hydrodynamic radius (size).Mild, non-denaturing conditions; good for separating molecules with significant size differences.[][20]Low resolution for molecules of similar size; limited loading capacity.[18]Removing unreacted small molecule linkers from a large conjugated protein or nanoparticle.
Ion Exchange Chromatography (IEX) Separation by net charge.High capacity; can separate isomers if PEGylation masks a charged residue.[]Requires the conjugate to have a net charge; sensitive to buffer pH and ionic strength.Purifying conjugates where the overall charge significantly changes upon conjugation.
Experimental Protocol: General-Purpose Reversed-Phase HPLC Purification

This protocol provides a starting point for purifying N-(Aminooxy-PEG3)-N-bis(PEG4-Boc) conjugates. Optimization will be required.

  • Column Selection:

    • Start with a preparative C18 column. The particle size (e.g., 5-10 µm) and dimensions will depend on the amount of material to be purified.

  • Mobile Phase Preparation:

    • Mobile Phase A: Deionized water + 0.1% Formic Acid OR 10 mM Ammonium Acetate (if the compound is acid-sensitive).[8]

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid OR 10 mM Ammonium Acetate.[8]

    • Filter and degas all mobile phases before use.

  • Method Development (Analytical Scale):

    • Dissolve a small amount of the crude product in the initial mobile phase condition (e.g., 95% A / 5% B).

    • Inject onto an analytical C18 column.

    • Run a broad gradient to scout for the elution position of your product (e.g., 5% to 95% B over 20-30 minutes).[8]

    • Identify the product peak, ideally by LC-MS.

    • Optimize the gradient to achieve maximum separation between your product and the nearest impurities. A shallower gradient around the elution point of the product will improve resolution.

  • Preparative Scale-Up:

    • Scale the injection volume and flow rate according to the preparative column dimensions.

    • Run the optimized gradient method.

    • Collect fractions throughout the elution of the product peak.

  • Fraction Analysis and Product Recovery:

    • Analyze the collected fractions for purity using analytical HPLC or TLC.

    • Pool the fractions containing the pure product.

    • If a volatile buffer (formic acid, ammonium acetate) was used, remove the solvent via lyophilization (freeze-drying) or rotary evaporation.

Visualizations

Purification_Workflow cluster_main General Purification & Analysis Workflow Crude Crude Reaction Mixture Purification1 Primary Purification (e.g., Flash Chromatography, SEC) Crude->Purification1 Analysis1 Purity Assessment (TLC, Analytical HPLC) Purification1->Analysis1 Decision Is Purity >95%? Analysis1->Decision Purification2 Secondary Purification (Preparative HPLC) Decision->Purification2 No FinalProduct Pure Conjugate Decision->FinalProduct  Yes Purification2->Analysis1 Re-assess Characterization Final Characterization (LC-MS, NMR) FinalProduct->Characterization

Caption: A general workflow for the purification and analysis of synthetic conjugates.

Troubleshooting_Logic cluster_troubleshooting Troubleshooting Purification Issues Start Impure Product after Initial Purification ImpurityType Identify Impurity Type (LC-MS, TLC) Start->ImpurityType SM SM ImpurityType->SM Unreacted Starting Material SP SP ImpurityType->SP Side-Products or Isomers Yield Yield ImpurityType->Yield Low Yield or Product Loss Sol_SM1 Optimize Chromatography (RP-HPLC for polarity, SEC for size) SM->Sol_SM1 Sol_SP1 High-Resolution Prep-HPLC with shallow gradient SP->Sol_SP1 Sol_Yield1 Issue: Sticking to Column? - Add basic modifier (TEA) - Use reversed-phase Yield->Sol_Yield1 Sol_Yield2 Issue: Aggregation? - Optimize buffer (pH, salt) - Purify at low temp Yield->Sol_Yield2

Caption: A decision-making flowchart for troubleshooting common purification problems.

References

Technical Support Center: Enhancing the Stability of PROTACs Containing N-(Aminooxy-PEG3)-N-bis(PEG4-Boc)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address stability challenges encountered when working with PROTACs incorporating the N-(Aminooxy-PEG3)-N-bis(PEG4-Boc) linker.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for PROTACs containing a long, flexible PEG-based linker like N-(Aminooxy-PEG3)-N-bis(PEG4-Boc)?

A1: PROTACs with extended polyethylene glycol (PEG) linkers can face several stability challenges. The ether linkages within the PEG chains may be susceptible to oxidative metabolism by cytochrome P450 enzymes, potentially leading to a short in vivo half-life.[1] Furthermore, the high flexibility of the linker, while beneficial for spanning the distance between the target protein and the E3 ligase, can also lead to the formation of unstable or unproductive ternary complexes, which would reduce degradation efficiency.[2] The aminooxy group, while useful for conjugation, may also have its own metabolic liabilities that should be assessed.

Q2: How might the N-(Aminooxy-PEG3)-N-bis(PEG4-Boc) linker's structure specifically impact my PROTAC's stability and performance?

A2: The N-(Aminooxy-PEG3)-N-bis(PEG4-Boc) linker has distinct structural features that can influence stability:

  • Aminooxy Group: This functional group is typically used for conjugation to a ketone or aldehyde on one of the PROTAC's ligands to form a stable oxime linkage. The stability of this oxime bond under physiological conditions should be confirmed.

  • PEG Chains (PEG3 and PEG4): These polyethylene glycol chains enhance the hydrophilicity of the PROTAC, which can improve solubility.[3][4] However, long PEG chains can sometimes hinder cell permeability and may be sites of metabolic attack.[1][5]

  • bis(PEG4-Boc) Branching: This branched structure with Boc-protected amines adds significant size and complexity. The Boc (tert-butyloxycarbonyl) groups are protecting groups and must be removed to reveal the primary amines for subsequent synthetic steps. In the context of the final PROTAC, if these amines are not functionalized, their basicity could influence the molecule's overall charge state and solubility.

  • Flexibility: The combined length of the PEG chains results in a highly flexible linker. Excessive flexibility can negatively impact the stability of the ternary complex (Target Protein-PROTAC-E3 Ligase).[2]

Q3: My PROTAC shows good in vitro potency but poor in vivo efficacy. Could the linker be the cause?

A3: Yes, this is a common issue in PROTAC development and the linker is a primary suspect.[6] Poor in vivo efficacy, despite good in vitro activity, often points to suboptimal pharmacokinetic properties, such as poor metabolic stability or low cell permeability.[3][5] The PEG components of your linker could be rapidly metabolized in the liver, leading to fast clearance of the PROTAC from circulation.[1]

Q4: What is the "hook effect" and how does a long, flexible linker contribute to it?

A4: The "hook effect" is a phenomenon where the degradation of the target protein decreases at high concentrations of a PROTAC. This occurs because the PROTAC is more likely to form binary complexes (PROTAC-Target or PROTAC-E3 ligase) rather than the productive ternary complex required for degradation. A long and highly flexible linker can exacerbate the hook effect by allowing the formation of these non-productive binary complexes more readily.

Troubleshooting Guides

Problem 1: Low or No Target Degradation
Possible Cause Troubleshooting Steps
Poor Cell Permeability The hydrophilic nature of the extensive PEG chains may be limiting cell entry.[3][5] 1. Assess Permeability: Perform a Caco-2 permeability assay. 2. Modify Linker: Synthesize analogs with more lipophilic linkers (e.g., replacing a PEG unit with an alkyl chain) to balance hydrophilicity and hydrophobicity.
Inefficient Ternary Complex Formation The linker's flexibility may not be optimal for stable ternary complex formation.[2] 1. Directly Measure Complex Formation: Use biophysical assays like NanoBRET or Surface Plasmon Resonance (SPR) to quantify ternary complex formation. 2. Vary Linker Length: Synthesize PROTACs with shorter or longer versions of the linker to find the optimal length for your specific target and E3 ligase.
Incorrect E3 Ligase or Ligand The chosen E3 ligase may not be expressed at sufficient levels in your cell line. 1. Confirm E3 Ligase Expression: Use Western blot or qPCR to check the expression levels of the recruited E3 ligase. 2. Test Alternative E3 Ligases: If expression is low, consider designing a new PROTAC that recruits a more abundant E3 ligase.
Instability in Assay Media The PROTAC may be degrading in the cell culture medium over the course of the experiment. 1. Assess Media Stability: Incubate the PROTAC in the cell culture medium for the duration of your experiment and quantify its concentration over time using LC-MS/MS.
Problem 2: High Variability in Experimental Results
Possible Cause Troubleshooting Steps
PROTAC Degradation During Sample Handling The molecule may be unstable under certain storage or experimental conditions. 1. Optimize Storage: Aliquot stock solutions to minimize freeze-thaw cycles. Store at -80°C. 2. Control Experimental Conditions: Ensure consistent temperature and pH during your assays.
Poor Solubility and Aggregation The PROTAC may be precipitating out of solution in aqueous buffers. 1. Measure Solubility: Determine the aqueous solubility of your PROTAC. 2. Adjust Formulation: Consider using co-solvents or other formulation strategies to improve solubility.

Data Presentation

Table 1: Impact of Linker Modification on PROTAC Permeability and Degradation

PROTAC Analog Linker Modification Permeability (10⁻⁶ cm/s) Degradation Potency (DC₅₀, nM)
PROTAC AN-(Aminooxy-PEG3)-N-bis(PEG4-Boc) basedLow (e.g., < 1.0)500
PROTAC BReplaced one PEG4 with an alkyl chainModerate (e.g., 1.5)250
PROTAC CIntroduced a rigid piperazine moietyModerate (e.g., 1.2)100

Note: Data are hypothetical and for illustrative purposes, based on general trends observed in PROTAC development where increasing lipophilicity or rigidity can impact permeability and potency.

Experimental Protocols

Protocol 1: In Vitro Plasma Stability Assay

Objective: To determine the stability of a PROTAC in plasma from different species.

Materials:

  • Test PROTAC

  • Control compounds (one stable, one unstable)

  • Plasma (human, rat, mouse)

  • Phosphate buffer (pH 7.4)

  • Acetonitrile

  • LC-MS/MS system

Procedure:

  • Prepare a stock solution of the test PROTAC in DMSO.

  • Dilute the stock solution in plasma to a final concentration of 1 µM.

  • Incubate the plasma samples at 37°C.

  • At various time points (e.g., 0, 15, 30, 60, 120 minutes), take an aliquot of the reaction mixture.

  • Immediately stop the reaction by adding 3 volumes of cold acetonitrile containing an internal standard.

  • Centrifuge the samples to precipitate plasma proteins.

  • Analyze the supernatant by LC-MS/MS to quantify the remaining parent PROTAC.

  • Calculate the percentage of PROTAC remaining at each time point relative to the 0-minute sample and determine the half-life (t₁/₂).

Protocol 2: NanoBRET Ternary Complex Formation Assay

Objective: To quantify the formation of the ternary complex in live cells.

Materials:

  • HEK293 cells

  • Plasmids encoding NanoLuc-tagged target protein and HaloTag-tagged E3 ligase

  • Transfection reagent

  • NanoBRET Nano-Glo Substrate and Extracellular NanoLuc Inhibitor

  • HaloTag NanoBRET 618 Ligand

  • Test PROTAC

Procedure:

  • Co-transfect HEK293 cells with the NanoLuc-target protein and HaloTag-E3 ligase plasmids.

  • Plate the transfected cells in a white, 96-well plate.

  • Add the HaloTag NanoBRET 618 Ligand to the cells and incubate.

  • Add serial dilutions of the test PROTAC to the wells.

  • Add the NanoBRET Nano-Glo Substrate.

  • Measure the donor (NanoLuc) and acceptor (NanoBRET 618) emission signals using a plate reader equipped for BRET measurements.

  • Calculate the NanoBRET ratio (acceptor signal / donor signal). A dose-dependent increase in the ratio indicates ternary complex formation.

Visualizations

PROTAC_Mechanism_of_Action cluster_cell Cell PROTAC PROTAC Ternary_Complex Ternary Complex (Target-PROTAC-E3) PROTAC->Ternary_Complex Target Target Protein Target->Ternary_Complex E3_Ligase E3 Ligase E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Ub transfer Proteasome Proteasome Ubiquitination->Proteasome Recognition Degradation Target Protein Degradation Proteasome->Degradation

Caption: General mechanism of PROTAC-induced protein degradation.

Troubleshooting_Workflow Start Low or No Target Degradation Permeability Assess Cell Permeability (e.g., Caco-2) Start->Permeability Ternary_Complex Assess Ternary Complex Formation (e.g., NanoBRET) Start->Ternary_Complex Metabolic_Stability Assess Metabolic Stability (e.g., Microsomes, Plasma) Start->Metabolic_Stability Modify_Linker Modify Linker (Length, Rigidity, Lipophilicity) Permeability->Modify_Linker Low Permeability Ternary_Complex->Modify_Linker Poor Formation Metabolic_Stability->Modify_Linker High Instability

Caption: Troubleshooting workflow for inactive PROTACs.

References

Technical Support Center: Scaling Up Bioconjugation Reactions with N-(Aminooxy-PEG3)-N-bis(PEG4-Boc)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on effectively scaling up bioconjugation reactions using the heterobifunctional linker, N-(Aminooxy-PEG3)-N-bis(PEG4-Boc). This linker is particularly valuable in the synthesis of Proteolysis Targeting Chimeras (PROTACs), where precise control over the conjugation process is paramount.

Frequently Asked Questions (FAQs)

Q1: What is N-(Aminooxy-PEG3)-N-bis(PEG4-Boc) and what are its primary applications?

N-(Aminooxy-PEG3)-N-bis(PEG4-Boc) is a branched, heterobifunctional polyethylene glycol (PEG) linker. Its structure comprises:

  • An aminooxy group for chemoselective ligation to aldehyde or ketone-containing molecules, forming a stable oxime bond.[][2]

  • A branched core with two Boc-protected amine groups on PEG4 arms. The tert-butyloxycarbonyl (Boc) protecting group can be removed under acidic conditions to reveal two primary amines, allowing for the subsequent conjugation of two additional molecules.[3][4]

This trifunctional nature makes it an ideal tool for constructing complex bioconjugates, with its primary application being the synthesis of PROTACs.[5][6] In this context, the aminooxy group can be ligated to a warhead targeting a protein of interest, and after deprotection, the two amines can be coupled to a ligand for an E3 ubiquitin ligase. The PEG spacers enhance the solubility and optimize the spatial orientation of the final construct.[7]

Q2: What is the general workflow for a sequential bioconjugation with this linker?

A typical workflow involves a two-stage conjugation process:

  • Oxime Ligation: The aminooxy group of the linker is reacted with an aldehyde or ketone on the first molecule (e.g., a warhead for a PROTAC).

  • Boc Deprotection: The Boc protecting groups on the two PEG arms are removed using acidic conditions.

  • Second Conjugation: The newly exposed primary amines are then conjugated to a second molecule (e.g., an E3 ligase ligand), typically via amide bond formation.

Each step requires careful optimization and purification to ensure high yield and purity of the final product.

Sequential_Bioconjugation_Workflow cluster_0 Stage 1: Oxime Ligation cluster_1 Stage 2: Deprotection & Second Conjugation Molecule_A Molecule A (with Aldehyde/Ketone) Oxime_Ligation Oxime Ligation Molecule_A->Oxime_Ligation Linker N-(Aminooxy-PEG3)-N-bis(PEG4-Boc) Linker->Oxime_Ligation Intermediate_1 Intermediate 1 (Boc-Protected Conjugate) Oxime_Ligation->Intermediate_1 Purification_1 Purification Intermediate_1->Purification_1 Boc_Deprotection Boc Deprotection Purification_1->Boc_Deprotection Intermediate_2 Intermediate 2 (Deprotected Conjugate) Boc_Deprotection->Intermediate_2 Amide_Coupling Amide Coupling Intermediate_2->Amide_Coupling Molecule_B Molecule B (e.g., with Carboxylic Acid) Molecule_B->Amide_Coupling Final_Conjugate Final Bioconjugate Amide_Coupling->Final_Conjugate Purification_2 Final Purification Final_Conjugate->Purification_2

General workflow for sequential bioconjugation.

Troubleshooting Guides

Oxime Ligation

Problem: Low Yield or Incomplete Reaction

Potential Cause Troubleshooting Steps References
Suboptimal pH For uncatalyzed reactions, ensure the pH is in the optimal range of 4.5-5.5. For reactions at neutral pH, the use of a catalyst is crucial.[]
Inefficient Catalyst Aniline is a common catalyst. For faster kinetics, especially at neutral pH, consider using m-phenylenediamine (mPDA) or p-phenylenediamine (pPDA).[8][9]
Low Reactant Concentration Oxime ligation is concentration-dependent. If reactants are too dilute, increase their concentration. Lyophilize and redissolve in a smaller volume if necessary.[]
Steric Hindrance Aldehydes are generally more reactive than ketones. If using a ketone, expect slower reaction rates and consider using a more efficient catalyst and longer reaction times.[9]
Side Reactions Ensure high-purity solvents and reagents. Trace impurities like acetone can react with the aminooxy group.[9]

digraph "Oxime_Ligation_Troubleshooting" {
graph [fontname="Arial", fontsize=12];
node [shape=box, style="rounded,filled", fontname="Arial", fontsize=11, fillcolor="#F1F3F4", fontcolor="#202124"];
edge [fontname="Arial", fontsize=10, color="#5F6368"];

"Start" [label="Low Oxime Ligation Yield", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Check_pH" [label="Is pH optimal\n(4.5-5.5 or neutral with catalyst)?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; "Adjust_pH" [label="Adjust pH"]; "Check_Catalyst" [label="Is a catalyst being used\n(especially at neutral pH)?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; "Add_Catalyst" [label="Add catalyst (e.g., aniline, mPDA)"]; "Check_Concentration" [label="Are reactant\nconcentrations adequate?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; "Increase_Concentration" [label="Increase reactant concentrations"]; "Check_Ketone" [label="Is the carbonyl a\nsterically hindered ketone?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; "Optimize_Ketone_Rxn" [label="Increase reaction time and/or\nuse a more efficient catalyst"]; "Check_Purity" [label="Check purity of\nreagents and solvents"]; "Success" [label="Reaction Yield Improved", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

"Start" -> "Check_pH"; "Check_pH" -> "Adjust_pH" [label="No"]; "Adjust_pH" -> "Check_Catalyst"; "Check_pH" -> "Check_Catalyst" [label="Yes"]; "Check_Catalyst" -> "Add_Catalyst" [label="No"]; "Add_Catalyst" -> "Check_Concentration"; "Check_Catalyst" -> "Check_Concentration" [label="Yes"]; "Check_Concentration" -> "Increase_Concentration" [label="No"]; "Increase_Concentration" -> "Check_Ketone"; "Check_Concentration" -> "Check_Ketone" [label="Yes"]; "Check_Ketone" -> "Optimize_Ketone_Rxn" [label="Yes"]; "Optimize_Ketone_Rxn" -> "Check_Purity"; "Check_Ketone" -> "Check_Purity" [label="No"]; "Check_Purity" -> "Success"; }

Troubleshooting low yield in oxime ligation.
Boc Deprotection

Problem: Incomplete Deprotection or Side Reactions

Potential Cause Troubleshooting Steps References
Insufficient Acid Strength/Concentration The Boc group is cleaved by acidolysis. If deprotection is incomplete, increase the acid concentration (e.g., from 20% to 50% TFA in DCM) or consider a stronger acid system like 4M HCl in 1,4-dioxane.[10]
Inadequate Reaction Time/Temperature Extend the reaction time and monitor progress by TLC or LC-MS. Most deprotections occur at room temperature, but gentle heating may be required for sterically hindered substrates.[10]
Steric Hindrance The branched PEG structure can sterically hinder the approach of the acid. Longer reaction times or stronger acidic conditions may be necessary.[10]
Side Reactions (t-butylation) The tert-butyl cation generated during deprotection can alkylate nucleophilic residues. Add scavengers like triisopropylsilane (TIS) to the reaction mixture.[10]
Incomplete Removal of Acid Residual acid can interfere with subsequent reactions. After evaporation, co-evaporate with toluene (3x) to remove trace amounts of TFA.[10]

Quantitative Data Summary

Table 1: Common Acidic Conditions for Boc Deprotection
ReagentConcentrationSolventTypical TimeTemperatureReference(s)
Trifluoroacetic Acid (TFA)20-50%Dichloromethane (DCM)0.5 - 2 hours0°C to Room Temp[10]
Trifluoroacetic Acid (TFA)95%Water1 - 2 hoursRoom Temp[10]
Hydrochloric Acid (HCl)4 M1,4-Dioxane1 - 4 hoursRoom Temp[10]
Table 2: Comparison of Catalysts for Oxime Ligation
CatalystRelative Efficiency Compared to AnilineTypical ConcentrationKey AdvantagesReference(s)
Aniline1x (baseline)10-100 mMWell-established catalyst.[8][11]
p-Phenylenediamine (pPDA)More efficient than aniline across pH 4-7~10 mMEffective at both neutral and acidic pH.[9][12]
m-Phenylenediamine (mPDA)Up to 15x more efficientCan be used at high concentrations (e.g., up to 750 mM)High aqueous solubility and very efficient, especially for ketones.[8][9]

Experimental Protocols

Protocol 1: Oxime Ligation (Scale-up Considerations)

This protocol is a general guideline and should be optimized for your specific molecules.

  • Preparation of Reactants:

    • Dissolve the aldehyde/ketone-containing molecule in a suitable buffer (e.g., 100 mM acetate buffer for pH 4.5-5.5, or 100 mM phosphate buffer for pH 7.0). The final concentration should be as high as solubility allows to drive the reaction forward, especially at larger scales.

    • Dissolve N-(Aminooxy-PEG3)-N-bis(PEG4-Boc) in the same buffer. A 1.2 to 1.5 molar excess of the aminooxy-PEG linker is recommended.

  • Reaction Setup:

    • Combine the two solutions in a reaction vessel suitable for the intended scale, equipped with efficient stirring.

    • If reacting at neutral pH, add the catalyst (e.g., a stock solution of aniline or mPDA to a final concentration of 10-100 mM).

  • Reaction Conditions:

    • Stir the reaction mixture at room temperature.

    • Monitor the reaction progress using an appropriate analytical technique such as HPLC or LC-MS. Reaction times can range from a few hours to overnight, depending on the reactants and catalyst used.[]

  • Purification:

    • Upon completion, the Boc-protected conjugate can be purified to remove excess linker and other reagents.

    • For larger scales, size-exclusion chromatography (SEC) is often effective for removing smaller molecules like the excess linker.[13] Dialysis or tangential flow filtration (TFF) can also be considered.

Protocol 2: Boc Deprotection (Scale-up Considerations)

This protocol describes the removal of the Boc groups to expose the primary amines.

  • Preparation:

    • Dissolve the purified and dried Boc-protected conjugate in an anhydrous solvent such as dichloromethane (DCM). A concentration of 0.1-0.2 M is a good starting point.[10]

    • If your molecule is sensitive to t-butylation, add a scavenger such as triisopropylsilane (TIS) to the solution (typically 2.5-5% v/v).[10]

  • Reaction Setup:

    • In a well-ventilated fume hood, cool the solution to 0°C in an ice bath.

    • Slowly add trifluoroacetic acid (TFA) to the desired final concentration (e.g., 20-50% v/v). Note that the reaction is exothermic.

  • Reaction Conditions:

    • Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature.

    • Monitor the reaction by LC-MS until the starting material is consumed (typically 1-2 hours). Check for the disappearance of the +200 Da mass shift corresponding to the two Boc groups.

  • Work-up and Isolation:

    • Concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA.

    • To remove residual TFA, co-evaporate with toluene (3x).[10]

    • The resulting TFA salt of the deprotected amine can often be used directly in the next step.

    • For neutralization, dissolve the residue in a suitable organic solvent, wash with a saturated aqueous solution of sodium bicarbonate, dry the organic layer, and concentrate to yield the free amine.[10]

Protocol 3: Characterization by LC-MS

Characterization at each step is crucial for a successful multi-step conjugation.

  • Sample Preparation:

    • Dissolve a small aliquot of the reaction mixture or purified product in a suitable solvent compatible with the mobile phase.

  • LC-MS Analysis:

    • Inject the sample onto an appropriate HPLC column (e.g., a reverse-phase C18 column).

    • Run a gradient elution from a low to high organic phase (e.g., water with 0.1% formic acid to acetonitrile with 0.1% formic acid).

    • The mass spectrometer will detect the mass-to-charge ratio (m/z) of the eluting compounds.

  • Data Interpretation:

    • Oxime Ligation: Look for the appearance of a new peak with the expected mass of the conjugate.

    • Boc Deprotection: Monitor the disappearance of the starting material and the appearance of a new peak with a mass decrease of 200.26 Da (for two Boc groups). Incomplete deprotection will result in a peak with a mass decrease of 100.13 Da.

    • Final Conjugate: Confirm the mass of the final product. Due to the PEG chains, you may observe a distribution of masses.[14]

This technical support guide provides a starting point for scaling up bioconjugation reactions with N-(Aminooxy-PEG3)-N-bis(PEG4-Boc). Optimization of reaction conditions and purification strategies will be necessary for each specific application.

References

Validation & Comparative

A Comparative Guide to Analytical Methods for Characterizing N-(Aminooxy-PEG3)-N-bis(PEG4-Boc) Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative overview of key analytical techniques for the characterization of N-(Aminooxy-PEG3)-N-bis(PEG4-Boc) conjugates. These methods are essential for confirming the structural integrity, purity, and identity of this bifunctional linker, which is crucial for researchers and professionals in drug development and bioconjugation. The following sections detail the experimental protocols, present comparative data, and illustrate the analytical workflows.

The primary analytical methods for the characterization of PEGylated and Boc-protected compounds include Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC). Each technique provides unique and complementary information regarding the molecule's structure and purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful non-destructive technique that provides detailed information about the molecular structure of a compound. For N-(Aminooxy-PEG3)-N-bis(PEG4-Boc), ¹H NMR is particularly useful for confirming the presence and relative ratios of the different components of the molecule, such as the Boc protecting groups and the polyethylene glycol (PEG) chains.

Experimental Protocol:

  • Sample Preparation: Dissolve 5-10 mg of the N-(Aminooxy-PEG3)-N-bis(PEG4-Boc) conjugate in 0.5-0.7 mL of a suitable deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆).

  • Data Acquisition: Acquire the ¹H NMR spectrum on a 400 MHz or higher field NMR spectrometer.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

  • Analysis: Integrate the signals to determine the relative number of protons and assign the peaks to the corresponding protons in the molecular structure.

Expected ¹H NMR Data:

Chemical Shift (ppm)MultiplicityAssignment
~1.44Singlettert-butyl protons of the Boc groups (18H)
~3.5-3.7MultipletMethylene protons of the PEG chains (-CH₂CH₂O-)
~3.8TripletMethylene protons adjacent to the aminooxy group (-O-CH₂-)
Mass Spectrometry (MS)

Mass spectrometry is a vital analytical technique used to determine the molecular weight of a compound. For PEGylated molecules like N-(Aminooxy-PEG3)-N-bis(PEG4-Boc), Electrospray Ionization Mass Spectrometry (ESI-MS) is commonly employed. It provides confirmation of the correct mass, which in turn verifies the successful synthesis of the conjugate.

Experimental Protocol:

  • Sample Preparation: Prepare a dilute solution of the conjugate (e.g., 1 mg/mL) in a solvent compatible with ESI-MS, such as acetonitrile or methanol, often with a small amount of formic acid to promote ionization.

  • Infusion: Infuse the sample solution directly into the ESI source of the mass spectrometer at a low flow rate (e.g., 5-10 µL/min).

  • Data Acquisition: Acquire the mass spectrum in positive ion mode. The expected monoisotopic mass for C₃₅H₆₇N₂O₁₅ is approximately 759.45 g/mol . The observed mass will likely be an adduct with a cation, such as [M+H]⁺, [M+Na]⁺, or [M+K]⁺.

  • Data Analysis: Analyze the resulting spectrum to identify the peak corresponding to the molecular ion of the conjugate.

Comparative Data for Mass Spectrometry:

TechniqueIonization ModeExpected m/zInformation Provided
ESI-MSPositive Ion[M+H]⁺, [M+Na]⁺, [M+K]⁺Molecular weight confirmation, adduct identification
MALDI-TOFMatrix-AssistedPrimarily [M+H]⁺ or [M+Na]⁺Molecular weight, can show polymer distribution
High-Performance Liquid Chromatography (HPLC)

HPLC is a chromatographic technique used to separate, identify, and quantify each component in a mixture. For N-(Aminooxy-PEG3)-N-bis(PEG4-Boc), Reverse-Phase HPLC (RP-HPLC) is typically used to assess the purity of the conjugate and to identify any potential impurities from the synthesis.

Experimental Protocol:

  • Mobile Phase Preparation: Prepare a mobile phase consisting of two solvents, for example, Solvent A: 0.1% Trifluoroacetic acid (TFA) in water, and Solvent B: 0.1% TFA in acetonitrile.

  • Column: Use a C18 analytical column.

  • Gradient Elution: Run a linear gradient from a low percentage of Solvent B to a high percentage of Solvent B over a set time (e.g., 5% to 95% B over 20 minutes) at a constant flow rate (e.g., 1 mL/min).

  • Detection: Monitor the elution profile using a UV detector, typically at 214 nm or 280 nm, or an Evaporative Light Scattering Detector (ELSD).

  • Data Analysis: Integrate the peak areas in the chromatogram to determine the purity of the main compound.

Comparison of HPLC Detection Methods:

DetectorPrincipleAdvantagesDisadvantages
UV-VisMeasures absorbance of lightSimple, robust, commonRequires a chromophore in the molecule
ELSDMeasures light scattered by particlesUniversal detection for non-volatile analytesResponse can be non-linear
MSMeasures mass-to-charge ratioProvides molecular weight informationMore complex and expensive

Visualized Workflows

The following diagrams illustrate the logical flow of the analytical characterization process for N-(Aminooxy-PEG3)-N-bis(PEG4-Boc) conjugates.

start Synthesized Conjugate N-(Aminooxy-PEG3)-N-bis(PEG4-Boc) nmr ¹H NMR Spectroscopy start->nmr ms Mass Spectrometry (ESI-MS) start->ms hplc Purity Analysis (RP-HPLC) start->hplc structure Structural Confirmation nmr->structure Proton environment & functional groups mw Molecular Weight Verification ms->mw Confirm m/z purity Purity Assessment hplc->purity Determine % purity final Characterized Product structure->final mw->final purity->final

Caption: Overall analytical workflow for conjugate characterization.

sample Sample in Solution injection Inject onto C18 Column sample->injection gradient Gradient Elution (Water/Acetonitrile) injection->gradient detection UV or ELSD Detection gradient->detection chromatogram Generate Chromatogram detection->chromatogram analysis Integrate Peaks for Purity (%) chromatogram->analysis

Caption: Experimental workflow for RP-HPLC purity analysis.

Navigating the Analytical Maze: A Comparative Guide to Mass Spectrometry and Alternative Methods for PROTAC Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the robust analysis of Proteolysis Targeting Chimeras (PROTACs) is paramount to advancing this promising therapeutic modality. This guide provides an objective comparison of mass spectrometry-based approaches and alternative analytical techniques for the characterization of PROTACs, with a focus on those containing PEGylated linkers such as N-(Aminooxy-PEG3)-N-bis(PEG4-Boc). Detailed experimental protocols and illustrative data are presented to aid in methodological selection and implementation.

PROTACs, heterobifunctional molecules that induce the degradation of specific target proteins, present unique analytical challenges due to their complex structure and mechanism of action.[1] A thorough analytical workflow is essential to confirm the PROTAC's integrity, its ability to form a productive ternary complex with the target protein and an E3 ligase, and its efficacy and selectivity in cellular systems.

Mass Spectrometry: The Gold Standard for In-Depth PROTAC Analysis

Mass spectrometry (MS) has emerged as an indispensable tool in the development of PROTACs, offering unparalleled sensitivity and specificity for their characterization from in vitro assays to complex biological matrices.[2][[“]]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Pharmacokinetics and Metabolism

LC-MS/MS is the workhorse for quantifying PROTACs in biological samples, crucial for pharmacokinetic (PK) studies.[4][5][6] The high sensitivity of modern LC-MS/MS systems allows for the detection of PROTACs at low picogram-per-milliliter levels, which is often necessary due to their high potency.[4]

Key Performance Characteristics of LC-MS/MS for PROTAC PK Analysis:

ParameterTypical Performance
Lower Limit of Quantification (LLOQ) 10 - 100 pg/mL
Linear Dynamic Range 3-4 orders of magnitude
Precision (%CV) <15%
Accuracy (%RE) ±15%
Sample Volume 10 - 50 µL plasma

Note: This data is illustrative and can vary based on the specific PROTAC molecule, matrix, and instrumentation.

A significant challenge in the LC-MS/MS analysis of PEGylated PROTACs, such as those with an N-(Aminooxy-PEG3)-N-bis(PEG4-Boc) linker, is the potential for in-source fragmentation of the labile PEG linker.[4] Optimization of MS parameters, such as using lower ionization energy and ion source temperature, is critical to minimize this fragmentation and ensure accurate quantification of the intact PROTAC.[4] Furthermore, the PEG chain can lead to a distribution of ions, potentially diluting the signal. Careful selection of precursor and product ions is therefore essential.

Quantitative Proteomics for Cellular Efficacy and Selectivity

To assess the primary outcome of PROTAC activity – the degradation of the target protein – quantitative proteomics using mass spectrometry is the most comprehensive approach.[7][8][9] Techniques like Tandem Mass Tag (TMT) labeling allow for the simultaneous quantification of thousands of proteins across multiple samples, providing a global view of the PROTAC's effects on the cellular proteome.[10][11][12] This enables not only the confirmation of on-target degradation but also the identification of potential off-target effects.[7]

Illustrative Comparison of Quantitative Proteomics Performance:

ParameterTMT-based Quantitative Proteomics
Number of Proteins Quantified >8,000
Multiplexing Capability Up to 18 samples
Quantitative Precision High
Dynamic Range 2-3 orders of magnitude
Throughput Moderate

Note: This data is illustrative and depends on the sample type, fractionation, and mass spectrometer used.

Native Mass Spectrometry for Ternary Complex Characterization

A unique advantage of mass spectrometry is the ability to study non-covalent protein-ligand and protein-protein interactions using native mass spectrometry (nMS).[[“]][13][14][15][16] This technique allows for the direct observation and semi-quantitative analysis of the crucial ternary complex formed between the PROTAC, the target protein, and the E3 ligase.[15][16] By preserving the native structure of the complex in the gas phase, nMS can provide valuable insights into the stoichiometry and stability of the ternary complex, which are critical determinants of PROTAC efficacy.[13][15]

Alternative and Complementary Analytical Techniques

While mass spectrometry provides extensive information, other techniques offer higher throughput, are more readily available in many labs, and can provide complementary data points.

Immunoassays: The Workhorse for Targeted Protein Quantification

Western Blotting is a widely used and accessible method to semi-quantitatively assess the degradation of a target protein.[9][17] It relies on the availability of a specific and high-quality antibody against the target protein. While not as precise as mass spectrometry, it provides a straightforward visual confirmation of protein knockdown. Capillary-based immunoassays, such as the Jess system, offer a more automated and quantitative alternative to traditional Western blotting.[15]

Enzyme-Linked Immunosorbent Assay (ELISA) offers a more quantitative and higher-throughput alternative to Western blotting for measuring the levels of a specific protein.

Reporter Assays: High-Throughput Screening of Protein Degradation

HiBiT-based assays are a powerful tool for the high-throughput screening of PROTAC libraries.[1][7][8][18][19] This technology involves genetically tagging the target protein with a small 11-amino-acid peptide (HiBiT). In the presence of a complementary larger subunit (LgBiT), a bright luminescent signal is produced, which is directly proportional to the amount of the tagged protein.[8][19] This allows for the rapid and quantitative assessment of protein degradation in live cells in a plate-based format.[1][7]

Proximity-Based Assays: Assessing Ternary Complex Formation

Time-Resolved Förster Resonance Energy Transfer (TR-FRET) assays are a valuable tool for studying the formation of the ternary complex in a homogeneous format.[17][20][21][22] By labeling the target protein and the E3 ligase with a donor and acceptor fluorophore, respectively, the binding of the PROTAC brings them into close proximity, resulting in a FRET signal.[20][21] This assay can be used to determine the potency of PROTACs in inducing ternary complex formation and to study the kinetics of this interaction.[20]

Comparative Summary of Analytical Techniques

TechniquePrimary ApplicationThroughputQuantitative?Key AdvantageKey Limitation
LC-MS/MS Pharmacokinetics, metabolismMediumYesHigh sensitivity and specificityRequires specialized equipment and expertise
Quantitative Proteomics (TMT) Cellular efficacy, selectivity, off-target effectsLow-MediumYesGlobal, unbiased view of the proteomeComplex data analysis
Native Mass Spectrometry Ternary complex analysisMediumSemi-quantitativeDirect observation of the ternary complexRequires specialized instrumentation and expertise
Western Blot Confirmation of protein degradationLowSemi-quantitativeWidely accessibleRelies on antibody quality, low throughput
HiBiT Assay High-throughput screening of degradationHighYesHigh throughput, live-cell measurementsRequires genetic modification of the target protein
TR-FRET Assay Ternary complex formationHighYesHomogeneous, high-throughput formatIndirect measurement of complex formation

Experimental Protocols

Detailed Methodology for LC-MS/MS Quantification of a PROTAC in Plasma
  • Sample Preparation: To 50 µL of plasma, add 150 µL of acetonitrile containing an appropriate internal standard (e.g., a stable isotope-labeled version of the PROTAC). Vortex for 1 minute to precipitate proteins. Centrifuge at 14,000 rpm for 10 minutes. Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen. Reconstitute the sample in 100 µL of 50:50 acetonitrile:water.[4][6]

  • Chromatographic Separation: Inject 5 µL of the reconstituted sample onto a C18 column (e.g., 2.1 x 50 mm, 1.8 µm). Use a gradient elution with 0.1% formic acid in water (Mobile Phase A) and 0.1% formic acid in acetonitrile (Mobile Phase B) at a flow rate of 0.4 mL/min.

  • Mass Spectrometry Analysis: Perform analysis on a triple quadrupole mass spectrometer in positive electrospray ionization (ESI) mode. Optimize the ion source parameters (e.g., temperature, gas flows) and compound-specific parameters (declustering potential, collision energy) for the PROTAC and its internal standard. Monitor the appropriate precursor-to-product ion transitions in Multiple Reaction Monitoring (MRM) mode.[6]

General Protocol for TMT-based Quantitative Proteomics
  • Cell Lysis and Protein Digestion: Lyse cells in a buffer containing urea and protease/phosphatase inhibitors. Determine protein concentration using a BCA assay. Reduce disulfide bonds with DTT and alkylate with iodoacetamide. Digest proteins with trypsin overnight at 37°C.[11]

  • TMT Labeling: Label the resulting peptides with the different TMT reagents according to the manufacturer's protocol. Combine the labeled samples.[10][11]

  • Fractionation: Fractionate the combined peptide mixture using high-pH reversed-phase chromatography to reduce sample complexity.

  • LC-MS/MS Analysis: Analyze each fraction by LC-MS/MS on a high-resolution Orbitrap mass spectrometer. Use a data-dependent acquisition method to select the most abundant precursor ions for fragmentation.

  • Data Analysis: Process the raw data using a software package such as Proteome Discoverer. Identify peptides and proteins and quantify the relative abundance of each protein based on the reporter ion intensities from the TMT tags.[23]

Workflow for HiBiT-based Protein Degradation Assay
  • Cell Line Generation: Generate a stable cell line endogenously expressing the target protein tagged with the HiBiT peptide using CRISPR/Cas9 gene editing.

  • Cell Plating: Plate the HiBiT-tagged cells in a 96- or 384-well white, opaque plate.

  • Compound Treatment: Treat the cells with a serial dilution of the PROTAC or control compounds.

  • Lysis and Detection: After the desired incubation time, add the Nano-Glo® HiBiT Lytic Detection System reagent, which contains the LgBiT protein and substrate.[19]

  • Luminescence Measurement: Incubate for 10 minutes at room temperature to allow for cell lysis and signal development. Measure the luminescence using a plate reader. The signal is inversely proportional to the extent of protein degradation.[19]

Visualizing the Analytical Workflows

To better illustrate the experimental processes, the following diagrams were generated using the DOT language.

cluster_LCMS LC-MS/MS Workflow for PROTAC Quantification Plasma Sample Plasma Sample Protein Precipitation Protein Precipitation Plasma Sample->Protein Precipitation Add Acetonitrile + IS Evaporation & Reconstitution Evaporation & Reconstitution Protein Precipitation->Evaporation & Reconstitution LC Separation LC Separation Evaporation & Reconstitution->LC Separation MS Detection (MRM) MS Detection (MRM) LC Separation->MS Detection (MRM) Data Analysis Data Analysis MS Detection (MRM)->Data Analysis cluster_Proteomics Quantitative Proteomics (TMT) Workflow Cell Culture & Treatment Cell Culture & Treatment Lysis & Protein Digestion Lysis & Protein Digestion Cell Culture & Treatment->Lysis & Protein Digestion TMT Labeling TMT Labeling Lysis & Protein Digestion->TMT Labeling Sample Pooling Sample Pooling TMT Labeling->Sample Pooling Fractionation (High pH RP-LC) Fractionation (High pH RP-LC) Sample Pooling->Fractionation (High pH RP-LC) LC-MS/MS Analysis LC-MS/MS Analysis Fractionation (High pH RP-LC)->LC-MS/MS Analysis Data Analysis & Quantification Data Analysis & Quantification LC-MS/MS Analysis->Data Analysis & Quantification cluster_HiBiT HiBiT Assay Workflow for Protein Degradation Plate HiBiT-tagged cells Plate HiBiT-tagged cells Treat with PROTACs Treat with PROTACs Plate HiBiT-tagged cells->Treat with PROTACs Incubate Incubate Treat with PROTACs->Incubate Add LgBiT/Substrate Add LgBiT/Substrate Incubate->Add LgBiT/Substrate Measure Luminescence Measure Luminescence Add LgBiT/Substrate->Measure Luminescence

References

A Comparative Guide to HPLC Purification and Analysis of N-(Aminooxy-PEG3)-N-bis(PEG4-Boc) Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methods for the purification and analysis of Antibody-Drug Conjugates (ADCs) featuring the N-(Aminooxy-PEG3)-N-bis(PEG4-Boc) linker. We present objective comparisons of various HPLC techniques, supported by experimental data and detailed protocols, to aid in the selection of the most appropriate methods for your research and development needs.

The unique structure of the N-(Aminooxy-PEG3)-N-bis(PEG4-Boc) linker, with its branched polyethylene glycol (PEG) chains and Boc-protecting groups, presents specific challenges and considerations for purification and analysis. The hydrophilic nature of the PEG chains can mitigate aggregation, a common issue with ADCs, while the Boc groups may require specific conditions for removal or analysis. This guide will address these aspects in the context of established HPLC methodologies.

Comparison of Key Analytical Techniques

The selection of an appropriate analytical technique is critical for obtaining accurate and reliable data on ADC purity, homogeneity, and drug-to-antibody ratio (DAR). The following table summarizes the key performance characteristics of the most common HPLC-based methods for ADC analysis.

Technique Principle Primary Application Advantages Limitations
Hydrophobic Interaction Chromatography (HIC) Separation based on the hydrophobicity of the ADC species.Determination of drug-to-antibody ratio (DAR) and drug-load distribution.[1][2][3][4]- Mild, non-denaturing conditions preserve the native ADC structure.[4] - Excellent resolution of different drug-loaded species.[1][3]- High salt concentrations in the mobile phase can be corrosive to standard HPLC systems.[3] - Generally not directly compatible with mass spectrometry (MS) due to non-volatile salts.[5]
Reversed-Phase HPLC (RP-HPLC) - Intact ADC Separation based on hydrophobicity under denaturing conditions.Orthogonal method for DAR determination and assessment of overall hydrophobicity.[2]- High resolution for site-specific ADCs.[2] - Compatible with MS detection.[6]- Denaturing conditions can lead to loss of native structure. - May not be suitable for heterogeneous, lysine-linked ADCs.[1]
Reversed-Phase HPLC (RP-HPLC) - Reduced ADC Separation of light and heavy chains after reduction of disulfide bonds.Determination of drug distribution on light and heavy chains and calculation of average DAR.[1][7]- Provides detailed information on conjugation sites.[1] - Good resolution of different chain fragments.- Requires a sample preparation step (reduction). - Indirect measurement of intact ADC properties.
Size Exclusion Chromatography (SEC) Separation based on the hydrodynamic volume (size) of the ADC.Quantification of aggregates, fragments, and monomeric ADC.[8]- Mild, non-denaturing conditions. - Can be coupled with MS for molecular weight determination of intact species.- Limited resolution for species with similar sizes. - Hydrophobic interactions with the column matrix can sometimes occur with ADCs.[8]

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These protocols serve as a starting point and may require optimization based on the specific characteristics of the ADC and the instrumentation used.

Hydrophobic Interaction Chromatography (HIC) for DAR Analysis

This protocol is designed for the separation of ADC species with different drug loads to determine the average DAR and drug load distribution.[3][9]

  • Column: A HIC column with a butyl or phenyl stationary phase is recommended. Examples include Tosoh TSKgel Butyl-NPR or Agilent AdvanceBio HIC.

  • Mobile Phase A: 1.5 M Ammonium Sulfate in 50 mM Sodium Phosphate, pH 7.0.

  • Mobile Phase B: 50 mM Sodium Phosphate, pH 7.0, with 20% Isopropanol.[3]

  • Gradient:

    • 0-5 min: 0% B

    • 5-35 min: 0-100% B (linear gradient)

    • 35-40 min: 100% B

    • 40-45 min: 0% B

  • Flow Rate: 0.8 mL/min

  • Column Temperature: 25 °C

  • Detection: UV at 280 nm.

  • Sample Preparation: Dilute the ADC sample in Mobile Phase A to a final concentration of 1 mg/mL.

  • Data Analysis: Calculate the percentage of each peak corresponding to a specific drug load. The average DAR is calculated as the weighted average of the drug loads.

Reversed-Phase HPLC (RP-HPLC) for Intact ADC Analysis

This method provides an orthogonal approach to HIC for DAR determination, particularly for site-specific ADCs.[2]

  • Column: A wide-pore C4 or C8 column is suitable for intact ADC analysis. An example is the Agilent ZORBAX RRHD 300-SB-C8.

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

  • Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.

  • Gradient:

    • 0-5 min: 20% B

    • 5-25 min: 20-60% B (linear gradient)

    • 25-30 min: 60-90% B

    • 30-35 min: 90% B

    • 35-40 min: 20% B

  • Flow Rate: 0.5 mL/min

  • Column Temperature: 75 °C

  • Detection: UV at 280 nm.

  • Sample Preparation: Dilute the ADC sample in Mobile Phase A to a final concentration of 1 mg/mL.

Reversed-Phase HPLC (RP-HPLC) for Reduced ADC Analysis

This protocol allows for the analysis of drug distribution on the light and heavy chains of the ADC.[1][7]

  • Sample Preparation (Reduction):

    • To 100 µg of ADC (at 1 mg/mL), add Dithiothreitol (DTT) to a final concentration of 10 mM.

    • Incubate at 37 °C for 30 minutes.

  • Column: A C18 column with a smaller pore size can be used for the separation of the lighter chains. An example is the Waters ACQUITY UPLC BEH C18.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • 0-5 min: 10% B

    • 5-35 min: 10-70% B (linear gradient)

    • 35-40 min: 70-90% B

    • 40-45 min: 90% B

    • 45-50 min: 10% B

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 60 °C

  • Detection: UV at 280 nm and/or MS.

Size Exclusion Chromatography (SEC) for Aggregate and Fragment Analysis

This method is used to assess the presence of high molecular weight species (aggregates) and low molecular weight species (fragments).

  • Column: An SEC column with a pore size appropriate for monoclonal antibodies (e.g., 300 Å). Examples include Tosoh TSKgel G3000SWxl or Agilent AdvanceBio SEC.

  • Mobile Phase: 150 mM Sodium Phosphate, pH 7.0.

  • Flow Rate: 0.5 mL/min (Isocratic).

  • Column Temperature: 25 °C

  • Detection: UV at 280 nm.

  • Sample Preparation: Dilute the ADC sample in the mobile phase to a final concentration of 1 mg/mL.

Visualization of Experimental Workflows

The following diagrams illustrate the typical workflows for the HPLC-based analysis of ADCs.

HIC_Workflow cluster_prep Sample Preparation cluster_hplc HIC-HPLC Analysis cluster_analysis Data Analysis ADC_Sample ADC Sample Dilution Dilute in High Salt Buffer ADC_Sample->Dilution Injection Inject onto HIC Column Dilution->Injection Gradient Apply Salt Gradient Injection->Gradient Detection UV Detection (280 nm) Gradient->Detection Chromatogram Chromatogram (Separated DAR Species) Detection->Chromatogram Integration Peak Integration Chromatogram->Integration DAR_Calc Average DAR and Distribution Calculation Integration->DAR_Calc

Caption: Workflow for Drug-to-Antibody Ratio (DAR) analysis by HIC-HPLC.

RPHPLC_Reduced_Workflow cluster_prep Sample Preparation cluster_hplc RP-HPLC Analysis cluster_analysis Data Analysis ADC_Sample ADC Sample Reduction Reduction with DTT ADC_Sample->Reduction Injection Inject onto RP-HPLC Column Reduction->Injection Gradient Apply Organic Solvent Gradient Injection->Gradient Detection UV/MS Detection Gradient->Detection Chromatogram Chromatogram (Separated Light & Heavy Chains) Detection->Chromatogram Integration Peak Integration Chromatogram->Integration Distribution_Analysis Drug Distribution Analysis Integration->Distribution_Analysis

Caption: Workflow for reduced ADC analysis by RP-HPLC.

Considerations for the N-(Aminooxy-PEG3)-N-bis(PEG4-Boc) Linker

The specific characteristics of the N-(Aminooxy-PEG3)-N-bis(PEG4-Boc) linker warrant special attention during method development:

  • Hydrophilicity of PEG Chains: The branched PEG structure increases the hydrophilicity of the ADC. This may lead to earlier elution times in HIC compared to ADCs with more hydrophobic linkers. The PEG chains can also help to reduce aggregation, which can be monitored by SEC.[8][10]

  • Boc Protecting Group: The tert-butyloxycarbonyl (Boc) protecting group is generally stable under the neutral pH conditions of HIC and SEC. However, it can be labile under the acidic conditions (TFA or formic acid) and high temperatures often used in RP-HPLC.[2] It is crucial to assess the stability of the Boc group under the chosen RP-HPLC conditions. If cleavage occurs, it may lead to additional peaks and complicate data interpretation. A milder acid or lower temperature may be necessary.

  • Aminooxy Linkage: The aminooxy linkage forms a stable oxime bond. Its stability should be confirmed under the various HPLC conditions employed.

  • Branched Structure: The branched nature of the PEG linker can influence the overall shape and hydrodynamic radius of the ADC, which may affect its elution profile in SEC.[10][11]

Orthogonal Methodologies for Comprehensive Characterization

For a thorough characterization of ADCs, it is highly recommended to use a combination of orthogonal methods.[1] For instance, HIC can be used for routine DAR monitoring, while RP-HPLC of the reduced ADC can provide detailed information on drug distribution. SEC is essential for monitoring aggregation and fragmentation throughout the manufacturing process and during stability studies. Coupling these separation techniques with mass spectrometry (MS) provides invaluable information on the molecular weight of the intact ADC, its subunits, and can confirm the identity of different drug-loaded species.

This guide provides a framework for the purification and analysis of ADCs containing the N-(Aminooxy-PEG3)-N-bis(PEG4-Boc) linker. The provided protocols and considerations will aid researchers in developing robust and reliable analytical methods for these complex biomolecules.

References

A Comparative Guide to PROTAC Linkers: Positioning N-(Aminooxy-PEG3)-N-bis(PEG4-Boc) in the Degradation Landscape

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic design of Proteolysis Targeting Chimeras (PROTACs) has revolutionized targeted protein degradation. These heterobifunctional molecules leverage the cell's ubiquitin-proteasome system to eliminate disease-causing proteins. A critical component of a PROTAC is the linker, which connects the target protein-binding ligand to the E3 ligase-recruiting ligand. The composition, length, and rigidity of this linker profoundly influence the efficacy, selectivity, and pharmacokinetic properties of the PROTAC.[1] This guide provides an objective comparison of N-(Aminooxy-PEG3)-N-bis(PEG4-Boc) with other commonly used PROTAC linkers, supported by a summary of experimental data and detailed methodologies for key experiments.

Understanding the Role of the PROTAC Linker

A PROTAC molecule consists of three key components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[2][] The linker's role extends beyond being a simple spacer; it is a crucial determinant of the PROTAC's overall performance.[4][5] An optimal linker facilitates the formation of a stable ternary complex between the POI and the E3 ligase, which is essential for efficient ubiquitination and subsequent degradation of the target protein.[6][]

PROTAC_Mechanism

N-(Aminooxy-PEG3)-N-bis(PEG4-Boc): A Flexible, PEG-Based Linker

N-(Aminooxy-PEG3)-N-bis(PEG4-Boc) is a polyethylene glycol (PEG)-based PROTAC linker.[8][9] Its structure is characterized by a PEG core, which imparts flexibility and hydrophilicity. The aminooxy group allows for reaction with aldehydes or ketones to form stable oxime bonds, a versatile method for bioconjugation.[10][][12] The Boc-protected amine provides a handle for further chemical modification.

Comparison of PROTAC Linker Types

PROTAC linkers can be broadly categorized into flexible and rigid types, with PEG and alkyl chains being the most common flexible linkers.[2][] Rigid linkers often incorporate cyclic structures like piperazine or aromatic rings.[2]

Linker TypeKey CharacteristicsAdvantagesDisadvantages
Alkyl Chains Simple, flexible hydrocarbon chains.[2]Synthetically accessible, chemically stable.[2]Can be hydrophobic, potentially limiting solubility.[2]
PEG Linkers Composed of repeating ethylene glycol units.[2]Excellent hydrophilicity, improves solubility and cell permeability.[2][]May have reduced metabolic stability compared to alkyl linkers.[2]
Rigid Linkers (e.g., Piperazine, Aromatic Rings) Contain cyclic or unsaturated structures.[2]Can pre-organize the PROTAC for optimal ternary complex formation, potentially improving potency and selectivity.[14]Can be more synthetically challenging; reduced flexibility may hinder ternary complex formation with some targets.
Clickable Linkers (e.g., Triazoles) Formed via click chemistry reactions.[4]Allows for modular and efficient PROTAC synthesis.[] Metabolically stable.[2]The triazole moiety can influence the overall properties of the PROTAC.

The Impact of Linker Length and Composition on PROTAC Performance

The length and composition of the linker are critical parameters that must be optimized for each specific target protein and E3 ligase pair.[15][16]

  • Linker Length: A linker that is too short may cause steric hindrance, preventing the formation of a stable ternary complex.[15][17] Conversely, a linker that is too long can lead to a less stable complex with reduced degradation efficiency.[15][17] The optimal linker length is highly target-dependent. For example, a study on ERα degradation found a 16-atom linker to be optimal,[18] while for TBK1 degradation, linkers shorter than 12 atoms were ineffective.[4]

  • Linker Composition: The chemical makeup of the linker influences its flexibility, polarity, and metabolic stability. PEG linkers, like N-(Aminooxy-PEG3)-N-bis(PEG4-Boc), enhance solubility and cell permeability due to their hydrophilic nature.[6] The inclusion of heteroatoms, such as the oxygen atoms in PEG linkers, can impact PROTAC activity. In one instance, replacing an alkyl chain with a PEG linker of the same length resulted in weaker degradation, suggesting that the specific atomic composition is crucial.[4]

Quantitative Comparison of Linker Performance

The efficacy of a PROTAC is typically evaluated by its DC50 (the concentration required to degrade 50% of the target protein) and Dmax (the maximum percentage of degradation).[1] The following table summarizes hypothetical comparative data for PROTACs targeting Protein X, illustrating the impact of different linker types.

PROTACLinker TypeLinker Length (atoms)DC50 (nM)Dmax (%)
PROTAC-AN-(Aminooxy-PEG3)-N-bis(PEG4-Boc)255095
PROTAC-BAlkyl Chain1515080
PROTAC-CRigid Piperazine-based122598
PROTAC-DPEG-8247590

Note: This data is illustrative and the optimal linker will vary for different target proteins and E3 ligases.

Experimental Protocols for PROTAC Evaluation

Accurate and reproducible experimental data are essential for the rational design and evaluation of PROTAC linkers.[1]

Western Blotting for Protein Degradation

This is a standard method to quantify the amount of a target protein in cells after PROTAC treatment.[1]

  • Cell Culture and Treatment: Plate cells at a suitable density and treat with varying concentrations of the PROTAC for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).[1]

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.[1]

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Western Blotting: Separate proteins by size using SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting: Probe the membrane with a primary antibody specific to the target protein and a loading control (e.g., β-actin or GAPDH). Then, incubate with a secondary antibody conjugated to horseradish peroxidase (HRP).

  • Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and quantify the band intensities to determine the extent of protein degradation.

Western_Blot_Workflow A Cell Culture & PROTAC Treatment B Cell Lysis A->B C Protein Quantification (BCA Assay) B->C D SDS-PAGE C->D E Protein Transfer to Membrane D->E F Immunoblotting (Primary & Secondary Antibodies) E->F G Detection (ECL) F->G H Data Analysis G->H

Ternary Complex Formation Assays

Several biophysical techniques can be used to confirm the formation of the POI-PROTAC-E3 ternary complex and to measure the binding affinities and kinetics. These include:

  • Surface Plasmon Resonance (SPR): Measures binding events in real-time by detecting changes in the refractive index at the surface of a sensor chip.

  • Isothermal Titration Calorimetry (ITC): Measures the heat changes associated with binding events to determine binding affinity, stoichiometry, and thermodynamic parameters.

  • Fluorescence Polarization/Anisotropy (FP/FA): Measures changes in the polarization of fluorescently labeled molecules upon binding to larger partners.

Conclusion

The choice of linker is a critical determinant of PROTAC success. N-(Aminooxy-PEG3)-N-bis(PEG4-Boc) represents a flexible, hydrophilic linker that offers advantages in terms of solubility and synthetic accessibility. Its aminooxy and Boc-protected functionalities provide versatile handles for conjugation. However, as with all PROTACs, the optimal linker is highly dependent on the specific target protein and E3 ligase pair, necessitating empirical testing of a variety of linker types and lengths.[1] The experimental protocols outlined in this guide provide a framework for the rational design and evaluation of PROTAC linkers, ultimately accelerating the development of novel protein-degrading therapeutics.

References

Navigating the ADC Landscape: A Comparative Guide to Branched vs. Linear PEG Linkers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the architecture of the linker in an Antibody-Drug Conjugate (ADC) is a critical determinant of its therapeutic success. This guide provides an objective comparison of branched versus linear polyethylene glycol (PEG) linkers, summarizing key performance data and detailing relevant experimental methodologies to inform strategic ADC design.

The choice between a linear and a branched PEG linker significantly influences the physicochemical properties, pharmacokinetics (PK), efficacy, and toxicity of an ADC. While linear PEGs offer simplicity and predictability, branched architectures present unique advantages, particularly in achieving higher drug-to-antibody ratios (DAR) and modulating the overall properties of the conjugate.[][2]

At a Glance: Key Differences Between Linear and Branched PEG Linkers

FeatureLinear PEG LinkerBranched PEG Linker
Structure A single, unbranched chain of ethylene glycol units.[]Multiple PEG arms extending from a central core.[]
Drug-to-Antibody Ratio (DAR) Typically lower, as increasing the number of linear linkers can lead to ADC aggregation and reduced solubility.[3][4]Can achieve higher DAR (e.g., up to 8 or more) by attaching multiple payloads to a single conjugation site, mitigating aggregation issues associated with high drug loading.[3][5]
Hydrodynamic Radius Smaller for a given molecular weight compared to branched counterparts.[2]Larger hydrodynamic radius, which can lead to reduced renal clearance and a longer in vivo half-life.[2][6]
Pharmacokinetics (PK) Generally shorter half-life compared to branched PEG ADCs of similar molecular weight.[6][7]Often exhibit superior PK profiles with slower clearance rates and higher plasma concentrations over time, attributed to a better "shielding" effect.[5][6][7]
Steric Hindrance Less steric hindrance, which may allow for more efficient enzymatic cleavage of the linker and payload release.[2]Increased steric hindrance can sometimes negatively impact binding affinity and the efficiency of payload release, potentially affecting cytotoxicity.[2][8]
Solubility & Aggregation Improves solubility of hydrophobic payloads, but high DAR can still lead to aggregation.[9][10]More effectively masks the hydrophobicity of multiple payloads, reducing the tendency for aggregation even at high DARs.[7][11]

Quantitative Data Summary

The following tables summarize key quantitative data from studies comparing ADCs constructed with linear and branched PEG linkers.

Table 1: In Vitro Cytotoxicity of Trastuzumab-MMAE ADCs with Different Linker Architectures against HER2-positive SK-BR-3 cells.

Linker ArchitectureIC50 (ng/mL)
"Short" Branched Linker100
"Long" Branched Linker10
Heterogeneous (Thiol-Maleimide)10
Homogeneous DAR 2 (Linear Linker)30

Data extracted from Grygorash et al., 2022. This study highlights that the length of the branched linker is a critical factor, with a longer branched linker demonstrating significantly better cytotoxicity, comparable to a conventional heterogeneous ADC.[5][8]

Table 2: Pharmacokinetic Parameters of High-DAR Trastuzumab-DM1 ADCs in Mice.

Linker ConfigurationClearance Rate (mL/day/kg)Cmax (µg/mL)AUC (µg*day/mL)
Pendant (Branched) PEGLowerHigherHigher
Linear PEGHigherLowerLower

Data from Tedeschini et al., 2021, indicates that a pendant or branched PEG configuration leads to more favorable pharmacokinetics compared to a linear counterpart, with slower clearance and higher plasma exposure.[5][7]

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of these findings. Below are summaries of key experimental protocols used to compare linear and branched PEG linkers in ADCs.

Determination of Hydrodynamic Radius by Size Exclusion Chromatography (SEC)

Objective: To compare the hydrodynamic size of ADCs with linear vs. branched PEG linkers.

Methodology:

  • An ADC sample (e.g., 1 mg/mL in a suitable buffer like phosphate-buffered saline) is injected into a high-performance liquid chromatography (HPLC) system equipped with a size exclusion column (e.g., TSKgel G3000SWxl).

  • The mobile phase, typically a buffered saline solution, is run at a constant flow rate (e.g., 0.5 mL/min).

  • The elution of the ADC is monitored by UV absorbance at 280 nm.

  • A calibration curve is generated using a set of protein standards with known hydrodynamic radii.

  • The retention time of the ADC sample is used to calculate its hydrodynamic radius based on the calibration curve. A shorter retention time indicates a larger hydrodynamic radius.

In Vitro Cytotoxicity Assay

Objective: To assess the potency of ADCs with different linker architectures against cancer cell lines.

Methodology:

  • Target cancer cells (e.g., HER2-positive SK-BR-3 cells) are seeded in 96-well plates at a specific density (e.g., 5,000 cells/well) and allowed to adhere overnight.

  • The ADCs are serially diluted in cell culture medium to a range of concentrations.

  • The medium from the cell plates is removed, and the ADC dilutions are added to the wells.

  • The cells are incubated with the ADCs for a defined period (e.g., 72 hours) at 37°C in a humidified CO2 incubator.

  • After incubation, a cell viability reagent (e.g., CellTiter-Glo®) is added to each well.

  • The luminescence, which is proportional to the number of viable cells, is measured using a plate reader.

  • The data is normalized to untreated control cells, and the half-maximal inhibitory concentration (IC50) is calculated by fitting the dose-response curve using a suitable software.

Pharmacokinetic (PK) Analysis in Mice

Objective: To evaluate the in vivo clearance and exposure of ADCs with linear vs. branched PEG linkers.

Methodology:

  • A cohort of mice (e.g., female BALB/c mice) is administered a single intravenous (IV) dose of the ADC (e.g., 3 mg/kg).

  • Blood samples are collected from the mice at various time points post-injection (e.g., 5 min, 1 hr, 6 hr, 24 hr, 48 hr, etc.) via a suitable method (e.g., tail vein sampling).

  • Plasma is isolated from the blood samples by centrifugation.

  • The concentration of the total antibody or the ADC in the plasma samples is quantified using an enzyme-linked immunosorbent assay (ELISA).

  • The resulting concentration-time data is analyzed using pharmacokinetic modeling software (e.g., Phoenix WinNonlin) to determine key PK parameters such as clearance, maximum concentration (Cmax), and area under the curve (AUC).

Visualizing the Concepts

The following diagrams illustrate the structural differences and the experimental workflow for comparing ADC efficacy.

Structural Comparison of Linear and Branched PEG Linkers cluster_linear Linear PEG Linker cluster_branched Branched PEG Linker Ab_linear Antibody Linker_linear Linear PEG Ab_linear->Linker_linear Payload_linear Payload Linker_linear->Payload_linear Ab_branched Antibody Core Ab_branched->Core PEG Arm 1 PEG Arm Core->PEG Arm 1 PEG Arm 2 PEG Arm Core->PEG Arm 2 Payload1 Payload Payload2 Payload PEG Arm 1->Payload1 PEG Arm 2->Payload2

Caption: Structural comparison of linear and branched PEG linkers in ADCs.

Experimental Workflow for Comparing ADC Efficacy cluster_synthesis ADC Synthesis & Characterization cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation cluster_analysis Data Analysis & Comparison Synth_Linear Synthesize ADC with Linear PEG Linker Characterize Characterize ADCs (DAR, Purity, etc.) Synth_Linear->Characterize Synth_Branched Synthesize ADC with Branched PEG Linker Synth_Branched->Characterize Cytotoxicity Cytotoxicity Assay (e.g., on SK-BR-3 cells) Characterize->Cytotoxicity Binding Antigen Binding Assay (e.g., ELISA, SPR) Characterize->Binding PK Pharmacokinetic Study (Mice) Characterize->PK Compare_IC50 Compare IC50 Values Cytotoxicity->Compare_IC50 Efficacy Xenograft Tumor Model (Efficacy Study) PK->Efficacy Compare_PK Compare PK Parameters (Clearance, AUC) PK->Compare_PK Compare_Efficacy Compare Tumor Growth Inhibition Efficacy->Compare_Efficacy

Caption: Experimental workflow for comparing the efficacy of ADCs.

Conclusion

The decision between linear and branched PEG linkers is a critical juncture in the design of novel ADCs. Branched linkers offer distinct advantages in achieving higher DARs while maintaining favorable physicochemical properties, which can translate to improved pharmacokinetic profiles.[2][5] However, the increased steric bulk of branched architectures necessitates careful optimization to avoid compromising antigen binding and payload release.[2][8] Linear linkers, while potentially limiting in terms of drug loading, may offer more straightforward synthesis and less steric hindrance.[2] Ultimately, the optimal linker architecture is context-dependent, relying on the specific antibody, payload, and desired therapeutic profile. The experimental frameworks and comparative data presented here provide a foundation for making informed decisions in the pursuit of more effective and safer ADC therapeutics.

References

A Head-to-Head Comparison: N-(Aminooxy-PEG3)-N-bis(PEG4-Boc) vs. Click Chemistry Linkers in Bioconjugation and Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of a chemical linker is a critical decision that profoundly impacts the efficacy, stability, and delivery of complex bioconjugates and novel therapeutics such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). This guide provides an objective, data-driven comparison between a versatile aminooxy-PEG linker, N-(Aminooxy-PEG3)-N-bis(PEG4-Boc), and the widely adopted click chemistry linkers.

This comparison will delve into the reaction kinetics, bond stability, and practical applications of these two prominent classes of linkers, supported by experimental data to inform your selection process.

Introduction to the Linking Technologies

N-(Aminooxy-PEG3)-N-bis(PEG4-Boc) is a heterobifunctional linker featuring an aminooxy group for reaction with aldehydes and ketones, and two Boc-protected amine groups.[1][2] The polyethylene glycol (PEG) chains enhance hydrophilicity, which can improve the solubility and pharmacokinetic properties of the resulting conjugate.[3][4] The dual protected amines offer the potential for creating branched structures, particularly relevant in the synthesis of PROTACs where the linker connects a target protein ligand and an E3 ligase ligand.[3][5] The core reaction, oxime ligation, is a bioorthogonal reaction that proceeds under mild conditions.[6]

Click chemistry encompasses a class of reactions that are rapid, high-yielding, and bioorthogonal.[7][8] The most prominent examples in bioconjugation are the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[9][10] These reactions form a highly stable triazole ring, connecting two molecular entities.[11][12] Click chemistry has become a cornerstone in the development of ADCs and other complex biomolecules due to its reliability and efficiency.[7][13]

Performance Comparison: A Quantitative Look

The selection of a linker often hinges on key performance metrics such as reaction speed and the stability of the formed conjugate. The following tables summarize available quantitative data for these parameters.

Table 1: Reaction Kinetics Comparison
Ligation ChemistryReactantsSecond-Order Rate Constant (k) [M⁻¹s⁻¹]Conditions & Notes
Oxime Ligation Aldehyde + AminooxyGenerally < 0.01At neutral pH without catalyst.[9]
Aromatic Aldehyde + Aminooxy10¹ - 10³With aniline catalyst.[7]
Ketone + Aminooxy~0.082Slower than aldehydes, with aniline catalyst.[14]
CuAAC Terminal Alkyne + Azide1 - 100With copper(I) catalyst.[15] Can be 10-100 times faster than SPAAC.[16]
SPAAC DBCO + Benzyl Azide~0.6 - 1.0Strain-promoted, copper-free.[17]
DIBO + Benzyl Azide~0.3 - 0.7Strain-promoted, copper-free.[17]
BCN + Benzyl Azide~0.06 - 0.1Strain-promoted, copper-free.[17]

DBCO: Dibenzocyclooctyne; DIBO: Dibenzoannulated cyclooctyne; BCN: Bicyclo[6.1.0]nonyne.

Table 2: Linkage Stability Comparison
Linkage TypeFormed FromHydrolytic StabilityNotes
Oxime Aldehyde/Ketone + AminooxyStable, but susceptible to acid-catalyzed hydrolysis.[12][13]Significantly more stable than imines and hydrazones.[9][13] The stability can be tuned.[9]
1,2,3-Triazole Alkyne + AzideExceptionally stable.[11]Resistant to hydrolysis, oxidation, and enzymatic degradation.[11][16]

Experimental Protocols

Detailed methodologies are crucial for reproducible results. The following are representative protocols for bioconjugation using an aminooxy linker and CuAAC click chemistry.

Protocol 1: General Procedure for Protein Labeling via Oxime Ligation

This protocol describes the labeling of a protein with an aldehyde group using an aminooxy-functionalized molecule.

Materials:

  • Protein containing an aldehyde group (can be introduced via oxidation of glycans or incorporation of unnatural amino acids).

  • N-(Aminooxy-PEG3)-N-bis(PEG4-Boc) or other aminooxy-PEG linker.

  • Reaction Buffer: 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.0.

  • Aniline (optional, as catalyst).[9]

  • Anhydrous DMSO.

  • Purification system (e.g., size-exclusion chromatography).

Procedure:

  • Prepare Reagents: Dissolve the aminooxy-PEG linker in a minimal amount of anhydrous DMSO to prepare a stock solution (e.g., 10 mM). If using aniline, prepare a stock solution in the reaction buffer.

  • Reaction Setup: In a microcentrifuge tube, dissolve the aldehyde-containing protein in the reaction buffer to a final concentration of 1-5 mg/mL.

  • Initiate Ligation: Add the aminooxy-PEG linker stock solution to the protein solution to achieve a 10- to 20-fold molar excess of the linker.

  • Catalysis (Optional): If faster kinetics are desired, add aniline to the reaction mixture to a final concentration of 10-100 mM.[9]

  • Incubation: Incubate the reaction mixture at room temperature for 2-24 hours. The reaction progress can be monitored by LC-MS or SDS-PAGE.

  • Purification: Remove the excess linker and byproducts by size-exclusion chromatography using an appropriate buffer (e.g., PBS).

  • Characterization: Characterize the final conjugate to determine the degree of labeling using techniques such as UV-Vis spectroscopy or mass spectrometry.

Protocol 2: General Procedure for CuAAC Bioconjugation

This protocol outlines the conjugation of an azide-modified biomolecule to an alkyne-containing molecule.

Materials:

  • Azide-modified biomolecule in a suitable buffer.

  • Alkyne-containing molecule.

  • Copper(II) sulfate (CuSO₄) stock solution (e.g., 20 mM in water).

  • Copper-chelating ligand (e.g., THPTA) stock solution (e.g., 50 mM in water).

  • Sodium ascorbate stock solution (e.g., 100 mM in water, freshly prepared).

  • Purification system (e.g., size-exclusion chromatography).

Procedure:

  • Reaction Setup: In a microcentrifuge tube, combine the azide-modified biomolecule and the alkyne-containing molecule in a suitable buffer.

  • Add Ligand and Copper: Add the THPTA ligand to the reaction mixture, followed by the CuSO₄ solution. A common practice is to pre-mix the CuSO₄ and THPTA.[18]

  • Initiate Reaction: Add the freshly prepared sodium ascorbate solution to the mixture to reduce Cu(II) to the active Cu(I) species and initiate the click reaction.[18]

  • Incubation: Incubate the reaction at room temperature for 1-4 hours. Protect the reaction from light.

  • Purification: Purify the final conjugate using size-exclusion chromatography to remove the copper catalyst, excess reagents, and byproducts.

  • Characterization: Analyze the purified conjugate by methods such as SDS-PAGE, mass spectrometry, or HPLC to confirm successful conjugation and determine purity.

Visualizing the Chemistries and Workflows

Diagrams created using Graphviz (DOT language) illustrate the reaction mechanisms and experimental workflows.

Oxime_Ligation cluster_reactants Reactants cluster_product Product Aminooxy_Linker R1-O-NH2 (Aminooxy Linker) Oxime R1-O-N=CH-R2 (Oxime Linkage) Aminooxy_Linker->Oxime + H2O Aldehyde R2-CHO (Aldehyde) Aldehyde->Oxime

Oxime Ligation Reaction

CuAAC_Reaction cluster_reactants Reactants cluster_product Product Alkyne R1-C≡CH (Alkyne) Triazole 1,4-disubstituted 1,2,3-Triazole Alkyne->Triazole Azide R2-N3 (Azide) Azide->Triazole Catalyst Cu(I) Catalyst->Triazole

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Experimental_Workflow Start Biomolecule of Interest Step1 Introduce Functional Group (e.g., Aldehyde or Azide) Start->Step1 Step2 Prepare Linker Solution (Aminooxy or Alkyne) Step1->Step2 Step3 Ligation Reaction (Oxime or Click) Step2->Step3 Step4 Purification (e.g., SEC) Step3->Step4 Step5 Characterization (e.g., Mass Spec) Step4->Step5 End Final Bioconjugate Step5->End

General Bioconjugation Workflow

Conclusion and Recommendations

The choice between N-(Aminooxy-PEG3)-N-bis(PEG4-Boc) and click chemistry linkers is highly dependent on the specific application and experimental constraints.

N-(Aminooxy-PEG3)-N-bis(PEG4-Boc) and oxime ligation are well-suited for:

  • Applications where the introduction of an aldehyde or ketone handle is straightforward.

  • Scenarios where the slightly lower stability of the oxime bond could be advantageous, such as in drug delivery systems requiring controlled release.

  • The synthesis of PROTACs and other branched constructs, where the bifunctional nature of the deprotected linker can be leveraged.[3]

Click chemistry linkers (CuAAC and SPAAC) are the preferred choice for:

  • Applications demanding rapid and near-quantitative reaction kinetics, especially at low reactant concentrations.[7]

  • The construction of highly stable conjugates that need to withstand harsh conditions or prolonged in vivo circulation.[11]

  • In vivo applications where the biocompatibility of SPAAC is a significant advantage due to the absence of a cytotoxic copper catalyst.[10]

Ultimately, a thorough understanding of the kinetic and stability profiles of these linker technologies is essential for the rational design and successful synthesis of robust and effective bioconjugates for research and therapeutic development.

References

Assessing the In Vitro Stability of N-(Aminooxy-PEG3)-N-bis(PEG4-Boc) Conjugates: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The in vitro stability of linker molecules is a critical parameter in the development of effective bioconjugates, particularly in the burgeoning field of Proteolysis Targeting Chimeras (PROTACs). The linker, which connects the target protein-binding ligand to the E3 ligase-recruiting moiety, significantly influences the overall efficacy, selectivity, and pharmacokinetic properties of the resulting PROTAC.[1] This guide provides a comparative assessment of the in vitro stability of N-(Aminooxy-PEG3)-N-bis(PEG4-Boc) conjugates, a frequently utilized polyethylene glycol (PEG)-based linker in PROTAC synthesis. We will delve into the inherent stability of its constituent chemical motifs and compare its performance with alternative linker classes, supported by general experimental data from the literature.

Understanding the Stability of N-(Aminooxy-PEG3)-N-bis(PEG4-Boc) Conjugate Components

The stability of the N-(Aminooxy-PEG3)-N-bis(PEG4-Boc) conjugate is primarily determined by the lability of its core components: the aminooxy group (which forms an oxime ether bond upon conjugation), the PEG chains, and the Boc (tert-butyloxycarbonyl) protecting groups.

  • Aminooxy Group and Oxime Ether Linkage: The aminooxy functionality reacts with an aldehyde or ketone on a target molecule to form a stable oxime ether linkage.[2] This bond is known to be significantly more stable against hydrolysis under physiological conditions (pH 7.4) compared to other common linkages such as hydrazones and imines.[2] The hydrolysis of oxime ethers is generally acid-catalyzed, meaning the linkage is most stable at neutral to slightly basic pH.[2]

  • Polyethylene Glycol (PEG) Chains: PEG linkers are widely used in PROTAC design to enhance the solubility and cell permeability of the molecule.[3] While generally considered biocompatible, PEG chains can be susceptible to oxidative metabolism in vivo.[4] Compared to more rigid alkyl-based linkers, PEG-based linkers may exhibit reduced metabolic stability under certain physiological conditions.[4]

  • Boc Protecting Group: The tert-butyloxycarbonyl (Boc) group is a common protecting group for amines. It is known to be stable under neutral and basic conditions but is readily cleaved under acidic conditions.[5][6] Therefore, the in vitro stability of the N-(Aminooxy-PEG3)-N-bis(PEG4-Boc) conjugate is expected to be compromised in acidic environments.

Comparative Analysis of PROTAC Linker Stability

The choice of linker is a critical determinant of a PROTAC's success. While flexible linkers like PEG chains are synthetically accessible and widely used, there is a growing interest in more rigid and clickable linkers to improve potency, selectivity, and drug-like properties.[1]

Linker TypeGeneral In Vitro Stability CharacteristicsAdvantagesDisadvantages
PEG-Based Linkers Moderate metabolic stability; susceptible to oxidative metabolism.[4] Stable at physiological pH.Enhances solubility and cell permeability.[3]Can have reduced metabolic stability compared to rigid linkers.[7]
Alkyl-Based Linkers Generally high stability under physiological conditions.[4]Synthetically straightforward and chemically stable.[7]Can be hydrophobic, potentially limiting aqueous solubility.[7]
Rigid Linkers (e.g., containing piperazine, piperidine, or aromatic rings) Enhanced metabolic stability.[7]Pre-organizes the PROTAC into a bioactive conformation, potentially leading to more potent degradation.[1]Can be more synthetically challenging to prepare.
Clickable Linkers (e.g., triazoles) The resulting triazole moiety is metabolically stable and helps to reduce oxidative degradation.[7]Allows for efficient and modular synthesis of PROTAC libraries.May require catalysts that need to be removed from the final product.

Experimental Protocol: In Vitro Stability Assessment of N-(Aminooxy-PEG3)-N-bis(PEG4-Boc) Conjugates in Human Plasma

This protocol outlines a general procedure for assessing the in vitro stability of the N-(Aminooxy-PEG3)-N-bis(PEG4-Boc) conjugate in human plasma using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This method can be adapted for other biological matrices and for comparative studies with alternative linkers.

1. Materials and Reagents:

  • N-(Aminooxy-PEG3)-N-bis(PEG4-Boc) conjugate

  • Human plasma (pooled, heparinized)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Acetonitrile (ACN), LC-MS grade

  • Methanol (MeOH), LC-MS grade

  • Formic acid (FA), LC-MS grade

  • Internal standard (a structurally similar, stable molecule)

  • 96-well plates

  • Centrifuge

  • LC-MS/MS system

2. Stock and Working Solutions:

  • Prepare a 10 mM stock solution of the N-(Aminooxy-PEG3)-N-bis(PEG4-Boc) conjugate in DMSO.

  • Prepare a working solution by diluting the stock solution in ACN/water (50:50, v/v) to a suitable concentration (e.g., 100 µM).

  • Prepare a stock solution of the internal standard in a similar manner.

3. Incubation:

  • Pre-warm human plasma to 37°C.

  • In a 96-well plate, add 98 µL of pre-warmed human plasma to each well.

  • Spike 2 µL of the conjugate working solution into the plasma to achieve a final concentration of 2 µM.

  • Incubate the plate at 37°C with gentle shaking.

  • At designated time points (e.g., 0, 15, 30, 60, 120, 240 minutes), quench the reaction by adding 300 µL of ice-cold ACN containing the internal standard to the respective wells.

4. Sample Preparation:

  • Vortex the plate for 1 minute to precipitate plasma proteins.

  • Centrifuge the plate at 4000 rpm for 20 minutes at 4°C.

  • Transfer the supernatant to a new 96-well plate for LC-MS/MS analysis.

5. LC-MS/MS Analysis:

  • Liquid Chromatography:

    • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

    • Mobile Phase A: 0.1% Formic acid in water

    • Mobile Phase B: 0.1% Formic acid in acetonitrile

    • Flow rate: 0.4 mL/min

    • Gradient: A suitable gradient to separate the parent compound from potential metabolites.

  • Mass Spectrometry:

    • Ionization mode: Positive electrospray ionization (ESI+)

    • Monitor the parent ion of the N-(Aminooxy-PEG3)-N-bis(PEG4-Boc) conjugate and its specific fragment ions using Multiple Reaction Monitoring (MRM).

    • Monitor the parent and fragment ions of the internal standard.

6. Data Analysis:

  • Calculate the peak area ratio of the analyte to the internal standard at each time point.

  • Plot the natural logarithm of the remaining percentage of the conjugate against time.

  • Determine the in vitro half-life (t½) from the slope of the linear regression.

Visualizing Experimental Workflow and Molecular Structure

experimental_workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis stock Stock Solution (Conjugate in DMSO) working Working Solution (Diluted in ACN/H2O) stock->working spike Spike Conjugate working->spike plasma Human Plasma (37°C) plasma->spike incubate Incubate at 37°C (Time points: 0-240 min) spike->incubate quench Quench with ACN + Internal Standard incubate->quench centrifuge Centrifuge quench->centrifuge supernatant Collect Supernatant centrifuge->supernatant lcms LC-MS/MS Analysis supernatant->lcms data Data Analysis (Calculate t½) lcms->data

Caption: Experimental workflow for assessing the in vitro plasma stability of the conjugate.

molecular_structure cluster_aminooxy cluster_peg3 cluster_n cluster_bis cluster_peg4_boc a1 H₂N-O- p1 (CH₂CH₂O)₃- a1->p1 n1 N p1->n1 b1 [ n1->b1 p2 -(CH₂CH₂O)₄-Boc b1->p2 b2 ]₂ p2->b2

Caption: Simplified structure of N-(Aminooxy-PEG3)-N-bis(PEG4-Boc).

Conclusion

The in vitro stability of N-(Aminooxy-PEG3)-N-bis(PEG4-Boc) conjugates is a multifactorial property influenced by the inherent stability of its constituent parts and the biological matrix in which it is evaluated. The oxime ether bond formed upon conjugation is expected to be stable under physiological conditions, while the PEG chains may be susceptible to metabolism and the Boc groups are labile to acid. For applications in drug development, particularly for PROTACs, a thorough in vitro stability assessment is crucial. While PEG-based linkers offer advantages in terms of solubility, researchers should also consider alternative linker chemistries, such as alkyl or rigid linkers, which may offer improved metabolic stability. The provided experimental protocol serves as a starting point for the systematic evaluation and comparison of these critical linker molecules.

References

Validating the Efficacy of PROTACs Synthesized with N-(Aminooxy-PEG3)-N-bis(PEG4-Boc): A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic design of Proteolysis Targeting Chimeras (PROTACs) has ushered in a new era of targeted protein degradation. These heterobifunctional molecules leverage the cell's intrinsic ubiquitin-proteasome system to eliminate proteins implicated in disease. A critical determinant of a PROTAC's success lies in the linker connecting the target-binding ligand to the E3 ligase-recruiting moiety. The linker's composition, length, and architecture profoundly influence the efficacy, selectivity, and pharmacokinetic profile of the resulting degrader.[1] This guide provides an objective comparison of PROTACs synthesized with the branched, functionalized polyethylene glycol (PEG) linker, N-(Aminooxy-PEG3)-N-bis(PEG4-Boc) , against PROTACs featuring more conventional linear PEG and alkyl linkers. This analysis is supported by experimental data from representative studies to inform the rational design of next-generation protein degraders.

The Central Role of the Linker in PROTAC Function

The linker is not a mere passive spacer; it is an active participant in the formation of a stable and productive ternary complex between the target protein, the PROTAC, and the E3 ligase.[1] An optimally designed linker facilitates favorable protein-protein interactions within this complex, leading to efficient ubiquitination of the target protein and its subsequent degradation by the proteasome. Conversely, a suboptimal linker can introduce steric hindrance, promote unfavorable conformations, or lead to instability, thereby compromising degradation efficiency.

The specific linker in focus, N-(Aminooxy-PEG3)-N-bis(PEG4-Boc) , is a PEG-based PROTAC linker.[2] Its key structural features include:

  • Branched Architecture: Unlike simple linear chains, this linker possesses a branching point.

  • PEGylation: The presence of multiple polyethylene glycol units enhances hydrophilicity, which can improve the solubility of the PROTAC molecule.[3]

  • Aminooxy Group: This functional group can be utilized for specific conjugation chemistries.

  • Boc-Protected Amines: The tert-butyloxycarbonyl (Boc) protecting groups on the terminal amines allow for controlled, sequential synthesis strategies.

These features suggest that PROTACs synthesized with this linker may exhibit distinct properties compared to those with traditional linear linkers. The branched nature could influence the spatial orientation of the bound proteins, potentially impacting the efficiency of ternary complex formation.

Comparative Efficacy of PROTAC Linkers: A Data-Driven Analysis

Comparison of Flexible Linker Types

The following table summarizes representative data from studies comparing the performance of PROTACs with linear PEG and alkyl linkers for different targets.

Target ProteinLinker TypeLinker Length (atoms)DC50 (nM)Dmax (%)Reference
Estrogen Receptor α (ERα) Linear PEG169>95[4]
Linear PEG12180~80[4]
TANK-binding kinase 1 (TBK1) Linear Alkyl/Ether21396[4]
Linear Alkyl/Ether2929276[4]
Linear Alkyl/Ether< 12No degradation-[4]
Bruton's Tyrosine Kinase (BTK) Linear PEG62.297[5]
BRD4 Linear PEG (1-2 units)>5000-[6]
Linear PEG (4-5 units)<500-[6]

Key Observations:

  • Linker Length is Critical: For both PEG and alkyl/ether linkers, the length has a dramatic impact on degradation efficiency. There appears to be an optimal length for each target and E3 ligase pair, with linkers that are too short or too long being less effective.[4][7]

  • PEG Linkers Enhance Solubility: The hydrophilic nature of PEG linkers can improve the aqueous solubility of PROTACs, which is often a challenge for these large molecules.[3]

  • Flexibility can be Advantageous: Flexible linkers like PEG and alkyl chains can allow the PROTAC to adopt multiple conformations, facilitating the formation of a productive ternary complex.[8]

Potential Advantages of N-(Aminooxy-PEG3)-N-bis(PEG4-Boc)

Based on its structure, PROTACs synthesized with N-(Aminooxy-PEG3)-N-bis(PEG4-Boc) could offer several potential advantages:

  • Improved Solubility and Permeability: The branched PEG structure is expected to enhance hydrophilicity, potentially leading to better solubility and cell permeability.

  • Conformational Constraint: The branched nature may introduce a degree of conformational rigidity compared to a linear PEG chain of similar molecular weight. This could pre-organize the PROTAC into a more favorable conformation for ternary complex formation, potentially increasing potency.

  • Versatile Synthesis: The presence of an aminooxy group and protected amines allows for diverse and controlled synthetic strategies, enabling the construction of more complex PROTAC architectures.

Experimental Protocols for Efficacy Validation

To rigorously validate the efficacy of any new PROTAC, a series of well-defined experiments are essential.

Western Blot Analysis for Protein Degradation

This is the most common method to quantify the degradation of a target protein.

  • Cell Culture and Treatment: Plate a relevant cell line (e.g., one that endogenously expresses the target protein) and allow cells to adhere. Treat the cells with varying concentrations of the PROTAC for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

  • Cell Lysis: After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them with a suitable buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard method like the BCA assay.

  • SDS-PAGE and Immunoblotting: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane. Probe the membrane with a primary antibody specific to the target protein and a loading control (e.g., GAPDH or β-actin). Subsequently, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection and Analysis: Visualize the protein bands using a chemiluminescence detection system. Quantify the band intensities to determine the percentage of protein degradation relative to the vehicle control. Plot the degradation percentage against the PROTAC concentration to determine the DC50 and Dmax values.[1]

In Vitro Ubiquitination Assay

This assay directly assesses the ability of the PROTAC to induce the ubiquitination of the target protein.

  • Reaction Setup: In a cell-free system, combine the recombinant target protein, E1 activating enzyme, E2 conjugating enzyme, the relevant E3 ligase, ubiquitin, ATP, and the PROTAC at various concentrations.

  • Incubation: Allow the reaction to proceed at 37°C for a specified time.

  • Detection: Stop the reaction and analyze the ubiquitination of the target protein by Western blot using an anti-ubiquitin antibody or an antibody against the target protein to observe higher molecular weight species corresponding to ubiquitinated forms.

Cell Viability Assay (e.g., MTS or MTT Assay)

This assay is crucial to ensure that the observed protein degradation is not a result of general cellular toxicity.

  • Cell Treatment: Plate cells in a 96-well plate and treat them with a range of PROTAC concentrations for the same duration as the degradation experiment.

  • Reagent Addition: Add the MTS or MTT reagent to each well and incubate according to the manufacturer's protocol.

  • Measurement: Measure the absorbance at the appropriate wavelength. A decrease in absorbance indicates a reduction in cell viability. The results should show that protein degradation occurs at concentrations that are not significantly toxic to the cells.

Visualizing Key Processes

To better understand the underlying mechanisms and experimental procedures, the following diagrams are provided.

PROTAC_Mechanism cluster_cell Cell PROTAC PROTAC E3_Ligase E3 Ubiquitin Ligase PROTAC->E3_Ligase Target Target Protein Target->PROTAC Binds Proteasome 26S Proteasome Target->Proteasome Enters E3_Ligase->Target Ub Ubiquitin Degraded_Protein Degraded Peptides Proteasome->Degraded_Protein Degrades to

Caption: Mechanism of PROTAC-mediated protein degradation.

Western_Blot_Workflow A 1. Cell Treatment with PROTAC B 2. Cell Lysis A->B C 3. Protein Quantification (BCA) B->C D 4. SDS-PAGE C->D E 5. Protein Transfer to Membrane D->E F 6. Immunoblotting (Primary & Secondary Antibodies) E->F G 7. Chemiluminescence Detection F->G H 8. Data Analysis (DC50 & Dmax) G->H

Caption: Experimental workflow for Western Blot analysis.

BRD4_Degradation_Pathway PROTAC BRD4 PROTAC BRD4 BRD4 PROTAC->BRD4 E3_Ligase E3 Ligase (e.g., VHL/CRBN) PROTAC->E3_Ligase Ub_Proteasome Ubiquitin-Proteasome System BRD4->Ub_Proteasome Ubiquitination E3_Ligase->Ub_Proteasome Degradation BRD4 Degradation Ub_Proteasome->Degradation Transcription Reduced Transcription of Oncogenes (e.g., c-MYC) Degradation->Transcription Apoptosis Tumor Cell Apoptosis Transcription->Apoptosis

Caption: Signaling pathway of BRD4 degradation by PROTACs.

Conclusion

The rational design of the linker is a cornerstone of developing effective PROTACs. While direct experimental validation for PROTACs synthesized with N-(Aminooxy-PEG3)-N-bis(PEG4-Boc) is needed, its branched and functionalized PEG structure presents intriguing possibilities for enhancing solubility, permeability, and conformational pre-organization. The comparative data for linear PEG and alkyl linkers underscore the critical importance of empirical testing to determine the optimal linker for a given target and E3 ligase combination. The provided experimental protocols offer a robust framework for the systematic evaluation of novel PROTACs, paving the way for the development of next-generation protein degraders with superior therapeutic profiles.

References

The Pivotal Role of PEG Linkers in PROTAC Design: A Comparative Analysis of Linker Length

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The advent of Proteolysis Targeting Chimeras (PROTACs) has revolutionized therapeutic strategies by enabling the targeted degradation of disease-causing proteins. These heterobifunctional molecules consist of a ligand for a target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a crucial linker connecting the two. Among the various linker types, polyethylene glycol (PEG) linkers are frequently employed due to their hydrophilicity, biocompatibility, and the ease with which their length can be modulated.[1][2] This guide provides a comparative study of PROTACs synthesized with different length PEG linkers, supported by experimental data, to inform rational PROTAC design.

The linker is not merely a spacer; its length and composition are critical determinants of a PROTAC's efficacy, selectivity, and pharmacokinetic properties.[2] An optimal linker length is essential for the formation of a stable and productive ternary complex between the target protein, the PROTAC, and the E3 ligase, which is a prerequisite for efficient ubiquitination and subsequent proteasomal degradation of the target protein.[3][4] A linker that is too short can lead to steric hindrance, preventing ternary complex formation, while an excessively long linker may result in a flexible and unstable complex, leading to inefficient ubiquitination.[4]

Comparative Efficacy of PROTACs with Different PEG Linker Lengths

To illustrate the profound impact of PEG linker length on PROTAC performance, we have compiled data from studies on PROTACs targeting three distinct proteins: Estrogen Receptor α (ERα), TANK-binding kinase 1 (TBK1), and Cyclin-dependent kinase 9 (CDK9).

Estrogen Receptor α (ERα)-Targeting PROTACs

A systematic investigation into the effect of linker length on the degradation of ERα, a key target in breast cancer, revealed a clear dependency on the number of atoms in the linker chain.

PROTAC Linker Length (atoms)% ERα Degraded (at 10 µM)IC50 (µM) in MCF7 cells
9~50%>10
12~75%~5
16 ~95% ~1
19~70%~5
21~60%>10
Data sourced from Cyrus et al. as cited in[5][6].

The data unequivocally demonstrates that a 16-atom linker is optimal for ERα degradation and inhibition of cell growth in MCF7 breast cancer cells.[5][6]

TANK-binding kinase 1 (TBK1)-Targeting PROTACs

Research on PROTACs targeting TBK1, a key regulator in innate immunity, further underscores the importance of linker optimization.

PROTAC Linker Length (atoms)DC50 (nM)Dmax (%)
< 12No degradation observed-
21 3 96%
2929276%
Data sourced from Arvinas as cited in[3][5].

A 21-atom linker exhibited the highest potency for TBK1 degradation, with linkers shorter than 12 atoms being completely inactive.[3][5]

Cyclin-dependent kinase 9 (CDK9)-Targeting PROTACs
PROTACLinker CompositionDC50 (µM)
PROTAC CDK9 degrader-5Amide-containing chain0.10 (CDK942), 0.14 (CDK955)
Data sourced from[7][8].

The potency of this degrader underscores the potential for further optimization through systematic modifications of the linker length and composition.[9]

Visualizing PROTAC Mechanisms and Workflows

To provide a clearer understanding of the processes involved in PROTAC-mediated protein degradation and its analysis, the following diagrams illustrate the key signaling pathway and a typical experimental workflow.

PROTAC_Mechanism cluster_cell Cellular Environment PROTAC PROTAC Ternary_Complex POI-PROTAC-E3 Ternary Complex PROTAC->Ternary_Complex POI Protein of Interest (POI) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Poly_Ub_POI Poly-ubiquitinated POI Ternary_Complex->Poly_Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome 26S Proteasome Poly_Ub_POI->Proteasome Recognition Proteasome->PROTAC Release & Recycle Degraded_POI Degraded Protein Fragments Proteasome->Degraded_POI Degradation

Caption: The catalytic cycle of PROTAC-mediated protein degradation.

Experimental_Workflow start Start: PROTAC Synthesis (Varying PEG Linker Lengths) cell_culture Cell Culture & Treatment (Dose-Response) start->cell_culture ternary_complex_assay Ternary Complex Formation Assay (e.g., SPR, HTRF) start->ternary_complex_assay ubiquitination_assay In Vitro Ubiquitination Assay start->ubiquitination_assay permeability_assay Cell Permeability Assay (e.g., Caco-2) start->permeability_assay lysis Cell Lysis cell_culture->lysis protein_quant Protein Quantification lysis->protein_quant western_blot Western Blot Analysis (Target Protein & Loading Control) protein_quant->western_blot data_analysis Data Analysis (DC50 & Dmax Determination) western_blot->data_analysis end End: Optimal Linker Identification data_analysis->end ternary_complex_assay->end ubiquitination_assay->end permeability_assay->end

Caption: A typical experimental workflow for evaluating PROTACs with different linkers.

Linker_Length_Impact cluster_short Too Short Linker cluster_optimal Optimal Linker Length cluster_long Too Long Linker short_linker Steric Hindrance no_complex No Ternary Complex Formation short_linker->no_complex optimal_linker Stable & Productive Ternary Complex efficient_ub Efficient Ubiquitination & Degradation optimal_linker->efficient_ub long_linker Unstable/Flexible Ternary Complex inefficient_ub Inefficient Ubiquitination long_linker->inefficient_ub

Caption: The impact of PEG linker length on ternary complex formation and efficacy.

Detailed Experimental Protocols

For the robust evaluation and comparison of novel PROTAC molecules, detailed and consistent methodologies are crucial.

Ternary Complex Formation Assay using Surface Plasmon Resonance (SPR)

This protocol provides a framework for assessing the formation and stability of the POI-PROTAC-E3 ligase ternary complex.

Objective: To measure the binding affinities and kinetics of the binary and ternary complexes.

Materials:

  • SPR instrument (e.g., Biacore)

  • Sensor chip (e.g., CM5 or SA chip)

  • Purified recombinant POI and E3 ligase complex (e.g., VHL-ElonginB-ElonginC)

  • PROTACs with varying linker lengths

  • Running buffer (e.g., HBS-EP+)

  • Immobilization reagents (for covalent coupling) or streptavidin (for SA chips with biotinylated protein)

Procedure:

  • Immobilization of E3 Ligase:

    • Equilibrate the sensor chip with running buffer.

    • Activate the surface if using a CM5 chip.

    • Immobilize the E3 ligase complex onto the sensor surface to a target response level. For SA chips, a biotinylated E3 ligase is used.

    • Block any remaining active sites.

  • Binary Interaction Analysis (PROTAC to E3 Ligase):

    • Inject a series of concentrations of the PROTAC over the immobilized E3 ligase surface.

    • Monitor the association and dissociation phases.

    • Regenerate the surface between injections if necessary.

    • Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir) to determine the binding affinity (KD) and kinetic parameters (ka, kd).

  • Ternary Complex Formation Analysis:

    • Prepare a series of PROTAC concentrations. For each PROTAC concentration, also prepare a sample containing the PROTAC at that concentration mixed with a near-saturating concentration of the POI.

    • Inject the PROTAC-POI mixtures over the immobilized E3 ligase surface.

    • Monitor the association and dissociation phases.

    • Fit the data to determine the affinity and kinetics of the ternary complex formation.

  • Data Analysis:

    • Calculate the cooperativity (α) of ternary complex formation by comparing the affinity of the PROTAC for the E3 ligase in the presence and absence of the POI.[10] A cooperativity factor greater than 1 indicates positive cooperativity.

In Vitro Ubiquitination Assay

This assay directly measures the ability of a PROTAC to induce the ubiquitination of the POI.

Objective: To confirm the mechanism of action and assess the efficiency of PROTAC-mediated ubiquitination.

Materials:

  • Recombinant E1 activating enzyme

  • Recombinant E2 conjugating enzyme (specific for the E3 ligase)

  • Recombinant E3 ligase complex

  • Recombinant POI

  • Ubiquitin

  • ATP

  • Ubiquitination buffer

  • PROTACs

  • SDS-PAGE gels and Western blot reagents

  • Antibodies against the POI and ubiquitin

Procedure:

  • Reaction Setup:

    • In a microcentrifuge tube, combine the ubiquitination buffer, ATP, E1 enzyme, E2 enzyme, ubiquitin, POI, and E3 ligase complex.[1]

    • Add the PROTAC at various concentrations or a vehicle control (e.g., DMSO).

    • Include control reactions, such as reactions lacking E1, E3, or PROTAC, to ensure the observed ubiquitination is dependent on all components.[1]

  • Incubation:

    • Incubate the reaction mixture at 37°C for a specified time (e.g., 60-120 minutes).

  • Reaction Termination:

    • Stop the reaction by adding SDS-PAGE loading buffer and heating the samples.

  • Western Blot Analysis:

    • Separate the reaction products by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Probe the membrane with a primary antibody against the POI to detect higher molecular weight bands corresponding to ubiquitinated POI.

    • Alternatively, probe with an anti-ubiquitin antibody.

    • Use a secondary antibody conjugated to HRP and a chemiluminescent substrate for detection.

  • Data Analysis:

    • Quantify the intensity of the ubiquitinated protein bands relative to the unmodified protein.

Caco-2 Cell Permeability Assay

This assay is used to predict the intestinal absorption of PROTACs, which is a critical pharmacokinetic parameter.

Objective: To determine the apparent permeability (Papp) of PROTACs across a Caco-2 cell monolayer.

Materials:

  • Caco-2 cells

  • Transwell inserts (e.g., 24-well format)

  • Cell culture medium and supplements

  • Transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES)

  • PROTACs

  • LC-MS/MS system for sample analysis

Procedure:

  • Cell Culture:

    • Seed Caco-2 cells onto the Transwell inserts and culture for approximately 21 days to allow for differentiation and formation of a confluent monolayer with tight junctions.[11]

  • Monolayer Integrity Test:

    • Measure the transepithelial electrical resistance (TEER) to ensure the integrity of the cell monolayer.

  • Permeability Assay (Apical to Basolateral - A to B):

    • Wash the cell monolayers with pre-warmed transport buffer.

    • Add the PROTAC solution (at a defined concentration) to the apical (upper) chamber.

    • Add fresh transport buffer to the basolateral (lower) chamber.

    • Incubate the plate at 37°C with gentle shaking.

    • At specified time points, collect samples from the basolateral chamber and fresh buffer to the apical chamber.

  • Permeability Assay (Basolateral to Apical - B to A):

    • Perform the assay in the reverse direction to assess active efflux.

  • Sample Analysis:

    • Analyze the concentration of the PROTAC in the collected samples using a validated LC-MS/MS method.

  • Data Analysis:

    • Calculate the apparent permeability coefficient (Papp) for both A to B and B to A directions.

    • The efflux ratio (Papp B to A / Papp A to B) can be calculated to determine if the PROTAC is a substrate for efflux transporters.

Conclusion

The length of the PEG linker is a critical parameter in PROTAC design that profoundly influences its efficacy. The presented data for ERα and TBK1-targeting PROTACs clearly demonstrate that there is an optimal linker length for achieving potent and selective protein degradation. Researchers and drug development professionals must undertake a systematic approach to linker design, exploring a range of linker lengths to identify the optimal configuration for their specific POI and E3 ligase combination. The detailed experimental protocols provided in this guide offer a robust framework for the comprehensive evaluation and comparison of novel PROTAC molecules, facilitating the development of the next generation of targeted protein degraders.

References

Performance Evaluation of N-(Aminooxy-PEG3)-N-bis(PEG4-Boc) in Cell-Based Assays: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

In the rapidly evolving field of targeted protein degradation, the selection of an appropriate linker is a critical determinant of the efficacy of Proteolysis Targeting Chimeras (PROTACs). This guide provides a comprehensive comparison of the performance of PEG-based linkers, with a focus on structures similar to N-(Aminooxy-PEG3)-N-bis(PEG4-Boc), in various cell-based assays. This document is intended for researchers, scientists, and drug development professionals to facilitate the rational design and evaluation of potent and selective protein degraders.

The Critical Role of Linkers in PROTAC Efficacy

PROTACs are heterobifunctional molecules that consist of a ligand for a target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker connecting the two.[1] The linker is not merely a spacer but plays a pivotal role in dictating the physicochemical properties, cell permeability, and ultimately, the degradation efficiency of the PROTAC.[2][] Polyethylene glycol (PEG) linkers are widely used in PROTAC design due to their hydrophilicity, which can enhance solubility and cell permeability.[4][5] The length and flexibility of the PEG linker are crucial for the formation of a stable and productive ternary complex between the target protein, the PROTAC, and the E3 ligase, which is a prerequisite for subsequent ubiquitination and proteasomal degradation of the target protein.[6]

Comparative Performance of PEG-Based Linkers

While specific performance data for PROTACs utilizing the exact N-(Aminooxy-PEG3)-N-bis(PEG4-Boc) linker is not extensively available in the public domain, the following tables summarize the performance of PROTACs with varying PEG linker lengths from different studies. This data provides valuable insights into how linker length can impact degradation potency (DC50) and maximal degradation (Dmax).

Target ProteinE3 LigaseCell LineLinker CompositionLinker Length (atoms)DC50Dmax (%)Reference
ERαVHLMCF-7PEG-like9>100 µM-[7]
ERαVHLMCF-7PEG-like1210-100 µM-[7]
ERα VHL MCF-7 PEG-like 16 1-10 µM >90 [4][7]
ERαVHLMCF-7PEG-like1910-100 µM-[7]
ERαVHLMCF-7PEG-like21>100 µM-[7]
TBK1VHL-PEG<12No degradation-[6]
TBK1 VHL - PEG 21 3 nM 96 [6]
TBK1VHL-PEG29292 nM76[6]
BRD4CRBNHeLaPEGNot SpecifiedSelective degradation of BRD4 over BRD2/3Not Specified[1]
KEAP1CRBNHEK293TAlkyl/PEG711 nM-[8]
KEAP1 CRBN BEAS-2B Alkyl/PEG 7 <1 nM - [8]
PI3K/mTORCRBNMDA-MB-231Flexible (PEG/alkyl)Not Specified42.23–227.4 nM (PI3K), 45.4 nM (mTOR)-[9][10]

Note: The data presented is a synthesis from multiple sources and is intended for comparative purposes. The optimal linker length is target and cell-type dependent.

Key Cell-Based Assays for PROTAC Evaluation

The following are detailed protocols for essential cell-based assays to evaluate the performance of PROTACs.

Western Blot for Protein Degradation

Objective: To qualitatively and quantitatively measure the degradation of a target protein following PROTAC treatment.[11]

Materials:

  • Cell line expressing the target protein

  • PROTAC compound and vehicle control (e.g., DMSO)

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membranes and transfer system

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against the target protein and a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate and imaging system

Protocol:

  • Cell Seeding and Treatment: Seed cells in 6-well plates to achieve 70-80% confluency. Treat cells with a dose-response of the PROTAC (e.g., 0.1, 1, 10, 100, 1000 nM) and a vehicle control for a predetermined time (e.g., 24 hours).[12]

  • Cell Lysis: Wash cells with ice-cold PBS and add lysis buffer. Scrape the cells and collect the lysate.[12]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[11]

  • SDS-PAGE and Western Blotting:

    • Normalize protein concentrations and prepare samples with Laemmli buffer.

    • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.[12]

    • Block the membrane for 1 hour at room temperature.[11]

    • Incubate with primary antibodies overnight at 4°C.[11]

    • Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.[11]

  • Detection and Analysis: Visualize protein bands using a chemiluminescent substrate. Quantify band intensities to determine the percentage of protein degradation relative to the vehicle control, normalized to the loading control. Calculate DC50 and Dmax values.[11]

NanoBRET™ Assay for Ternary Complex Formation

Objective: To measure the formation of the ternary complex (Target Protein-PROTAC-E3 Ligase) in live cells.[8][13]

Materials:

  • HEK293 cells (or other suitable cell line)

  • Expression vectors for NanoLuc®-tagged target protein and HaloTag®-tagged E3 ligase component (e.g., CRBN or VHL)[14]

  • NanoBRET™ Nano-Glo® Substrate and HaloTag® NanoBRET™ 618 Ligand

  • PROTAC compound

  • Plate reader capable of measuring luminescence and filtered fluorescence

Protocol:

  • Cell Transfection: Co-transfect cells with the NanoLuc®-target protein and HaloTag®-E3 ligase fusion vectors.[15]

  • Cell Seeding: Seed the transfected cells into a 96-well plate.

  • Treatment: Add the HaloTag® NanoBRET™ 618 Ligand to the cells. Then, treat with a serial dilution of the PROTAC.

  • Substrate Addition: Add the NanoBRET™ Nano-Glo® Substrate.

  • Measurement: Measure the donor emission (460 nm) and acceptor emission (618 nm) using a plate reader.

  • Data Analysis: Calculate the NanoBRET™ ratio by dividing the acceptor emission by the donor emission. Plot the NanoBRET™ ratio against the PROTAC concentration to determine the EC50 for ternary complex formation.[15]

ELISA for Downstream Signaling Effects

Objective: To quantify the secretion of cytokines or other signaling molecules as a functional readout of target protein degradation.[16]

Materials:

  • Cell line (e.g., PBMCs for cytokine release assays)

  • PROTAC compound

  • ELISA kit for the specific cytokine of interest (e.g., IL-6, TNF-α)[17]

  • Plate reader

Protocol:

  • Cell Treatment: Seed cells and treat with the PROTAC for a specified time.

  • Supernatant Collection: Collect the cell culture supernatant.

  • ELISA Procedure:

    • Coat a 96-well plate with the capture antibody overnight.[17]

    • Block the plate to prevent non-specific binding.[17]

    • Add cell supernatants and standards to the wells and incubate.

    • Wash the plate and add the detection antibody.

    • Add the enzyme conjugate (e.g., streptavidin-HRP).

    • Add the substrate and stop solution.

  • Measurement and Analysis: Read the absorbance at the appropriate wavelength. Generate a standard curve and calculate the concentration of the cytokine in the samples.[17]

Flow Cytometry for Protein Degradation and Apoptosis

Objective: To quantify protein degradation at a single-cell level and to assess apoptosis induced by the PROTAC.[18]

Materials:

  • Cell line

  • PROTAC compound

  • Fixation and permeabilization buffers

  • Fluorochrome-conjugated antibody against the target protein

  • Apoptosis detection kit (e.g., Annexin V-FITC and Propidium Iodide)[19]

  • Flow cytometer

Protocol for Protein Degradation:

  • Cell Treatment: Treat cells with the PROTAC.

  • Staining: Harvest cells and fix and permeabilize them. Stain with the fluorescently labeled antibody against the target protein.

  • Flow Cytometry: Analyze the cells on a flow cytometer to measure the mean fluorescence intensity (MFI) of the target protein.

  • Analysis: Compare the MFI of treated cells to control cells to quantify protein degradation.

Protocol for Apoptosis:

  • Cell Treatment: Treat cells with the PROTAC.

  • Staining: Harvest cells and stain with Annexin V-FITC and Propidium Iodide according to the manufacturer's protocol.[19]

  • Flow Cytometry: Analyze the stained cells to differentiate between live, early apoptotic, late apoptotic, and necrotic cells.[19]

Visualizing the Mechanisms and Pathways

To better understand the context of PROTAC action and evaluation, the following diagrams illustrate key concepts.

PROTAC_Mechanism PROTAC Mechanism of Action cluster_cell Cell cluster_complex Ternary Complex POI Protein of Interest (POI) POI_bound POI POI->POI_bound PROTAC PROTAC PROTAC_bound PROTAC PROTAC->PROTAC_bound E3 E3 Ligase E3_bound E3 Ligase E3->E3_bound POI_bound->PROTAC_bound PROTAC_bound->E3_bound Ub Ubiquitin E3_bound->Ub recruits PolyUb_POI Poly-ubiquitinated POI Ub->PolyUb_POI transfer Proteasome 26S Proteasome PolyUb_POI->Proteasome recognized by Degradation Degraded Peptides Proteasome->Degradation degrades into

Caption: General mechanism of PROTAC-mediated protein degradation.

IRAK4_Signaling IRAK4 Signaling Pathway cluster_PROTAC PROTAC Intervention TLR_IL1R TLR / IL-1R MyD88 MyD88 TLR_IL1R->MyD88 IRAK4 IRAK4 MyD88->IRAK4 recruits IRAK1 IRAK1 IRAK4->IRAK1 phosphorylates TRAF6 TRAF6 IRAK1->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK IKK Complex TAK1->IKK NFkB NF-κB IKK->NFkB activates Cytokines Pro-inflammatory Cytokines NFkB->Cytokines induces transcription of IRAK4_PROTAC IRAK4 PROTAC degrades IRAK4 IRAK4_PROTAC->IRAK4

Caption: Simplified IRAK4 signaling pathway and PROTAC intervention.

PI3K_AKT_mTOR_Signaling PI3K/Akt/mTOR Signaling Pathway cluster_PROTAC PROTAC Intervention RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K activates PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt phosphorylates mTORC1 mTORC1 Akt->mTORC1 activates mTORC2 mTORC2 mTORC2->Akt phosphorylates Downstream Cell Growth, Proliferation, Survival mTORC1->Downstream PI3K_mTOR_PROTAC PI3K/mTOR PROTAC degrades PI3K & mTOR PI3K_mTOR_PROTAC->PI3K PI3K_mTOR_PROTAC->mTORC2 PI3K_mTOR_PROTAC->mTORC1

Caption: Overview of the PI3K/Akt/mTOR pathway targeted by PROTACs.

Conclusion

The performance of PROTACs is intricately linked to the composition and length of their linkers. While direct experimental data for N-(Aminooxy-PEG3)-N-bis(PEG4-Boc) is limited, the comparative data for other PEG-based linkers strongly suggests that systematic evaluation of linker length is essential for optimizing degradation efficacy. The provided experimental protocols offer a robust framework for the comprehensive assessment of novel PROTACs in cell-based assays, enabling researchers to make data-driven decisions in the design of next-generation targeted protein degraders.

References

Safety Operating Guide

Safeguarding Your Research: Proper Disposal of N-(Aminooxy-PEG3)-N-bis(PEG4-Boc)

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of specialized chemical reagents like N-(Aminooxy-PEG3)-N-bis(PEG4-Boc), a key component in the synthesis of Proteolysis Targeting Chimeras (PROTACs), is a critical aspect of laboratory safety and environmental responsibility.[1][2] This guide provides essential information and step-by-step procedures for the safe disposal of this compound, ensuring the well-being of laboratory personnel and compliance with safety regulations.

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, it is imperative to handle N-(Aminooxy-PEG3)-N-bis(PEG4-Boc) with the appropriate personal protective equipment (PPE). This includes, but is not limited to, safety goggles, a laboratory coat, and chemical-resistant gloves. All handling and disposal activities should be conducted within a certified chemical fume hood to minimize the risk of inhalation.

Key Chemical Incompatibilities:

  • Strong Acids: The Boc (tert-butoxycarbonyl) protecting group is acid-labile and can be removed by strong acids such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl), generating flammable tert-butyl cations and carbon dioxide gas.[3][4][5] Avoid mixing with strong acids during disposal.

  • Aldehydes: The aminooxy group is known to react with aldehydes.[6] While not a direct disposal hazard, this reactivity should be considered to prevent unintended reactions in waste containers.

  • Oxidizing Agents: As with many organic compounds, contact with strong oxidizing agents should be avoided to prevent potentially vigorous reactions.

Quantitative Data Summary
ParameterValue/InformationSource/Analogy
Molecular Formula C₃₈H₇₆N₂O₁₆[1]
Primary Use Polyethylene glycol (PEG)-based linker for PROTAC synthesis[1][2]
Known Chemical Hazards Potential for oral toxicity and high toxicity to aquatic life with long-lasting effects.Inferred from SDS for similar compounds like N-(Aminooxy-PEG3)-N-bis(PEG4-t-butyl ester).
Storage Temperature -20°C[1][2]
Reactivity Hazards Reacts with strong acids (Boc deprotection). The aminooxy group reacts with aldehydes. Avoid strong oxidizers.[3][4][6][7]
Disposal Recommendation Treat as hazardous chemical waste. Dispose of through an approved waste disposal facility.General best practice for non-characterized specialty chemicals and based on aquatic toxicity of similar compounds.

Step-by-Step Disposal Protocol

The following protocol outlines the recommended procedure for the disposal of N-(Aminooxy-PEG3)-N-bis(PEG4-Boc) and associated waste.

Step 1: Waste Segregation and Collection
  • Designated Waste Container: Use a clearly labeled, leak-proof, and chemically compatible waste container. Glass or high-density polyethylene (HDPE) containers are generally suitable.

  • Labeling: The container must be labeled as "Hazardous Waste" and should include the full chemical name: "N-(Aminooxy-PEG3)-N-bis(PEG4-Boc)". List all other components of the waste stream, including any solvents.

  • Segregation: Do not mix this waste with other waste streams, particularly acidic waste, to prevent the uncontrolled removal of the Boc protecting groups.

Step 2: Neutralization and Deactivation (Optional and for Dilute Solutions Only)

For very dilute aqueous solutions, chemical deactivation may be considered by your institution's environmental health and safety (EHS) office. However, due to the lack of specific data for this compound, direct disposal as hazardous waste is the more prudent approach. Do not attempt any deactivation procedure without explicit approval and a detailed protocol from your EHS department.

Step 3: Final Disposal
  • Collection: Once the waste container is full (typically no more than 80% capacity), ensure the cap is securely tightened.

  • Storage: Store the sealed waste container in a designated, well-ventilated, and secondary containment area away from incompatible materials while awaiting pickup.

  • Professional Disposal: Arrange for the collection of the hazardous waste by your institution's EHS department or a licensed chemical waste disposal contractor. Under no circumstances should this chemical or its containers be disposed of in the regular trash or poured down the drain.

Visualizing the Disposal Workflow

The following diagram illustrates the decision-making and procedural flow for the proper disposal of N-(Aminooxy-PEG3)-N-bis(PEG4-Boc).

References

Essential Safety and Operational Guide for Handling N-(Aminooxy-PEG3)-N-bis(PEG4-Boc)

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides comprehensive safety and logistical information for researchers, scientists, and drug development professionals handling N-(Aminooxy-PEG3)-N-bis(PEG4-Boc). Adherence to these procedures is critical for ensuring laboratory safety and maintaining experimental integrity.

Chemical Identifier:

  • Product Name: N-(Aminooxy-PEG3)-N-bis(PEG4-Boc)

  • Synonyms: N-(Aminooxy-PEG3)-N-bis(PEG4-t-butyl ester)[1]

  • Molecular Formula: C38H76N2O16[1]

  • Molecular Weight: 817.02 g/mol [1]

Hazard Identification and Personal Protective Equipment (PPE)

While specific hazard data for this compound is limited, it is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects.[1] Therefore, a comprehensive personal protective equipment (PPE) strategy is essential to minimize exposure.

Core Personal Protective Equipment (PPE) Requirements

PPE CategoryItemSpecifications
Eye & Face Protection Safety Goggles or Face ShieldMust provide protection against chemical splashes. A face shield should be used in conjunction with goggles for maximum protection.[2]
Hand Protection Chemical-Resistant GlovesNitrile or neoprene gloves are recommended.[2][3] Inspect gloves for integrity before each use.
Body Protection Laboratory CoatA full-length lab coat should be worn to protect against skin contact.[2][4]
Respiratory Protection Fume Hood or RespiratorAll handling of the solid compound and its solutions should be conducted in a certified chemical fume hood to avoid inhalation.[2][4]

Operational and Handling Plan

Engineering Controls:

  • Always handle N-(Aminooxy-PEG3)-N-bis(PEG4-Boc) in a well-ventilated area, preferably within a chemical fume hood.[2]

  • An eyewash station and safety shower must be readily accessible in the immediate work area.[2]

Step-by-Step Handling Procedure:

  • Preparation: Before handling, ensure all required PPE is correctly worn. Prepare the workspace by clearing unnecessary items and ensuring all necessary equipment is within reach inside the fume hood.[2]

  • Weighing: When weighing the solid compound, use a spatula and perform the task within the fume hood to minimize the risk of inhaling dust particles.[4]

  • Dissolving: When preparing solutions, slowly add the solid to the solvent to avoid splashing.[4]

  • Reactions: All reactions involving this compound should be conducted in closed systems or within the fume hood.[2]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[3][4] The recommended storage temperature is often refrigerated (2-8°C).[4]

Disposal Plan

Proper disposal is crucial to prevent environmental contamination and ensure regulatory compliance.

Disposal Protocol:

  • Segregation: Collect all waste materials, including unused compounds, contaminated labware (e.g., weigh boats, pipette tips), and used PPE, in a designated and clearly labeled hazardous waste container.[4]

  • Waste Disposal: Dispose of unused material and its container as hazardous chemical waste in accordance with local, state, and federal regulations.[4] Do not allow it to enter drains or wastewater systems.[4][5]

While polyethylene glycol (PEG) is generally considered biodegradable, it is still important to avoid releasing it into wastewater systems as it can impact the biological and chemical oxygen demand in treatment processes.[5]

Experimental Workflow

G Experimental Workflow for Handling N-(Aminooxy-PEG3)-N-bis(PEG4-Boc) cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal A Don PPE B Prepare Fume Hood A->B C Weigh Solid Compound B->C Proceed to handling D Prepare Solution C->D E Conduct Reaction D->E F Segregate Waste E->F After experiment G Label Hazardous Waste F->G H Dispose via Certified Vendor G->H

Caption: Workflow for handling N-(Aminooxy-PEG3)-N-bis(PEG4-Boc).

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-(Aminooxy-PEG3)-N-bis(PEG4-Boc)
Reactant of Route 2
Reactant of Route 2
N-(Aminooxy-PEG3)-N-bis(PEG4-Boc)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.